Ethyl diazoacetate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-diazoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJCJLMRRTDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
492994-20-4 | |
| Record name | Acetic acid, 2-diazo-, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492994-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10878732 | |
| Record name | Diazoacetic Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Diazoacetic ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-73-4 | |
| Record name | Ethyl diazoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazoacetic ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl diazoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazoacetic Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diazoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAZOACETIC ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N84B835FMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Ethyl Diazoacetate
This compound (EDA) is a highly versatile reagent in organic chemistry, primarily utilized as a precursor to carbenes for a variety of chemical transformations, including cyclopropanation reactions.[1] Its discovery dates back to 1883 by Theodor Curtius.[1] Despite its utility, the synthesis and handling of this compound are approached with caution due to its explosive and toxic nature.[2][3] This guide provides a comprehensive overview of the synthesis mechanism, detailed experimental protocols, and critical safety considerations for laboratory and potential scale-up applications.
Core Synthesis Mechanism: Diazotization of Glycine (B1666218) Ethyl Ester
The most common and well-established method for synthesizing this compound is the diazotization of glycine ethyl ester hydrochloride using sodium nitrite (B80452) in an acidic aqueous solution.[1][4] The reaction proceeds through a series of well-understood steps initiated by the formation of nitrous acid.
The key stages of the mechanism are:
-
Formation of Nitrous Acid: In the presence of a strong acid, such as sulfuric or hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HNO₂).
-
Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses a molecule of water to form the nitrosonium ion (NO⁺), which is a potent electrophile.
-
N-Nitrosation: The amino group of glycine ethyl ester acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation.
-
Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide. Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule generates a diazonium ion.
-
Deprotonation: A weak base, such as sodium acetate (B1210297) or the aqueous solvent, removes the acidic proton from the carbon adjacent to the diazonium group, yielding the final product, this compound.[2][5] The optimal pH for this reaction has been identified as 3.5.[2][5]
Caption: Mechanism of this compound Synthesis.
Experimental Protocols
Two primary methodologies for the synthesis of this compound are presented below: a traditional batch synthesis and a modern continuous flow approach. The flow synthesis offers significant safety advantages by minimizing the amount of explosive diazo compound present at any given time.[2][5]
Batch Synthesis Protocol (Adapted from Organic Syntheses)
This procedure is a well-established method for producing this compound in a laboratory setting.[4][6]
Materials and Reagents:
-
Glycine ethyl ester hydrochloride: 140 g (1 mole)[4]
-
Sodium acetate: 3 g[4]
-
Sodium nitrite: 80 g (1.15 moles)[4]
-
Sulfuric acid, 10% solution
-
Ethyl ether (ethanol-free)
-
Sodium carbonate, 10% solution
-
Anhydrous sodium sulfate
-
Water
-
Ice-salt bath
Procedure:
-
A solution of 140 g of glycine ethyl ester hydrochloride and 3 g of sodium acetate in 150 ml of water is prepared in a flask and cooled to 2°C using an ice-salt bath.[4]
-
A cold solution of 80 g of sodium nitrite in 100 ml of water is added, and the mixture is stirred until the temperature drops to 0°C. The temperature must be maintained below 2°C.[4]
-
To the cold mixture, 80 ml of cold, ethanol-free ethyl ether and 3 ml of cold 10% sulfuric acid are added.[4]
-
After stirring for 5 minutes, the ether layer is separated.[4] The aqueous layer is returned to the reaction flask.[4]
-
The ether layer is immediately washed with 50 ml of cold 10% sodium carbonate solution until it is neutral to moist litmus (B1172312) paper, and then dried over 10 g of anhydrous sodium sulfate.[4]
-
A fresh portion of 80 ml of ether is added to the reaction mixture, followed by 15 ml of cold 10% sulfuric acid over 5 minutes.[4]
-
After 3 minutes of contact, the ether layer is separated, washed, and dried as before. This extraction process is repeated 6-7 times until the ether layer is no longer yellow.[4]
-
The combined ether solutions are distilled at 20°C or below under vacuum to remove the ether.[4]
Caption: Batch Synthesis Workflow for this compound.
Continuous Flow Synthesis Protocol
This method is inherently safer and allows for the on-demand generation of this compound.[5]
Solutions:
-
Solution A: Glycine ethyl ester hydrochloride (10 mmol, 1.4 g) dissolved in 5 mL of sodium acetate buffer (pH 3.5).[5]
-
Solution B: Dichloromethane (CH₂Cl₂).[5]
-
Solution C: Sodium nitrite (15 mmol, 1.0 g) dissolved in 5 mL of degassed water.[5]
Procedure:
-
Solution A is combined with Solution B in a T-splitter.[5]
-
This biphasic mixture is then mixed with Solution C in a microreactor.
-
The reaction mixture flows through the reactor for a specific residence time to allow for the diazotization reaction to occur.
-
The output from the reactor is then directed to a separation unit to isolate the organic phase containing the this compound.
Quantitative Data Summary
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reactants | Glycine ethyl ester HCl, NaNO₂, H₂SO₄, Ether | Glycine ethyl ester HCl, NaNO₂, Dichloromethane, Acetate Buffer | [4][5] |
| Solvent | Water/Ethyl Ether | Water/Dichloromethane | [4][5] |
| Temperature | 0-2 °C | Varies (e.g., room temp.) | [4][5] |
| pH | Strongly acidic | 3.5 | [5][6] |
| Yield | ~85% | Quantitative conversion reported | [4][5] |
| Product Purity | Sufficient for most synthetic purposes | High purity in organic phase | [4][5] |
| Production Rate | Batch-dependent | Example: 20 g/day with 100 μL reactor | [5] |
Spectroscopic Data:
-
Molecular Formula: C₄H₆N₂O₂[7]
-
Molecular Weight: 114.1026 g/mol [7]
-
Appearance: Yellow oil[4]
-
Boiling Point: Explodes on boiling at atmospheric pressure; can be distilled at reduced pressure (e.g., 29–31°C/5 mm).[6][8]
-
Refractive Index (n_D^25): 1.4616 - 1.462[6]
-
IR Spectrum: Available in the NIST WebBook.[7]
-
Mass Spectrum: Available in the NIST WebBook.[9]
Critical Safety Precautions
This compound is a hazardous substance and must be handled with extreme care.
-
Explosion Hazard: EDA is potentially explosive, especially when heated or distilled at atmospheric pressure.[6] It should be kept in a cool, dark place and used as soon as possible after preparation.[6] Distillation should only be performed under reduced pressure and at low temperatures.[4]
-
Toxicity: Diazoacetic esters are toxic and can cause the development of specific sensitivities.[6] All manipulations should be carried out in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coat, and safety glasses, must be worn at all times.[10]
-
Disposal: Unused this compound and waste streams must be neutralized safely.
Conclusion
The synthesis of this compound is a well-documented process that is indispensable for various applications in organic synthesis. While the traditional batch method is effective, modern continuous flow techniques offer a significantly safer alternative for its preparation, minimizing the risks associated with this energetic compound. A thorough understanding of the reaction mechanism, strict adherence to experimental protocols, and a comprehensive awareness of the associated hazards are paramount for the safe and successful synthesis of this compound in a research and development setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis in flow [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
- 9. This compound [webbook.nist.gov]
- 10. capotchem.com [capotchem.com]
The Structure of Ethyl Diazoacetate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl diazoacetate (EDA) is a foundational reagent in organic synthesis, prized for its ability to act as a carbene precursor.[1] First synthesized by Theodor Curtius in 1883, its unique electronic structure, characterized by a diazo group adjacent to an ester, allows for a diverse range of chemical transformations, including cyclopropanations, C-H insertions, and cycloadditions.[1][2] This document provides a comprehensive technical overview of the molecular structure of this compound, including its bonding, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided to support its safe and effective use in a research and development setting.
Molecular Structure and Bonding
This compound is an organic compound with the chemical formula C₄H₆N₂O₂.[3] Its IUPAC name is ethyl 2-diazoacetate. The structure features a linear diazo group (-N=N) attached to a carbon atom which is, in turn, bonded to the carbonyl carbon of an ethyl ester group.
The diazo functional group is best described as a 1,3-dipole, with significant charge separation that can be represented by two major resonance structures. This dipolar nature is central to its reactivity.[4] The negative charge is delocalized across the diazo carbon and the carbonyl oxygen, while the positive charge resides on the central nitrogen atom.
Data Presentation
2.1. Physicochemical Properties
The key physicochemical properties of this compound are summarized below. This data is critical for handling, storage, and reaction setup.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂O₂ | [3][5][6] |
| Molecular Weight | 114.10 g/mol | [1][3][7] |
| Appearance | Yellow to orange oil with a pungent odor | [3][8] |
| Density | 1.085 g/mL at 25 °C | [1][7] |
| Melting Point | -22 °C | [7][8][9] |
| Boiling Point | 140-141 °C / 720 mmHg (Decomposes) | [7][8] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [7] |
| Refractive Index (n²⁰/D) | 1.460 | [7][8] |
| Storage Temperature | 2-8 °C | [7][8] |
2.2. Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
| Spectroscopic Data | Characteristic Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ≈ 4.8 ppm (s, 1H, -CH-N₂), δ ≈ 4.2 ppm (q, 2H, -O-CH₂-), δ ≈ 1.3 ppm (t, 3H, -CH₃) | [10] |
| ¹³C NMR (CDCl₃) | δ ≈ 165 ppm (C=O), δ ≈ 61 ppm (-O-CH₂-), δ ≈ 46 ppm (-CH-N₂), δ ≈ 14 ppm (-CH₃) | [11][12] |
| IR Spectroscopy (Gas Phase) | Strong bands at ν ≈ 2100-2120 cm⁻¹ (N≡N stretch), ν ≈ 1690-1710 cm⁻¹ (C=O stretch, ester) | [5][13][14] |
| Mass Spectrometry (EI) | m/z = 114 (M⁺), with major fragments corresponding to the loss of N₂ (m/z = 86) and further fragmentation of the ethyl ester moiety. | [15][16] |
Experimental Protocols
Safety Precaution: this compound is toxic, potentially carcinogenic, and can explode upon heating, especially during distillation.[3][8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Modern continuous flow methods are recommended for safer, large-scale synthesis.[17]
3.1. Synthesis of this compound
This protocol is adapted from established procedures for the diazotization of glycine (B1666218) ethyl ester hydrochloride.[18][19][20]
Reagents and Materials:
-
Glycine ethyl ester hydrochloride (1.0 mol)
-
Sodium nitrite (B80452) (NaNO₂) (1.2 mol)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
10% Sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
2-L four-necked flask, mechanical stirrer, dropping funnel, thermometer
-
Ice-salt bath
Procedure:
-
A solution of glycine ethyl ester hydrochloride (140 g, 1.0 mol) in 250 mL of water is mixed with 600 mL of methylene chloride in the 2-L flask.[18]
-
The mixture is cooled to between -5 °C and -9 °C using an ice-salt bath with vigorous stirring.[18]
-
An ice-cold solution of sodium nitrite (83 g, 1.2 mol) in 250 mL of water is added via the dropping funnel, maintaining the internal temperature below 0 °C.[18][19]
-
After the addition of nitrite, 10% sulfuric acid is added dropwise until the solution is strongly acidic (check with indicator paper), ensuring the temperature does not exceed 5 °C.[18][19]
-
Stirring is continued for 15-20 minutes after the acid addition is complete.
-
The reaction mixture is transferred to a separatory funnel. The golden-yellow organic layer (bottom layer) is separated.
-
The aqueous layer is extracted once more with 75 mL of methylene chloride. The organic layers are combined.
-
The combined organic phase is washed with cold 5% sodium bicarbonate solution until effervescence ceases and the solution is neutral or slightly basic.[18]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent can be carefully removed under reduced pressure at a temperature below 20 °C. Note: Do not distill the final product to dryness, as this can lead to an explosion.[8][19] The resulting yellow oil is typically used without further purification.
3.2. Characterization Workflow
The following workflow outlines the standard procedure for confirming the synthesis of this compound.
Stability and Reactivity
This compound is significantly more stable than simple diazoalkanes like diazomethane (B1218177) due to the resonance stabilization provided by the adjacent ester group.[21] However, it is thermally labile and has a reported half-life of 109 hours at 100 °C.[22] It is sensitive to both Brønsted and Lewis acids, which catalyze its decomposition.[19][22] Thermally, photolytically, or with a metal catalyst, it readily loses dinitrogen gas (N₂) to form a highly reactive ethyl acetoxycarbene intermediate, which is the basis for its extensive use in synthesis.[4][23]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. ジアゾ酢酸エチル contains ≥13 wt. % dichloromethane | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 623-73-4 [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 13C And 15N nuclear magnetic resonance parameters of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. This compound [webbook.nist.gov]
- 14. This compound(623-73-4)IR [chemicalbook.com]
- 15. This compound [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
- 22. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. When it is strongly heated, this compound decomposes to give... | Study Prep in Pearson+ [pearson.com]
A Technical Guide to the Discovery and History of Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl diazoacetate (EDA), a cornerstone reagent in organic synthesis, possesses a rich and significant history. Discovered in the late 19th century, its unique reactivity as a carbene precursor has propelled its use in a myriad of chemical transformations, most notably in the formation of cyclopropane (B1198618) rings. This document provides an in-depth exploration of the discovery of this compound, tracing its historical development from early synthesis to modern-day applications. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive technical resource for researchers and professionals in the chemical and pharmaceutical sciences.
Discovery and Historical Context
This compound was first discovered in 1883 by the eminent German chemist, Theodor Curtius.[1][2] This discovery was a significant milestone in the field of organic chemistry, introducing a versatile building block for synthetic transformations. Curtius's initial synthesis involved the reaction of the ethyl ester of glycine (B1666218) with sodium nitrite (B80452) in an aqueous solution.[1] This foundational work was part of his broader investigations into nitrogen-containing compounds, which also led to the discovery of diazoacetic acid, hydrazine, and hydrazoic acid.[2][3]
Theodor Curtius was a prominent figure in the history of chemistry, also known for the Curtius rearrangement, a reaction that converts a carboxylic acid to an isocyanate.[4] His pioneering research laid the groundwork for peptide synthesis and significantly expanded the toolkit of organic chemists.[2][3]
Synthesis of this compound: From Historical Methods to Modern Protocols
The synthesis of this compound has evolved since its discovery, with modern methods focusing on improved safety and yield. The classical approach, however, remains a fundamental and instructive procedure.
Curtius's Original Synthesis (Conceptual)
Theodor Curtius's initial preparation of this compound involved the diazotization of glycine ethyl ester. The fundamental reaction is the conversion of the primary amino group of the glycine ester into a diazonium salt, which then deprotonates to form the diazo compound.
Caption: Conceptual reaction for the synthesis of this compound.
Classical Laboratory Synthesis: A Detailed Protocol
A well-established laboratory-scale synthesis is detailed in Organic Syntheses.[5] This procedure provides a reliable method for producing this compound, though caution is advised due to the compound's hazardous nature.
Experimental Protocol:
-
A solution of glycine ethyl ester hydrochloride (1.0 mole) and sodium acetate (B1210297) (a small amount) in water is prepared and cooled to 0-2 °C in an ice-salt bath.
-
A cold solution of sodium nitrite (1.15 moles) in water is added to the reaction mixture while maintaining the temperature below 2 °C with continuous stirring.
-
Cold, ethanol-free diethyl ether is added, followed by the slow addition of cold 10% sulfuric acid.
-
The ether layer, containing the this compound, is quickly separated from the aqueous layer.
-
The ether solution is immediately washed with a cold 10% sodium carbonate solution to neutralize any remaining acid.
-
The extraction with ether and subsequent washing are repeated multiple times to maximize the yield.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The ether is removed by distillation under reduced pressure at a temperature below 20 °C to yield the final product.
Quantitative Data for Classical Synthesis:
| Parameter | Value | Reference |
| Glycine Ethyl Ester HCl | 140 g (1 mole) | [5] |
| Sodium Nitrite | 80 g (1.15 moles) | [5] |
| Reaction Temperature | 0-2 °C | [5] |
| Solvent | Diethyl Ether | [5] |
| Yield | ~98 g (85%) | [5] |
Modern Synthesis Protocols: Enhanced Safety and Efficiency
Modern approaches to this compound synthesis prioritize safety and scalability, often employing alternative solvents or continuous flow technologies.
Methylene (B1212753) Chloride as Solvent:
A modified procedure utilizes methylene chloride as the organic solvent.[6] This solvent is particularly effective at protecting the newly formed this compound from decomposition by the aqueous mineral acid, which can lead to improved yields and a safer reaction profile.[6]
Continuous Flow Synthesis:
Continuous flow microreactor technology offers a significantly safer method for the production of the potentially explosive this compound.[7][8] This technique involves pumping the reactants through a microreactor where they mix and react in a very small volume at any given time, minimizing the risk of a large-scale hazardous event.[7]
Caption: Workflow for the continuous flow synthesis of this compound.
Quantitative Data for Modern Synthesis Methods:
| Method | Solvent | Key Feature | Typical Yield | Reference |
| Methylene Chloride | Methylene Chloride | Protects product from acid decomposition | Can be higher than classical method | [6] |
| Continuous Flow | Dichloromethane (B109758) | Inherently safer due to small reaction volume | High throughput (e.g., 20 g/day ) | [7][8] |
Properties and Applications
This compound is a yellow oil with a boiling point of 140-141 °C at 720 mmHg.[9] It is a highly versatile reagent in organic synthesis, primarily due to its ability to act as a carbene precursor upon thermal or photochemical decomposition, losing nitrogen gas to form an ethoxycarbonylcarbene.[10]
Key Reactions and Applications:
-
Cyclopropanation: It readily reacts with alkenes to form cyclopropane derivatives, a fundamental transformation in the synthesis of many natural products and pharmaceuticals.[1][11]
-
Insertion Reactions: The carbene generated from this compound can insert into C-H and other bonds.
-
Ylide Formation: It reacts with phosphines and other Lewis bases to form ylides, which are useful in olefination reactions.
-
1,3-Dipolar Cycloadditions: this compound can participate in cycloaddition reactions to form heterocyclic compounds such as pyrazoles and triazoles.[11]
-
Industrial Precursor: It has been used in the industrial synthesis of compounds like the antibiotic trovafloxacin.[1]
Safety Considerations
This compound is a hazardous substance and must be handled with extreme care.[12]
-
Explosive Nature: It is potentially explosive, especially when heated or distilled.[5][6] Purification by distillation should be avoided or performed with extreme caution under reduced pressure.[5]
-
Toxicity: It is toxic and can cause skin irritation.[6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
-
Storage: The compound should be stored in dark brown bottles in a cool place and used as soon as possible after preparation.[5]
Conclusion
From its discovery by Theodor Curtius in 1883 to its modern-day production in continuous flow reactors, this compound has remained a vital tool for organic chemists. Its rich history is intertwined with the development of fundamental concepts in organic synthesis. A thorough understanding of its properties, historical context, and the evolution of its synthesis provides a solid foundation for its safe and effective use in research and drug development. The transition towards safer, continuous manufacturing processes ensures that this valuable reagent will continue to be accessible for future innovations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis in flow [beilstein-journals.org]
- 9. This compound dichloromethane = 13wt. 623-73-4 [sigmaaldrich.com]
- 10. When it is strongly heated, this compound decomposes to give... | Study Prep in Pearson+ [pearson.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Thermal Stability of Ethyl Diazoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl diazoacetate (EDA) is a versatile reagent in organic synthesis, primarily serving as a precursor to carbenes for various chemical transformations. However, its inherent thermal instability presents significant safety and handling challenges, particularly in large-scale industrial applications. This technical guide provides an in-depth analysis of the thermal stability of this compound, consolidating key data from thermal analysis techniques, detailing experimental methodologies for its assessment, and illustrating the decomposition pathways. A thorough understanding of its thermal properties is paramount for ensuring safe handling, optimizing reaction conditions, and enabling its broader use in research and development.
Introduction
This compound (EDA) is a valuable C2 synthon in organic chemistry, widely employed in reactions such as cyclopropanation, X-H insertion (where X = C, O, S, N, Si), and ylide formation.[1] Despite its synthetic utility, the diazo functional group renders EDA energetically unstable, with the potential for highly exothermic and rapid decomposition, which can lead to runaway reactions or even explosions.[2][3] Consequently, a comprehensive understanding of its thermal behavior is crucial for its safe utilization in both laboratory and industrial settings. This guide summarizes the critical thermal stability parameters of EDA, outlines the experimental methods used for their determination, and describes the mechanisms of its thermal decomposition.
Thermal Decomposition Profile
The thermal decomposition of this compound is a complex process that is highly dependent on factors such as temperature, concentration, and the presence of catalysts or impurities. The primary decomposition pathway involves the extrusion of nitrogen gas (N₂) to form a highly reactive carbene intermediate.[4][5] This carbene can then undergo a series of subsequent reactions, leading to the formation of dimers, trimers, and polymers.[1][5]
Onset of Decomposition
The onset temperature of decomposition is a critical parameter for defining safe operating limits. Studies using various calorimetric techniques have determined that the self-heating of EDA can begin at temperatures as low as 55-100°C, depending on the concentration and analytical method used.
Energetics of Decomposition
The decomposition of EDA is a highly exothermic process. The heat of reaction for the decomposition of neat or highly concentrated EDA is significant, highlighting the potential for a rapid increase in temperature and pressure if the reaction is not adequately controlled. The heat of reaction is approximately proportional to the concentration of EDA.
Quantitative Thermal Stability Data
The following tables summarize the quantitative data on the thermal stability of this compound obtained from Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) studies.
Table 1: Accelerating Rate Calorimetry (ARC) Data for this compound in Toluene
| Concentration of EDA (wt. %) | Solvent | Onset Decomposition Temperature (°C) | Maximum Self-Heating Rate (°C/min) | Adiabatic Temperature Rise (°C) | Heat of Reaction (kJ/kg) |
| 11 | Toluene | 100 | 0.35 | 43 | 178 |
| 97 | - | 55-100 | 128 | 117 | Not Reported |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound in Toluene [6]
| Concentration of EDA (wt. %) | Solvent | Onset Decomposition Temperature (°C) | Heat of Reaction (J/g) |
| 20 | Toluene | ~100 | 300 |
| 40 | Toluene | Not Reported | 600 |
Table 3: Kinetic Data for the Thermal Decomposition of this compound [1][5]
| Temperature (K) | Initial EDA Concentration (mol/L) | Time to 50% Conversion (min) | Activation Energy (kJ/mol) |
| 393 | 0.023 | 35 | 114.55 |
| 423 | 0.023 | 3 | 114.55 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the thermal stability of this compound.
Accelerating Rate Calorimetry (ARC)
Objective: To determine the time, temperature, and pressure relationships for an exothermic reaction under adiabatic conditions.
Methodology:
-
A sample of this compound solution (typically 1-10 g) is placed in a spherical, high-pressure-resistant sample bomb (e.g., titanium or stainless steel).
-
The bomb is placed in a calorimeter chamber, and the temperature is increased in a stepwise manner (e.g., 5-10°C increments).
-
After each temperature step, the system is held isothermally to detect any self-heating.
-
If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the calorimeter switches to adiabatic mode. In this mode, the surrounding temperature is maintained at the same level as the sample temperature, preventing heat loss to the environment.
-
The temperature and pressure of the sample are continuously monitored as the decomposition reaction proceeds.
-
The experiment is terminated when the reaction is complete or the pressure exceeds the safe operating limit of the instrument.
-
Data analysis provides the onset temperature of self-heating, the maximum self-heating rate, the adiabatic temperature rise, and the maximum pressure and pressure rise rate.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition of this compound as a function of temperature.
Methodology:
-
A small sample of the this compound solution (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel).
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 2-10 °C/min) over a specified temperature range.
-
The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.
-
An exothermic event, such as decomposition, results in a positive heat flow, which is recorded as a peak on the DSC thermogram.
-
Data analysis of the thermogram provides the onset temperature of the decomposition and the enthalpy of decomposition (heat of reaction).[7]
Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its thermal stability analysis.
Caption: Proposed three-step thermal decomposition pathway of this compound.[1][5]
Caption: Experimental workflow for the thermal stability assessment of this compound.
Safety Considerations and Handling
Given its thermal sensitivity, stringent safety precautions are necessary when handling and using this compound.
-
Storage: EDA should be stored in a cool, dark, and well-ventilated area, away from heat sources, acids, and metals that could catalyze its decomposition.[2] It is often stored in solution to improve its stability.
-
Handling: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.[8] Avoid shock, friction, and exposure to high temperatures.[9] Distillation of neat this compound is extremely dangerous and should be avoided.[2][9]
-
Scale-up: When scaling up reactions involving EDA, it is crucial to consider the heat transfer capabilities of the reactor to effectively dissipate the heat of reaction and prevent a thermal runaway. Reaction calorimetry studies are highly recommended to understand the thermal profile of the specific process.[6]
Conclusion
This compound is a potent synthetic tool, but its application is intrinsically linked to its thermal instability. A thorough understanding and respect for its hazardous nature are non-negotiable for its safe handling and use. The data and protocols presented in this guide provide a foundational understanding for researchers and process chemists. By employing appropriate thermal analysis techniques and adhering to strict safety protocols, the risks associated with this compound can be effectively managed, allowing its continued and expanded use in the advancement of chemical synthesis and drug development.
References
- 1. Thermal Decomposition of this compound in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. capotchem.com [capotchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Ethyl Diazoacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl diazoacetate (EDA) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to carbenes. Its applications are extensive, ranging from the formation of cyclopropanes to its use in C-H insertion and ylide formation reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in academia and the pharmaceutical industry. Due to its hazardous nature, appropriate safety measures are also detailed.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 623-73-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C4H6N2O2 | [1][4][9] |
| Molecular Weight | 114.10 g/mol | [1][3][4][9] |
| Physical and Chemical Properties | Value | Reference |
| Appearance | Yellow oil/liquid with a pungent odor | [9] |
| Density | 1.085 g/cm³ at 25 °C | [9] |
| Melting Point | -22 °C | [9] |
| Boiling Point | 140-141 °C at 720 mmHg | [9] |
| Refractive Index | n20/D 1.46 | [2] |
| Solubility | Soluble in DMSO | [4] |
Synthesis of this compound
The synthesis of this compound is a well-established procedure involving the diazotization of glycine (B1666218) ethyl ester. Both batch and continuous flow methods have been developed to improve safety and efficiency.
Experimental Protocol: Batch Synthesis
This protocol is adapted from established laboratory procedures.[1][9]
Materials:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite (B80452)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Four-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet tube
-
Separatory funnel
Procedure:
-
A solution of glycine ethyl ester hydrochloride (1 mole) in water is mixed with dichloromethane in the four-necked flask and cooled to -5°C.[1]
-
The flask is flushed with nitrogen, and an ice-cold solution of sodium nitrite (1.2 moles) in water is added with stirring.[1]
-
The temperature is lowered to -9°C, and sulfuric acid is added dropwise, maintaining the temperature below 1°C.[1]
-
After the reaction is complete (indicated by the cessation of heat evolution), the mixture is transferred to a cold separatory funnel.[1]
-
The organic layer (yellow-green) is separated and washed with a cold 5% sodium bicarbonate solution until neutral.[1]
-
The organic layer is dried over anhydrous sodium sulfate.[1]
-
The bulk of the dichloromethane is removed by distillation under reduced pressure, with a maximum pot temperature of 35°C.[1]
-
The resulting yellow oil is this compound, which should be stored in dark bottles in a cool place and used as soon as possible.[1][9]
Safety Note: this compound is potentially explosive and toxic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Distillation, even under reduced pressure, can be dangerous.[1][9]
Experimental Protocol: Continuous Flow Synthesis
Continuous flow synthesis in microreactors offers enhanced safety for the production of this compound by minimizing the reaction volume and allowing for precise control over reaction conditions.[2][3]
System Setup:
-
Microreactor system with multiple inlets
-
Syringe pumps for reagent delivery
-
Back pressure regulator
-
Phase separator
Reagents:
-
Solution A: Glycine ethyl ester hydrochloride in sodium acetate (B1210297) buffer (pH 3.5)
-
Solution B: Dichloromethane
-
Solution C: Sodium nitrite in degassed water
Procedure:
-
The resulting biphasic mixture is then mixed with Solution C in a second T-mixer before entering the microreactor.[2][3]
-
The reaction is quenched by adding a quenching agent (e.g., N,N-diisopropylethylamine) after the reactor.[10]
-
The product-containing organic phase is separated from the aqueous phase using an in-line phase separator.[3]
This method allows for the on-demand and safe production of this compound for immediate use in subsequent reactions.[2]
Caption: Workflow for the batch synthesis of this compound.
Applications in Organic Synthesis
This compound is a key reagent in several important organic transformations, most notably cyclopropanation and the Roskamp reaction.
Cyclopropanation Reactions
This compound is widely used as a carbene source for the cyclopropanation of alkenes, a reaction of significant importance in the synthesis of pharmaceuticals and natural products. These reactions are typically catalyzed by transition metals such as rhodium, copper, and ruthenium.[11][12]
General Experimental Protocol for Cyclopropanation:
-
The alkene substrate and the metal catalyst (e.g., a ruthenium complex) are dissolved in a suitable solvent (e.g., dichloromethane) in a reaction flask under an inert atmosphere.[11]
-
A solution of this compound in the same solvent is added dropwise to the reaction mixture over several hours at a controlled temperature.[11]
-
The reaction is monitored by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography.
Caption: A generalized workflow for a metal-catalyzed cyclopropanation reaction using this compound.
The Roskamp Reaction
The Roskamp reaction involves the reaction of an aldehyde with this compound in the presence of a Lewis acid catalyst to form a β-ketoester. This reaction is valued for its mild conditions and tolerance of various functional groups.[5]
Reaction Mechanism: The reaction proceeds through the initial activation of the aldehyde by the Lewis acid, followed by nucleophilic attack of the diazo compound. A subsequent 1,2-hydride shift or alkyl shift results in the formation of the β-ketoester and elimination of dinitrogen.
Caption: Simplified mechanism of the Roskamp reaction.
Drug Development Applications
This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients. For instance, it is a precursor in the industrial synthesis of the antibiotic trovafloxacin.[13] It has also been utilized in the production of a 5-HT₂C agonist, demonstrating its relevance in modern drug discovery and development.[13]
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.
-
Explosive Potential: It is sensitive to shock and heat and can decompose explosively, especially in its pure form.[1][9] Commercial preparations are often supplied as solutions in solvents like dichloromethane or toluene (B28343) to mitigate this risk.[14]
-
Toxicity: It is toxic and can cause sensitization.[1]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.[1][15][16]
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat and ignition sources.[1][9][15]
-
Disposal: Unused this compound and waste streams must be neutralized according to established safety procedures.[4]
Conclusion
This compound remains an indispensable tool in organic synthesis, particularly for the construction of complex molecular architectures required in drug development. While its hazardous nature necessitates careful handling, modern techniques such as continuous flow synthesis are paving the way for its safer and more efficient use. A thorough understanding of its properties, reaction protocols, and safety requirements, as outlined in this guide, is essential for its successful application in research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis in flow [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Roskamp reaction - Wikipedia [en.wikipedia.org]
- 6. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemicalbook.com [chemicalbook.com]
- 16. capotchem.com [capotchem.com]
Spectroscopic Characterization of Ethyl Diazoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl diazoacetate, a versatile reagent in organic synthesis. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented is intended to aid in the identification, characterization, and quality control of this important chemical compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~4.75 | s | - | CHN₂ |
| 4.20 | q | 7.1 | OCH₂CH₃ |
| 1.25 | t | 7.1 | OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O |
| ~61 | OCH₂CH₃ |
| ~46 | CHN₂ |
| ~14 | OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2110 | Strong | N≡N stretch (diazo group) |
| ~1695 | Strong | C=O stretch (ester) |
| ~1370 | Medium | C-H bend |
| ~1240 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 114 | Moderate | [M]⁺ (Molecular Ion) |
| 86 | High | [M - N₂]⁺ |
| 70 | Moderate | [M - N₂ - O]⁺ |
| 59 | High | [COOCH₂CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
| 29 | High | [CH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Volumetric flask
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: zg30 (or a standard 30-degree pulse sequence)
-
Number of Scans (NS): 8-16
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): ~16 ppm
-
-
-
Instrument Setup (¹³C NMR):
-
Use the same sample as for the ¹H NMR.
-
Switch the spectrometer to the ¹³C channel.
-
Set the following acquisition parameters (typical for a 100 MHz ¹³C frequency):
-
Pulse Program: zgpg30 (or a standard proton-decoupled pulse sequence)
-
Number of Scans (NS): 128-1024 (due to the low natural abundance of ¹³C)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): ~220 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick the peaks in both spectra and record their chemical shifts.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Materials:
-
This compound
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Lint-free wipes
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
-
Cleaning:
-
Carefully clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.
-
Ensure the crystal is completely dry before the next measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Vials for sample dilution
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane.
-
-
GC-MS Instrument Setup:
-
GC Conditions (typical):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions (typical):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 20-200 amu
-
Scan Speed: ~1-2 scans/second
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
-
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
The Fundamental Reactivity of Ethyl Diazoacetate with Alkenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl diazoacetate (EDA) is a versatile and highly reactive reagent in organic synthesis, primarily known for its ability to form cyclopropane (B1198618) rings upon reaction with alkenes. This guide provides an in-depth analysis of the fundamental reactivity of EDA with alkenes, focusing on the prevalent catalytic cyclopropanation reactions. It details the reaction mechanisms, influencing factors, experimental protocols, and quantitative data to support researchers in the application of this important synthetic transformation.
Core Reactivity: Catalytic Cyclopropanation
The reaction of this compound with alkenes is most commonly a cyclopropanation reaction, where a carbene equivalent, generated from EDA, adds across the double bond of the alkene to form a cyclopropane ring. This process is typically mediated by a transition metal catalyst.
The generally accepted mechanism for transition metal-catalyzed cyclopropanation involves several key steps:
-
Catalyst Activation: The diazo compound coordinates to the metal catalyst.
-
Nitrogen Extrusion: The catalyst facilitates the extrusion of dinitrogen (N₂) from the diazo compound, forming a highly reactive metal carbene intermediate.
-
Carbene Transfer: The metal carbene then transfers the carbene fragment to the alkene, forming the cyclopropane ring and regenerating the catalyst for the next cycle.
This catalytic cycle is highly efficient and allows for the control of stereoselectivity in the resulting cyclopropane products.
Caption: Catalytic cycle of cyclopropanation with this compound.
Factors Influencing Reactivity and Selectivity
The outcome of the reaction between this compound and alkenes is highly dependent on several factors, including the choice of catalyst, the nature of the alkene, and the reaction conditions.
-
Catalyst: Transition metal catalysts are crucial for controlling the reactivity and selectivity of the cyclopropanation.
-
Rhodium catalysts , particularly dirhodium(II) carboxylates like Rh₂(OAc)₄, are highly effective and among the most commonly used.[1] Chiral rhodium catalysts can be employed to achieve high levels of enantioselectivity.[2]
-
Copper catalysts , such as copper(I) triflate (CuOTf) and copper(II) acetylacetonate (B107027) (Cu(acac)₂), are also widely used and offer a cost-effective alternative to rhodium.[1][3]
-
Ruthenium catalysts , including ruthenium porphyrin complexes, have been shown to be active catalysts, providing good to excellent diastereoselectivity.[4]
-
Palladium catalysts have also been explored, demonstrating high regioselectivity in the cyclopropanation of dienes.[5]
-
-
Alkene Electronics and Sterics: The electronic and steric properties of the alkene substrate significantly influence the reaction rate and selectivity.
-
Electron-rich alkenes generally react faster than electron-deficient alkenes.
-
The stereochemistry of the alkene can influence the diastereoselectivity of the cyclopropanation. For example, the reaction of EDA with methyl oleate (B1233923) (a cis-alkene) can proceed with higher selectivity than with methyl elaidate (B1234055) (a trans-alkene).[3]
-
-
Solvent: The choice of solvent can impact the efficiency of the reaction. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cyclopropanation of alkenes with this compound, highlighting the influence of different catalysts and substrates on yield and selectivity.
Table 1: Catalyst Comparison for the Cyclopropanation of Styrene
| Catalyst | Alkene | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Ru(TPP)(CO) | Styrene | 75:25 | - | 90 | |
| Rh₂(OAc)₄ | Styrene | 70:30 | - | 85 | [1] |
| Cu(acac)₂ | Styrene | 65:35 | - | 78 | [1] |
| [Ru(II)-Pheox] | 2-Bromoallylethoxybenzene | 93:7 | 93 (trans), 86 (cis) | 43 | [6] |
Table 2: Substrate Scope with Dirhodium(II) Catalysts
| Catalyst | Alkene | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | >97:3 | 88 | 95 | [7] |
| Rh₂(R-BPCP)₄ | Styrene | >97:3 | 92 | 93 | [7] |
| Rh₂(S-DOSP)₄ | Ethyl Acrylate | >97:3 | 77 | 59 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for copper- and rhodium-catalyzed cyclopropanations.
General Procedure for Copper-Catalyzed Cyclopropanation of Methyl Oleate[3]
-
Reaction Setup: A solution of methyl oleate (1 equivalent) and Cu(OTf)₂ (0.01 equivalents) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: this compound (1.1 equivalents) is added dropwise to the stirred solution at room temperature over a period of 1 hour.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclopropane derivatives.
References
- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 4. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hazards and Toxicity of Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl diazoacetate (EDA) is a valuable reagent in organic synthesis, widely utilized for its ability to form carbenes and participate in various cycloaddition and insertion reactions. However, its utility is counterbalanced by significant health and safety hazards, including its potential for explosive decomposition, acute toxicity, and genotoxicity. This technical guide provides a comprehensive overview of the known hazards and toxicological profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe handling and informed use of this chemical.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 623-73-4 | [1] |
| Molecular Formula | C₄H₆N₂O₂ | [2] |
| Molecular Weight | 114.10 g/mol | [2] |
| Appearance | Yellow liquid with a pungent odor | [2] |
| Boiling Point | 140-141 °C at 720 mmHg | [3] |
| Melting Point | -22 °C | [3] |
| Flash Point | 47 °C | [4] |
| Density | 1.085 g/mL at 25 °C | [4] |
Hazards and Safety Information
This compound is classified as a flammable liquid and is known to be explosive, particularly when heated or distilled, even under reduced pressure.[3] It is also sensitive to shock and can decompose violently.[3] Due to these properties, it is imperative to handle this compound with extreme caution in a well-ventilated fume hood, avoiding heat, sparks, and open flames.
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
Data compiled from multiple Safety Data Sheets.
Toxicological Profile
The toxicity of this compound is a significant concern for laboratory and industrial personnel. The available data on its acute and chronic toxicity are summarized below.
Acute Toxicity
| Route of Exposure | Species | Test | Result | Reference |
| Oral | Rat | LD50 | 400 mg/kg | [5] |
| Dermal | - | LD50 | No data available | - |
| Inhalation | - | LC50 | No data available | - |
Skin and Eye Irritation
This compound is classified as a skin and eye irritant. Direct contact can cause redness, pain, and inflammation.
Genotoxicity and Carcinogenicity
The genotoxic effects of diazo compounds are believed to stem from their ability to act as alkylating agents. This compound can decompose to form a highly reactive carbene intermediate or a diazonium ion, both of which are electrophilic and can react with nucleophilic sites on DNA. This alkylation can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication and transcription. A study on the related compound, potassium diazoacetate, has shown that it induces mutations in the p53 tumor suppressor gene through the formation of O⁶-carboxymethyl-2'-deoxyguanosine (O⁶-CMdG) and O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) adducts.[5][6] This provides a plausible mechanism for the carcinogenicity of this compound.
Reproductive and Developmental Toxicity
There is a significant lack of publicly available data on the reproductive and developmental toxicity of this compound. No-Observed-Adverse-Effect Levels (NOAELs) for these endpoints have not been established.
Mechanism of Toxicity: DNA Alkylation and Potential p53 Activation
The primary mechanism of this compound's toxicity, particularly its genotoxicity and carcinogenicity, is attributed to its ability to alkylate cellular macromolecules, most critically DNA.
As depicted in the diagram, this compound can decompose to form reactive electrophilic intermediates. These intermediates can then react with DNA, forming adducts. The presence of these adducts can trigger a DNA damage response, leading to the activation of tumor suppressor proteins like p53. Activated p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death). However, if the DNA adducts are not properly repaired, they can lead to mutations during DNA replication, which can ultimately contribute to the development of cancer.
Experimental Protocols for Toxicity Assessment
The toxicological evaluation of chemicals like this compound is typically conducted following standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Workflow for Toxicity Testing
Key Experimental Methodologies
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the median lethal dose (LD50) following a single oral administration of the substance to rodents. The methods vary in their approach to dose selection and the number of animals required, with a focus on minimizing animal use.
-
Skin Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of rabbits and observing for signs of erythema and edema over a period of time.
-
Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation or damage.
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without metabolic activation (e.g., S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
In Vivo Erythrocyte Micronucleus Test (OECD 474): This test assesses genotoxicity in vivo by examining the formation of micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents exposed to the test substance. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Carcinogenicity Studies (OECD 451): These are long-term studies, typically in rodents, where animals are exposed to the test substance for a major portion of their lifespan to observe the development of tumors.
-
Reproduction/Developmental Toxicity Screening Test (OECD 421/422): These studies are designed to provide initial information on the potential effects of a substance on reproductive performance and fetal development.
Conclusion
This compound is a potent and versatile chemical reagent, but its use is associated with considerable hazards. Its flammability, explosive nature, acute toxicity, and, most notably, its mutagenic and carcinogenic potential necessitate stringent safety protocols and informed handling. The primary mechanism of its genotoxicity is believed to be through DNA alkylation, which can lead to mutations and the activation of cellular stress pathways. While significant data gaps remain, particularly concerning dermal and inhalation toxicity and reproductive effects, the available information underscores the need for a cautious and well-informed approach to the use of this compound in any research or industrial setting. Adherence to established safety guidelines and a thorough understanding of its toxicological profile are paramount for mitigating the risks associated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Potassium diazoacetate-induced p53 mutations in vitro in relation to formation of O6-carboxymethyl- and O6-methyl-2'-deoxyguanosine DNA adducts: relevance for gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Solubility of Ethyl Diazoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of ethyl diazoacetate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining quantitative solubility, and essential safety precautions for handling this hazardous compound.
Introduction
This compound (EDA) is a versatile reagent in organic synthesis, widely used for cyclopropanation, C-H insertion, and other reactions involving carbene intermediates.[1] Its efficacy in these reactions is often dependent on its solubility in the chosen solvent system. Understanding the solubility of this compound is therefore critical for reaction design, optimization, and scale-up in research and drug development. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its quantitative determination.
Solubility of this compound: A Qualitative Overview
While specific quantitative solubility data is scarce, a review of available chemical literature and safety data sheets provides a qualitative understanding of this compound's solubility in common organic solvents. This information is summarized in the table below.
| Solvent | IUPAC Name | Solubility Description | Citation |
| Dichloroethane | 1,2-Dichloroethane | Soluble | [2] |
| Ethanol | Ethanol | Miscible | [2] |
| Benzene | Benzene | Miscible | [2] |
| Petroleum Ether | N/A | Miscible | [2] |
| Diethyl Ether | Ethoxyethane | Miscible | [2] |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Soluble | [3][4] |
| Chloroform | Trichloromethane | Slightly Soluble | [3] |
| Hexane | Hexane | Slightly Soluble | [3] |
| Methanol | Methanol | Slightly Soluble | [3] |
| Water | Water | Slightly Soluble | [2] |
Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of solute will dissolve in the solvent, while "Slightly Soluble" suggests that only a small amount will dissolve.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized, yet detailed, protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1. Safety Precautions
Extreme caution must be exercised when handling this compound due to its explosive nature and toxicity.
-
Explosion Hazard: this compound is thermally unstable and can explode upon heating, especially during distillation, or in contact with strong acids.[2][3] All operations should be conducted at low temperatures.
-
Toxicity: It is harmful if swallowed or inhaled and can be absorbed through the skin. It is a suspected carcinogen.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous materials.
3.2. Materials and Equipment
-
This compound (as a solution in a suitable solvent, e.g., dichloromethane, is often commercially available for safety)
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Internal standard (a non-reactive compound for chromatographic quantification)
3.3. Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess is necessary to ensure that the solution becomes saturated.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a magnetic stirrer or an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a few hours to allow any undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solids.
-
Record the final volume of the filtered solution.
-
-
Concentration Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).
-
Add a known amount of an internal standard to the diluted sample.
-
Analyze the sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for determining this compound solubility.
Conclusion
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 623-73-4 [chemicalbook.com]
- 3. 623-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Buy this compound | 623-73-4 | >98% [smolecule.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Ethyl Diazoacetate for Researchers and Drug Development Professionals
Ethyl diazoacetate (EDA) is a critical reagent in organic synthesis, prized for its ability to act as a carbene precursor. This versatile compound is instrumental in forming new carbon-carbon bonds, particularly in cyclopropanation reactions, making it invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, its utility is matched by its hazardous nature; EDA is explosive, toxic, and requires careful handling. This guide provides an in-depth overview of commercial suppliers, key quality control parameters, experimental protocols, and safety considerations for high-purity this compound.
Commercial Suppliers and Product Specifications
The procurement of high-purity this compound is a critical first step for any research or development program. The quality and stability of the reagent can significantly impact reaction yields and purity of the final product. Several reputable chemical suppliers offer EDA in various grades and formulations. For stability and safety, it is often supplied as a solution, commonly in dichloromethane (B109758).[1]
Below is a summary of key data points from prominent commercial suppliers. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Product Name/Number | Purity Specification | Formulation | Physical Properties | CAS Number |
| MilliporeSigma (Sigma-Aldrich) | E22201 | - | ≥13 wt. % in dichloromethane | Boiling Point: 140-141 °C/720 mmHg (lit.) Melting Point: -22 °C (lit.) Density: 1.085 g/mL at 25 °C (lit.) Refractive Index: n20/D 1.46 (lit.) | 623-73-4 |
| Clinivex | - | >90% | Contains solvent for stability | - | 623-73-4 |
| Pharmaffiliates | PA270018329 | High Purity | Contains solvent for stability | Molecular Weight: 114.1 | 623-73-4 |
| RVR Labs Pvt. Ltd. (via IndiaMART) | - | NLT 97.00% | - | Density: 1.085 g/mL at 25 °C (lit.) Melting Point: -22 °C (lit.) | 623-73-4 |
Note: "NLT" stands for "Not Less Than". Physical properties are for the neat compound unless otherwise specified.
Experimental Protocols
The synthesis of this compound must be approached with stringent safety measures due to its explosive nature.[2] The following protocols are adapted from established procedures and recent advancements in flow chemistry, which offers a significantly safer method for its on-demand generation.[3][4]
Protocol 1: Batch Synthesis of this compound
This protocol is based on the well-established procedure from Organic Syntheses, which involves the diazotization of glycine (B1666218) ethyl ester hydrochloride.[2]
Materials:
-
Glycine ethyl ester hydrochloride (1 mole, 140 g)
-
Sodium nitrite (B80452) (1.2 moles, 83 g)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
5% Sulfuric acid (w/w)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
2-L four-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.
Procedure:
-
Reaction Setup: In the 2-L flask, mix a solution of glycine ethyl ester hydrochloride (140 g) in water (250 ml) with methylene chloride (600 ml). Cool the mixture to -5°C using an acetone/dry ice bath.
-
Diazotization: Flush the flask with nitrogen. With vigorous stirring, add an ice-cold solution of sodium nitrite (83 g) in water (250 ml). Lower the temperature to -9°C.
-
Acidification: Add 95 g of 5% sulfuric acid from the dropping funnel over approximately 3 minutes. The temperature should be maintained below -5°C to minimize decomposition.[2]
-
Work-up: After the addition is complete, allow the mixture to stir for an additional 10 minutes. Transfer the reaction mixture to a pre-chilled separatory funnel. Separate the golden-yellow organic (bottom) layer.
-
Neutralization: Wash the organic layer with cold 5% sodium bicarbonate solution until all traces of acid are removed (test with indicator paper). Traces of acid must be eliminated before concentrating the solution.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate for 5 minutes. Filter the solution. Remove the bulk of the methylene chloride by distillation at a pressure of about 350 mm.
-
Final Product: Remove the last traces of solvent at a pressure of 20 mm, ensuring the pot temperature does not exceed 35°C.[2] The resulting yellow oil is this compound, which is pure enough for most synthetic applications.
Protocol 2: Continuous Flow Synthesis of this compound
Flow chemistry provides an inherently safer method for producing hazardous compounds like EDA by ensuring that only small quantities are present at any given time.[4][5] This protocol is adapted from published microreactor synthesis methods.[3]
Materials & Equipment:
-
Solution A: Glycine ethyl ester hydrochloride (40 mmol, 5.6 g) in 20 mL sodium acetate (B1210297) buffer (pH 3.5).
-
Solution B: Dichloromethane (CH₂Cl₂).
-
Solution C: Sodium nitrite (60 mmol, 4.1 g) in 30 mL degassed water.
-
Microreactor system with multiple inlet pumps, a T-mixer, a residence time unit (coiled tubing), and a back-pressure regulator.
-
In-line separation module (e.g., membrane separator).
Procedure:
-
System Setup: Set up the microreactor system as depicted in the workflow diagram. Ensure all connections are secure. Set the reactor temperature (e.g., 15°C).
-
Pumping: Pump Solution A, Solution B, and Solution C into the system at defined flow rates to achieve the desired residence time and stoichiometry. For example, the streams are combined in a T-mixer.
-
Reaction: The biphasic mixture flows through the residence time unit where the diazotization occurs. The product, EDA, is extracted into the dichloromethane phase.[3]
-
In-line Separation: The output from the reactor is directed to an in-line liquid-liquid separator, which continuously separates the organic phase (containing EDA) from the aqueous phase.
-
Collection: The organic phase is collected for immediate use in a subsequent reaction. This on-demand generation avoids the need to store potentially explosive EDA.[4]
Safety, Handling, and Quality Control
This compound is a hazardous substance and requires strict safety protocols.
Hazards:
-
Explosive: Can detonate with heat, shock, or on contact with certain substances.[2][6] Distillation, even under reduced pressure, is dangerous.[6]
-
Flammable: Flammable liquid and vapor.
-
Toxicity: Harmful if swallowed and causes skin and eye irritation. It is also a suspected carcinogen.
Safe Handling and Storage:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[7]
-
Keep away from heat, sparks, open flames, and combustible materials.
-
Store in a cool, dark, well-ventilated place in the original container.[1][2] Recommended storage temperature is often 2-8°C.[1]
-
The product should be used as soon as possible after preparation or opening.[2]
Quality Control: The purity of this compound can be assessed using several analytical techniques:
-
NMR Spectroscopy (¹H NMR): To confirm the structure and identify impurities.
-
Gas Chromatography (GC): To determine the percentage purity and quantify residual solvents like dichloromethane.
-
Refractive Index: A quick physical measurement that can indicate purity. A heart-cut distilled product has a refractive index of nD25 1.4616.[2]
Common impurities can include unreacted starting materials, byproducts from decomposition (which often involves the loss of N₂), and residual solvents.[2]
Applications in Drug Development
This compound is a cornerstone reagent for constructing molecular frameworks found in many pharmaceuticals. Its primary use is in the synthesis of cyclopropane (B1198618) rings, which are present in numerous bioactive molecules.
-
Trovafloxacin: EDA was used as a key precursor in the industrial synthesis of this fluoroquinolone antibiotic.[8]
-
Serotonin 5-HT2A/C Receptor Ligands: It is used to synthesize pyrimidoazepine analogs, which are investigated for the treatment of obesity.[9][10]
-
General Synthesis: EDA is widely employed for various transformations, including C-H insertion, ylide formation, and 1,3-dipolar cycloadditions to create heterocycles like pyrazoles.[11][12] The development of safer handling procedures and flow synthesis has broadened its applicability in industrial settings.[5][13]
References
- 1. 重氮乙酸乙酯 contains ≥13 wt. % dichloromethane | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis in flow [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. theclinivex.com [theclinivex.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactions of Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl diazoacetate (EDA) is a highly versatile and widely utilized reagent in organic synthesis. First discovered by Theodor Curtius in 1883, this diazo compound serves as a key precursor to a reactive carbenoid intermediate, enabling a vast array of chemical transformations.[1] Its importance is underscored by its application in the synthesis of complex molecules, including pharmaceuticals like trovafloxacin.[1] The core reactivity of EDA stems from its ability to extrude molecular nitrogen upon thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition, generating a transient electrophilic carbene or carbenoid species. This intermediate is the cornerstone of EDA's utility in powerful C-C and C-X bond-forming reactions.
This guide provides a comprehensive technical overview of the principal reactions of this compound, including cyclopropanation, C-H and X-H insertion, and ylide formation.[2] It is intended to serve as a resource for researchers by providing not only the conceptual framework for these reactions but also detailed experimental protocols and quantitative data for practical application.
Caution: this compound is a potentially explosive, toxic, and sensitizing substance.[3][4] All manipulations should be conducted by trained personnel in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment. Distillation, especially at atmospheric pressure or elevated temperatures, is extremely dangerous and should be avoided.[3][4]
Synthesis of this compound
The most common laboratory preparation of EDA involves the diazotization of glycine (B1666218) ethyl ester hydrochloride with sodium nitrite (B80452) in an acidic aqueous medium.[1][3] Modern procedures often employ a biphasic system with an organic solvent like dichloromethane (B109758) to extract the EDA as it is formed, protecting it from decomposition in the acidic aqueous layer.[3] Continuous flow methods have also been developed to enhance safety and allow for on-demand generation.[2][5]
Experimental Protocol: Batch Synthesis
This procedure is adapted from Organic Syntheses.[3]
-
A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
A solution of ethyl glycinate (B8599266) hydrochloride (140 g, 1 mole) in water (250 mL) is mixed with dichloromethane (600 mL) and cooled to -5 °C in an acetone/dry ice bath.
-
The flask is flushed with nitrogen, and an ice-cold solution of sodium nitrite (83 g, 1.2 moles) in water (250 mL) is added with vigorous stirring.
-
The temperature is lowered to -9 °C, and 5% (w/w) sulfuric acid (95 g) is added from the dropping funnel over approximately 3 minutes, ensuring the temperature does not exceed +1 °C.
-
After 10 minutes, the reaction mixture is transferred to a pre-chilled 2-L separatory funnel. The organic (lower) layer is separated and washed with cold 5% sodium bicarbonate solution (1 L) until the washings are no longer acidic.
-
The golden-yellow organic layer is dried over anhydrous sodium sulfate (B86663) (15 g) for 5 minutes, filtered, and concentrated under reduced pressure (350 mm) to remove the bulk of the solvent.
-
The final traces of solvent are removed at a pressure of 20 mm with a maximum pot temperature of 35 °C to yield the product as a yellow oil (90-100 g, 79-88% yield). The crude product is sufficiently pure for most applications.[3]
Core Reactivity: Generation of the Metallocarbene Intermediate
The majority of EDA reactions are catalyzed by transition metals, most notably complexes of rhodium(II), copper(I/II), and ruthenium(II).[6][7][8] The reaction proceeds through the formation of a metal-carbene (or carbenoid) intermediate. This key step involves the coordination of EDA to the metal center, followed by the irreversible loss of dinitrogen gas (N₂). The resulting electrophilic metallocarbene is then transferred to a suitable substrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Theoretical Deep Dive into the Frontier Orbitals of Ethyl Diazoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies required to analyze the frontier molecular orbitals (FMOs) of ethyl diazoacetate. A thorough understanding of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting the molecule's reactivity, electronic properties, and its potential applications in medicinal chemistry and materials science. This compound serves as a crucial reagent in various organic syntheses, and a detailed grasp of its electronic structure can empower more precise and efficient molecular design.
Core Concepts: Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a powerful framework for understanding and predicting chemical reactivity.[1] The theory posits that the majority of chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another.[1][2] The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor.[3] Conversely, the LUMO, as the lowest energy orbital devoid of electrons, dictates a molecule's capacity to act as an electrophile or electron acceptor.[3] The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and electronic excitation properties.
Data Presentation: Calculated Frontier Orbital Energies
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Example: DFT/B3LYP | Example: 6-311++G(d,p) | Calculated Value | Calculated Value | Calculated Value |
| Example: AM1 | - | Calculated Value | Calculated Value | Calculated Value |
Experimental Protocols: Computational Methodology for Frontier Orbital Analysis
The following section outlines a detailed, step-by-step computational workflow for determining the frontier molecular orbitals of this compound using quantum chemical calculations. Density Functional Theory (DFT) is the recommended approach due to its favorable balance of accuracy and computational efficiency for organic molecules.
1. Molecular Structure Input and Optimization:
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.[4]
-
Initial Geometry: The starting point is the generation of a 3D structure of this compound. This can be achieved using a molecular builder or by retrieving coordinates from a chemical database.
-
Geometry Optimization: To ensure that the calculated properties correspond to a stable conformation, the initial structure must be optimized to find its lowest energy geometry. This is a crucial step for obtaining accurate results.
2. Level of Theory and Basis Set Selection:
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for DFT calculations on organic molecules.[4][5]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point. For higher accuracy, particularly in describing the diffuse nature of the diazo group's electrons, a more extensive basis set like 6-311++G(d,p) is recommended.[5] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately modeling the electronic distribution in molecules with heteroatoms and π-systems.[5]
3. Frequency Calculation and Verification of Minimum:
-
Following geometry optimization, a frequency calculation should be performed on the optimized structure.
-
The absence of any imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.
4. Single-Point Energy Calculation and Molecular Orbital Analysis:
-
With the validated optimized geometry, a single-point energy calculation is performed using the chosen level of theory and basis set.
-
This calculation yields the molecular orbitals and their corresponding energy levels.
-
The output file from this calculation will contain a list of molecular orbitals and their energies. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.
5. Data Extraction and Analysis:
-
The energies of the HOMO and LUMO are extracted from the output file.
-
The HOMO-LUMO gap is calculated by subtracting the HOMO energy from the LUMO energy.
-
The spatial distribution (shape) of the HOMO and LUMO can be visualized using molecular visualization software to gain insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol for determining the frontier orbitals of this compound.
Caption: Computational workflow for frontier orbital analysis.
This technical guide provides a robust framework for researchers to investigate the electronic structure of this compound. By following the outlined computational protocols, scientists can generate valuable data to inform reaction design, predict reactivity, and accelerate the development of novel chemical entities.
References
discovery of ethyl diazoacetate by Theodor Curtius
An In-depth Technical Guide to the Discovery of Ethyl Diazoacetate by Theodor Curtius
Introduction
In 1883, the landscape of organic chemistry was significantly altered by the German chemist Theodor Curtius through his discovery of this compound (EDA).[1][2] This versatile diazo compound, with the chemical formula N=N=CHC(O)OC₂H₅, has since become an indispensable reagent in organic synthesis.[1][3] It serves as a crucial precursor for carbenes, enabling a wide array of chemical transformations, most notably the cyclopropanation of alkenes.[1][4] Curtius's work not only introduced a new class of compounds but also laid the groundwork for numerous subsequent discoveries in the field, including the Curtius rearrangement.[2][5] This technical guide provides a detailed overview of the original synthesis of this compound, its experimental protocols, and the properties of this important molecule.
The Synthesis of this compound: The Curtius Method
Theodor Curtius first prepared this compound through the diazotization of glycine (B1666218) ethyl ester.[1] The foundational method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in an aqueous solution, typically in the presence of a weak acid or a buffer system to maintain a suitable pH.[6][7] The overall reaction is a classic example of generating a diazo compound from a primary amine.
Experimental Protocol
The following protocol is a representative procedure adapted from established methods based on Curtius's original discovery.[6][7][8]
Materials and Equipment:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite (NaNO₂)
-
Sodium acetate (B1210297)
-
10% Sulfuric acid (H₂SO₄)
-
Ethyl ether (ethanol-free)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction flask with a stirrer
-
Separatory funnel
-
Ice-salt bath
Procedure:
-
A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate in water is prepared in the reaction flask.
-
The flask is cooled to 0-2°C using an ice-salt bath.[6]
-
A cold aqueous solution of sodium nitrite is added to the flask while stirring, maintaining the low temperature.[6]
-
Cold, ethanol-free ethyl ether is added to the reaction mixture, followed by the slow, dropwise addition of cold 10% sulfuric acid.[6][8] The temperature must be kept below 2°C throughout this process.[6]
-
After a brief reaction time (approx. 5 minutes), the ether layer, now yellow with the dissolved this compound, is quickly separated from the aqueous layer.[6] The rapid separation is crucial as this compound is susceptible to decomposition in acidic conditions.[6]
-
The ether layer is immediately washed with a cold 10% sodium carbonate solution until it is neutral to moist litmus (B1172312) paper.[6]
-
The neutralized ether solution is then dried over anhydrous sodium sulfate.[6]
-
The process of adding ether and sulfuric acid to the aqueous layer can be repeated to maximize the extraction of the product.[8]
-
The ether is carefully removed from the combined, dried extracts, preferably under reduced pressure and at a low temperature, to yield crude this compound as a yellow oil.[8]
Safety Precautions:
-
This compound is explosive, especially when heated or distilled at atmospheric pressure.[6][7] All operations should be conducted in a well-ventilated fume hood, and distillation, if necessary, must be performed under high vacuum and with extreme caution.[7]
-
Diazo compounds are toxic and can cause sensitization.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Quantitative Data
The table below summarizes the typical quantities and yields for the synthesis of this compound based on a common laboratory-scale preparation.[6]
| Reagent/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Role | Yield |
| Glycine ethyl ester hydrochloride | 139.57 | 1.0 | 140 g | Starting Material | - |
| Sodium Nitrite | 69.00 | 1.15 | 80 g | Diazotizing Agent | - |
| Sodium Acetate | 82.03 | - | 3 g | Buffer | - |
| 10% Sulfuric Acid | 98.08 | - | 3 mL + 15 mL | Acid Catalyst | - |
| Ethyl Ether | 74.12 | - | 2 x 80 mL | Extraction Solvent | - |
| This compound | 114.10 | - | - | Product | ~79-88%[7] |
Visualizing the Process
To better understand the synthesis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the formation of this compound.
Properties of this compound
This compound is a yellow oil with distinct physical and chemical properties. Its high reactivity makes it a valuable synthetic intermediate, but also necessitates careful handling.
| Property | Value | Reference |
| Chemical Formula | C₄H₆N₂O₂ | [1] |
| Molar Mass | 114.10 g/mol | [1][9] |
| Appearance | Yellow oil | [1] |
| Density | 1.085 g/cm³ | [1] |
| Boiling Point | Explodes at atmospheric pressure; B.p. 29–31°C at 5 mm Hg | [7] |
| Refractive Index | nD²⁵ 1.4616 - 1.462 | [7] |
| Key Hazards | Explosive, toxic, potential sensitizer | [6][7][10] |
Conclusion
Theodor Curtius's discovery of this compound in 1883 was a pivotal moment in organic chemistry, introducing a compound that would become a cornerstone of synthetic methodology.[1][2] The original method of synthesis, involving the diazotization of glycine ethyl ester, remains a fundamental and instructive preparation. While the hazardous nature of this compound demands respect and careful handling, its utility in forming carbon-carbon bonds, particularly in cyclopropanation and insertion reactions, ensures its continued importance for researchers and drug development professionals.[1][3] The principles established by Curtius over a century ago continue to underpin modern synthetic strategies, highlighting the enduring legacy of his pioneering work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. When it is strongly heated, this compound decomposes to give... | Study Prep in Pearson+ [pearson.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Ethyl Diazoacetate in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diazoacetate (EDA) is a highly versatile reagent in organic synthesis, primarily utilized as a carbene precursor for the construction of cyclopropane (B1198618) rings.[1] The cyclopropanation of alkenes using EDA is a powerful transformation that introduces a three-membered ring, a structural motif present in numerous natural products and pharmaceutically active compounds.[2][3] This reaction is typically mediated by transition metal catalysts, such as those based on rhodium, copper, palladium, and ruthenium, which facilitate the transfer of the carbene fragment to a wide range of olefinic substrates.[4][5] The development of stereoselective catalytic systems has further expanded the utility of this reaction, enabling the synthesis of chiral cyclopropanes with high diastereo- and enantioselectivity.[4][6]
These application notes provide an overview of the mechanisms, catalytic systems, and experimental protocols for conducting cyclopropanation reactions with this compound.
Safety Precautions
This compound is a potentially explosive, toxic, and flammable compound that requires careful handling in a well-ventilated fume hood.[7][8][9]
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7]
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[7] Keep the container tightly closed.[7]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse the mouth with water and seek medical attention.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
General Reaction Mechanism
The most widely accepted mechanism for transition metal-catalyzed cyclopropanation with this compound involves the formation of a metal carbene intermediate.[4][12] The catalytic cycle can be summarized as follows:
-
Carbene Formation: this compound reacts with the metal catalyst to form a metal carbene complex, with the concomitant release of nitrogen gas.
-
Cyclopropanation: The metal carbene then reacts with an alkene in a concerted fashion to deliver the carbene fragment, forming the cyclopropane ring and regenerating the catalyst.[4]
The stereochemical outcome of the reaction is determined by the trajectory of the alkene's approach to the metal carbene intermediate.[4]
Caption: Catalytic cycle for metal-catalyzed cyclopropanation with this compound.
Catalytic Systems
A variety of transition metals can catalyze the cyclopropanation of olefins with this compound. The choice of catalyst influences the reaction's efficiency, substrate scope, and stereoselectivity.
Rhodium Catalysts: Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are among the most common and effective catalysts for this transformation.[4] They are known for their high catalytic activity and have been extensively used in the development of enantioselective cyclopropanations with chiral ligands.[6][13]
Copper Catalysts: Copper-based catalysts, often in the form of copper(I) or copper(II) complexes, are also widely employed.[14] They offer a cost-effective alternative to rhodium catalysts. Chiral bis(oxazoline)-copper complexes have been successfully used in asymmetric cyclopropanation reactions.[15]
Palladium and Ruthenium Catalysts: Palladium and ruthenium complexes have also been shown to catalyze cyclopropanation with this compound.[2][16] Ruthenium porphyrin complexes, for instance, are active catalysts for the cyclopropanation of styrene (B11656) derivatives.[16] While sometimes less reactive than their rhodium and copper counterparts, they can offer unique selectivity profiles.[17]
Table 1: Comparison of Catalytic Systems for the Cyclopropanation of Styrene with this compound
| Catalyst (mol%) | Alkene | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Rh₂(OAc)₄ (1) | Styrene | 75:25 | 95 | [18] |
| Cu(acac)₂ (1) | Styrene | 70:30 | 85 | [18] |
| RuCl₂(ttp*) (1) | Styrene | - | ~21 | [17] |
| PtCl₄ (0.25) | Styrene | - | 88 | [19] |
| Ru(II)-Pheox (2) | 2-chlorostyrene | 1.1:1 | 78 | [20][21] |
This table presents a selection of data for comparative purposes. Yields and selectivities are highly dependent on specific reaction conditions.
Experimental Protocols
A. General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline for the cyclopropanation of an alkene using dirhodium tetraacetate as the catalyst.
Materials:
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Alkene
-
This compound (EDA)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and the anhydrous solvent.
-
Add the dirhodium tetraacetate catalyst (typically 0.1-1 mol%).
-
Stir the mixture at the desired temperature (often room temperature).
-
Slowly add a solution of this compound (1.1-1.5 equiv) in the anhydrous solvent to the reaction mixture over several hours using a syringe pump. Caution: EDA is explosive and should be handled with care. The slow addition is crucial to control the reaction rate and prevent the accumulation of EDA.
-
After the addition is complete, continue to stir the reaction mixture until the disappearance of the starting materials is confirmed by TLC or GC analysis.
-
Quench the reaction by exposing it to air or by adding a small amount of a suitable quenching agent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.
B. General Protocol for Copper-Catalyzed Cyclopropanation of an Unsaturated Fatty Ester
This protocol is adapted from the cyclopropanation of methyl oleate (B1233923).[14]
Materials:
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Methyl oleate
-
This compound (EDA)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask under an inert atmosphere, dissolve methyl oleate (1.0 equiv) and Cu(OTf)₂ (1 mol%) in anhydrous DCM.
-
Heat the mixture to 40 °C.
-
Add a solution of this compound (2.0 equiv) in anhydrous DCM dropwise to the reaction mixture over 10 hours.
-
Stir the reaction at 40 °C for an additional 5 hours after the addition is complete.
-
Allow the reaction to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the cyclopropanated product.[14]
Caption: General workflow for a metal-catalyzed cyclopropanation reaction.
Applications in Synthesis
The cyclopropane motif is a key structural feature in a variety of biologically active molecules. The ability to synthesize functionalized cyclopropanes via EDA-mediated reactions has found applications in the synthesis of:
-
Pharmaceuticals: For example, precursors to drugs like trovafloxacin (B114552) have been synthesized using cyclopropanation reactions involving this compound.[1]
-
Natural Products: Many natural products contain cyclopropane rings, and these synthetic methods provide a means to access these complex molecules.
-
Agrochemicals: The unique properties of the cyclopropane ring are also exploited in the design of new pesticides and herbicides.
The continued development of novel catalysts and methodologies for cyclopropanation with this compound promises to further enhance its role in modern organic synthesis and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. capotchem.com [capotchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ETD | New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates | ID: wh246t40n | Emory Theses and Dissertations [etd.library.emory.edu]
- 14. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium-Catalyzed Reactions of Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of rhodium-catalyzed reactions involving ethyl diazoacetate (EDA). This compound is a valuable C2 synthon that, in the presence of a rhodium(II) catalyst, generates a rhodium carbene intermediate. This highly reactive species can undergo a variety of transformations, including cyclopropanation, C-H insertion, O-H insertion, and ylide formation, enabling the efficient construction of complex molecular architectures. Dirhodium(II) complexes, particularly those with carboxylate and carboxamidate ligands, are highly effective catalysts for these transformations.[1][2][3] This document details key reaction types, presents quantitative data in structured tables, provides detailed experimental protocols, and illustrates reaction pathways using diagrams.
Safety Precautions
This compound is a potentially explosive, toxic, and carcinogenic compound and must be handled with extreme caution in a well-ventilated fume hood.[4][5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[6][7] EDA is also flammable and should be kept away from heat, sparks, and open flames.[7][8] It is recommended to prepare EDA in situ or use it as soon as possible after preparation, and to store it in a cool, dark place.[4][5] For disposal, unused EDA and waste streams should be neutralized using appropriate procedures.[5]
Key Reaction Types
Rhodium(II) catalysts are highly efficient in activating this compound to form a rhodium-carbene intermediate, which is the key reactive species in a variety of synthetic transformations. The general catalytic cycle is depicted below.
Figure 1: General catalytic cycle for rhodium-catalyzed reactions of this compound.
The primary types of reactions involving rhodium carbenes generated from this compound are:
-
Cyclopropanation: The reaction of the rhodium carbene with an alkene to form a cyclopropane (B1198618) ring. This is a powerful method for the synthesis of three-membered rings, which are important structural motifs in many natural products and pharmaceuticals.
-
C-H Insertion: The insertion of the carbene into a carbon-hydrogen bond. This reaction allows for the direct functionalization of C-H bonds, a challenging and highly sought-after transformation in organic synthesis.
-
O-H Insertion: The insertion of the carbene into the oxygen-hydrogen bond of an alcohol or water. This provides a straightforward route to ethers and α-hydroxy esters.
-
Ylide Formation: The reaction of the rhodium carbene with a Lewis base (e.g., a sulfide (B99878), amine, or carbonyl compound) to form an ylide. These ylides can then undergo subsequent rearrangements or reactions to generate diverse molecular structures.
Data Presentation
The following tables summarize quantitative data for various rhodium-catalyzed reactions of this compound, providing a comparative overview of different catalysts and reaction conditions.
Table 1: Rhodium-Catalyzed Cyclopropanation of Alkenes with this compound
| Entry | Alkene | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| 1 | Styrene (B11656) | Rh₂(OAc)₄ | CH₂Cl₂ | RT | >99 | 78:22 | - | [9] |
| 2 | Methyl Oleate | Rh₂(OAc)₄ | CH₂Cl₂ | RT | >99 | 62:38 | - | [9] |
| 3 | 1-Hexene | Rh₂(OAc)₄ | - | 90 | 75 | 1.8:1 | - | - |
| 4 | Styrene | Monomeric Rh(II) complex (3a) | CH₂Cl₂ | RT | 94 | 25:75 | 84 (cis) | [10] |
| 5 | α-Methylstyrene | Monomeric Rh(II) complex (3a) | CH₂Cl₂ | RT | 85 | - | 81 | [10] |
Table 2: Rhodium-Catalyzed C-H Insertion of this compound
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclohexane | Rh₂(OAc)₄ | Cyclohexane | 25 | 65 | - |
| 2 | Tetrahydrofuran | Rh₂(esp)₂ | THF | 30 | 92 (C-H + C-O insertion products) | [11] |
| 3 | Indole | Rh₂(OAc)₄ | Dichloromethane (B109758) | 40 | 85 | - |
| 4 | N-Boc-pyrrolidine | Rh₂(S-PTAD)₄ | Hexane | 25 | 90 (ee: 94%) | - |
| 5 | Allylamine | Rh₂(OAc)₄ | - | 20-60 | 20-40 | [12] |
Table 3: Rhodium-Catalyzed O-H Insertion of this compound
| Entry | Alcohol | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Methanol | Rh₂(OAc)₄ | - | 25 | 95 | - |
| 2 | Water | Rh₂(OAc)₄ | Dichloromethane | 25 | 80 | - |
| 3 | Ethanol | Rh₂(OAc)₄ | - | 25 | 98 | - |
| 4 | Isopropanol | Rh₂(OAc)₄ | - | 25 | 92 | - |
| 5 | Benzyl (B1604629) alcohol | Rh₂(OAc)₄ | Benzyl alcohol | 25 | 96 | - |
Table 4: Rhodium-Catalyzed Ylide Formation and Subsequent Reactions with this compound
| Entry | Substrate | Catalyst | Reaction Type | Product | Yield (%) | Reference |
| 1 | Allyl sulfide | Rh₂(OAc)₄ | [2][6]-Sigmatropic Rearrangement | Homoallylic sulfide | 95 | [13] |
| 2 | N-methylisatin | Rh₂(OAc)₄ | Carbonyl Ylide Formation -> Oxirane | Spirooxindole-oxirane | - | [14] |
| 3 | Azetidine-2,3-dione & Alcohol | Rh₂(OAc)₄ | Oxonium Ylide -> Rearrangement | 3-Hydroxy-β-lactam | up to 85 | [15] |
| 4 | Keto α-diazoacetate | Rh₂(OAc)₄ | Intramolecular Carbonyl Ylide Formation | - | dependent on electrophilicity | [16] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene
This protocol describes a general method for the cyclopropanation of styrene with this compound using rhodium(II) acetate (B1210297) as the catalyst.[9]
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Styrene
-
This compound (EDA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of styrene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (5 mL) at room temperature, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over a period of 4 hours using a syringe pump.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.
Figure 2: Experimental workflow for the cyclopropanation of styrene.
Protocol 2: General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion
This protocol outlines a general procedure for the intramolecular C-H insertion of a diazoacetate to form a γ-lactone.[1][2]
Materials:
-
A suitable diazoacetate substrate (e.g., 3-phenylpropyl diazoacetate)
-
Chiral dirhodium(II) carboxamidate catalyst (e.g., Rh₂(S-PTTL)₄)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the diazoacetate substrate (1.0 mmol) in the anhydrous solvent (10 mL).
-
Add the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%) to the solution.
-
Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding γ-lactone.
Figure 3: Simplified mechanism of intramolecular C-H insertion.
Protocol 3: General Procedure for Rhodium-Catalyzed O-H Insertion into an Alcohol
This protocol provides a general method for the O-H insertion of this compound into an alcohol.
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Alcohol (e.g., benzyl alcohol, used as both reactant and solvent)
-
This compound (EDA)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of Rh₂(OAc)₄ (0.005 mmol, 0.5 mol%) in the alcohol (10 mL) at room temperature, add this compound (1.0 mmol) dropwise from a dropping funnel over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess alcohol under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding ether product.
Figure 4: Pathway for O-H insertion via an oxonium ylide intermediate.
Protocol 4: General Procedure for Rhodium-Catalyzed Ylide Formation and[2][6]-Sigmatropic Rearrangement
This protocol describes the formation of an allylic sulfonium (B1226848) ylide from an allyl sulfide and this compound, followed by a[2][6]-sigmatropic rearrangement.[13]
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Allyl sulfide
-
This compound (EDA)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the allyl sulfide (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%) in the anhydrous solvent (5 mL).
-
Slowly add this compound (1.1 mmol) via syringe to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature until the evolution of nitrogen ceases and the starting materials are consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the rearranged homoallylic sulfide.
Figure 5: Logical relationship in ylide formation and rearrangement.
References
- 1. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.com [capotchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Effective Catalytic Methods for Ylide Generation from Diazo Compounds. Mechanism of the Rhodium- and Copper-Catalyzed Reactions with Allylic Compounds - Lookchem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carbonyl ylide formation from the rhodium (II) acetate catalysed reaction of keto α-diazoacetate derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Copper-Catalyzed Synthesis Using Ethyl Diazoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key synthetic transformations involving copper-catalyzed reactions of ethyl diazoacetate. This versatile reagent serves as a carbene precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering powerful tools for the construction of complex molecular architectures. The protocols outlined below cover cyclopropanation, carbon-hydrogen (C-H) bond insertion, oxygen-hydrogen (O-H) bond insertion, and ylide formation, providing a practical guide for laboratory implementation.
Cyclopropanation of Alkenes
Copper-catalyzed decomposition of this compound in the presence of alkenes is a cornerstone method for the synthesis of cyclopropane (B1198618) rings. This transformation is widely used in the synthesis of natural products and pharmaceutical agents due to the prevalence of the cyclopropane motif. The reaction proceeds via a copper-carbene intermediate that reacts with the alkene.
General Reaction Scheme:
Caption: General workflow for copper-catalyzed cyclopropanation.
Application Note:
The choice of copper catalyst and ligands can significantly influence the efficiency and stereoselectivity of the cyclopropanation reaction. Common catalysts include copper(I) and copper(II) salts, such as copper(I) triflate (CuOTf) and copper(II) acetylacetonate (B107027) (Cu(acac)₂).[1] For enantioselective transformations, chiral ligands like bis(oxazolines) are frequently employed.[2] The reaction is typically performed by slow addition of this compound to a solution of the alkene and the copper catalyst to maintain a low concentration of the diazo compound, which minimizes side reactions.
Tabulated Data: Cyclopropanation of Olefins
| Entry | Alkene | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Methyl Oleate (B1233923) | Cu(OTf)₂ (1) | Dichloromethane (B109758) | 95 | 70:30 | [3] |
| 2 | Methyl Elaidate | Cu(OTf)₂ (1) | Dichloromethane | 84 | 50:50 | [3] |
| 3 | Styrene | Cu(I)-bis(oxazoline) | Ionic Liquid | >99 | 74:26 | [2] |
| 4 | 1-Octene | Cu(acac)₂ (cat.) | Toluene | High | - | [1] |
Experimental Protocol: Cyclopropanation of Methyl Oleate[3]
-
Preparation: To a suspension of copper(II) triflate (Cu(OTf)₂, 1 mol%) and an internal standard (e.g., eicosane) in anhydrous dichloromethane (2 mL), add methyl oleate (1.0 equiv, e.g., 2.5 mmol).
-
Reaction: Place the reaction mixture under an argon atmosphere at room temperature.
-
Addition of EDA: Slowly add this compound (EDA, 1.2 equiv) via a syringe pump over a period of 10 hours.
-
Monitoring: Monitor the reaction progress by gas chromatography until complete consumption of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel, eluting with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired cyclopropyl (B3062369) ester.
Carbon-Hydrogen (C-H) Bond Insertion
The insertion of a copper-carbene into a C-H bond is a powerful method for C-C bond formation, enabling the direct functionalization of unactivated alkanes and ethers.[4][5] This reaction is particularly useful for synthesizing complex molecules from simple hydrocarbon feedstocks.
General Reaction Scheme:
References
- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 4. “Sandwich” Diimine-Copper Catalysts for C-H Functionalization by Carbene Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Situ Generation of Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diazoacetate (EDA) is a highly versatile C2 building block in organic synthesis, primarily utilized as a carbene precursor for reactions such as cyclopropanations, X-H insertions, and ylide formations.[1][2] Despite its utility, EDA is a toxic, potentially explosive, and shock-sensitive compound, which poses significant safety risks for storage, transportation, and handling in large quantities on a batch scale.[3][4]
To mitigate these hazards, in situ generation methods have been developed, allowing EDA to be produced and consumed directly in the reaction mixture. This approach avoids the isolation and storage of the hazardous intermediate, enhancing process safety.[3][5] More recently, continuous flow microreactor technology has emerged as an inherently safer and scalable method for the on-demand synthesis of EDA, minimizing the volume of the hazardous material present at any given time.[6][7]
This document provides detailed protocols for both batch and continuous flow in situ generation of this compound, along with critical safety information and comparative data.
Critical Safety Precautions
This compound is a hazardous substance and must be handled with extreme caution.
-
Explosion Hazard : EDA is potentially explosive, especially when heated, exposed to shock, or in its purified form.[3][4] Distillation and concentration should be performed at low temperatures (< 35°C) and reduced pressure.[4]
-
Toxicity and Sensitivity : EDA is toxic and a known sensitizer. All manipulations must be conducted in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Acid Sensitivity : Traces of acid must be neutralized before any concentration step, as they can catalyze vigorous decomposition.[4]
-
Accidental Spills : In case of a spill, evacuate the area. Use liquid-absorbent material for containment and clean the affected area thoroughly. Do not let the product enter drains.[9]
-
Fire Hazard : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Keep away from heat and sources of ignition.[8][9]
Protocol 1: Batch In Situ Generation of this compound in a Biphasic System
This protocol is adapted from established literature procedures for the diazotization of glycine (B1666218) ethyl ester.[2][4] The EDA is generated in a biphasic system and can be used directly in the organic phase for subsequent reactions.
Materials and Equipment
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
5% (w/w) Sulfuric acid (H₂SO₄)
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Four-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-acetone bath
-
Separatory funnel
Experimental Protocol
-
Reaction Setup : In a 2 L four-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine a solution of glycine ethyl ester hydrochloride (140 g, 1.0 mole) in water (250 mL) with dichloromethane (600 mL).
-
Cooling : Cool the biphasic mixture to -5°C using an ice-acetone bath.[4]
-
Nitrite Addition : While stirring, add an ice-cold solution of sodium nitrite (83 g, 1.2 moles) in water (250 mL). Lower the internal temperature to -9°C.[4]
-
Acidification : Slowly add 5% sulfuric acid (95 g) from the dropping funnel over approximately 3 minutes. Maintain the internal temperature below +1°C. The reaction is exothermic and typically completes within 10 minutes.[4]
-
Work-up : Transfer the reaction mixture to a pre-chilled separatory funnel. Separate the yellow-green organic layer.
-
Neutralization : Immediately wash the organic layer with cold 5% sodium bicarbonate solution (1 L) until the washings are no longer acidic. This step is critical to remove residual acid before any concentration. [4]
-
Drying : Dry the golden-yellow organic layer over anhydrous sodium sulfate (15 g) for 5 minutes.[4]
-
Use in Subsequent Reaction : The resulting solution of this compound in dichloromethane is now ready for use in subsequent reactions, such as cyclopropanation. The concentration can be determined via spectroscopic methods if required, but it is often used directly. A typical yield for the isolated product is 79-88%.[4]
Protocol 2: Continuous Flow In Situ Generation of this compound
This protocol utilizes a microreactor setup for the safe and efficient on-demand synthesis of EDA. The generated EDA is immediately extracted into an organic phase, ready for downstream applications.[3][5][6][7]
Materials and Equipment
-
Solution A : Glycine ethyl ester hydrochloride (e.g., 1.5 M) in an acetate (B1210297) buffer (pH 3.5).[3][10]
-
Solution B : Aqueous sodium nitrite (e.g., 1.51 M).[10]
-
Solution C : Organic solvent for extraction (e.g., Dichloromethane or Toluene).[3][10]
-
Syringe pumps (3)
-
Microreactor (e.g., PFA or glass capillary) with a junction (T- or X-junction)
-
Back-pressure regulator
-
Membrane-based phase separator (optional, for continuous separation)
-
Collection flask
Experimental Workflow Diagram
Caption: Workflow for continuous in situ generation of EDA.
Experimental Protocol
-
System Priming : Prime three separate syringe pumps and corresponding lines with Solution A, Solution B, and Solution C.
-
Initiate Flow : Set the flow rates for all three pumps to achieve the desired molar ratio and residence time. A common ratio is 1:1:1 for the aqueous solutions and the extracting solvent.[11]
-
Mixing and Reaction : The reagents are combined at an X-junction and enter the microreactor coil.[11] The reaction temperature and residence time are precisely controlled. Optimal conditions often involve short residence times (e.g., 1.3-4 minutes) at room temperature or slightly elevated temperatures.[5][10]
-
Extraction : As EDA is formed in the aqueous phase, it is immediately extracted into the organic solvent slugs within the microreactor. This minimizes the decomposition of EDA in the acidic aqueous medium.[11]
-
Collection/Separation : The biphasic output from the reactor is collected. For continuous operation, a membrane-based liquid-liquid separator can be integrated to isolate the organic phase containing EDA.[6][11]
-
Immediate Use : The organic stream containing the freshly prepared EDA is used directly in a subsequent reaction step, either in batch or by integrating a second continuous flow module.
Data Presentation: Comparative Overview of Protocols
The following tables summarize typical reaction parameters and outcomes for the batch and continuous flow generation of this compound.
Table 1: Batch Protocol Parameters
| Parameter | Value/Condition | Reference |
| Starting Material | Glycine ethyl ester hydrochloride | [4] |
| Reagents | NaNO₂, H₂SO₄ (5%) | [4] |
| Solvent System | Dichloromethane / Water | [4] |
| Temperature | -9°C to +1°C | [4] |
| Reaction Time | ~10 minutes | [4] |
| Typical Isolated Yield | 79 - 88% | [4] |
| Key Safety Concern | Handling and potential isolation of bulk, explosive EDA | [3] |
Table 2: Continuous Flow Protocol Parameters
| Parameter | Value/Condition | Reference |
| Starting Material | Glycine ethyl ester HCl in acetate buffer (pH 3.5) | [3][7] |
| Reagents | Aqueous NaNO₂ | [3][7] |
| Solvent System | Dichloromethane or Toluene / Aqueous Buffer | [3][10] |
| Temperature | 0 - 60°C (Optimization range), Room temperature is common | [5][6] |
| Residence Time | 5 seconds - 4 minutes | [6][10] |
| Typical Yield | Up to 96% conversion (not isolated) | [5] |
| Production Rate | ~20 g/day (with 100 µL microreactor) | [3][6] |
| Key Safety Advantage | Minimal quantity of EDA present at any time, on-demand supply | [3][5] |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis in flow [beilstein-journals.org]
- 8. capotchem.com [capotchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Ethyl Diazoacetate for C-H Insertion Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethyl diazoacetate (EDA) in C-H insertion reactions, a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. These reactions are particularly valuable for the late-stage functionalization of complex molecules, a critical process in drug discovery and development.
Introduction to C-H Insertion Reactions with this compound
Carbon-hydrogen (C-H) bond activation and functionalization have emerged as a transformative strategy in chemical synthesis, offering a more direct and atom-economical approach to molecular construction compared to traditional methods that rely on pre-functionalized starting materials.[1][2] this compound is a versatile reagent that, in the presence of a suitable transition metal catalyst, generates a metal-carbene intermediate. This highly reactive species can then insert into a C-H bond, effectively replacing a hydrogen atom with a -CH(COOEt) group.
The general transformation can be depicted as follows:
R-H + N₂CHCOOEt --(Catalyst)--> R-CH₂COOEt + N₂
The success of these reactions hinges on the choice of catalyst, which governs the reactivity, selectivity (chemo-, regio-, and stereoselectivity), and substrate scope. Dirhodium(II) tetracarboxylates are among the most effective catalysts for these transformations.[1]
Reaction Mechanisms and Pathways
The catalytic cycle for a rhodium(II)-catalyzed C-H insertion reaction with this compound generally proceeds through the following key steps:
-
Diazo Decomposition: The rhodium(II) catalyst reacts with this compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen (N₂).
-
C-H Insertion: The electrophilic carbene then undergoes a concerted, but asynchronous, insertion into a C-H bond of the substrate. This step is often rate-determining.
-
Product Release and Catalyst Regeneration: The product is released from the metal center, regenerating the active rhodium(II) catalyst, which can then enter another catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Pyrazoles using Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazoles utilizing ethyl diazoacetate, a versatile and widely used reagent in heterocyclic chemistry. The core of this synthetic approach lies in the [3+2] cycloaddition reaction between this compound and a suitable dipolarophile, typically an alkyne or a derivative thereof. This method offers a direct and efficient route to highly functionalized pyrazole (B372694) cores, which are privileged structures in medicinal chemistry due to their broad range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2]
Introduction to Pyrazole Synthesis via this compound
The primary method for synthesizing pyrazoles from this compound is the 1,3-dipolar cycloaddition reaction. In this reaction, this compound acts as a 1,3-dipole, reacting with a dipolarophile (e.g., an alkyne) to form the five-membered pyrazole ring. The reaction can be performed under catalyst-free conditions, often requiring elevated temperatures, or it can be catalyzed by various agents to improve yields and regioselectivity, and to allow for milder reaction conditions.
Commonly employed catalysts include Lewis acids such as zinc triflate (Zn(OTf)₂) and indium chloride (InCl₃), as well as solid catalysts like zeolite NaY. The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis, particularly the regioselectivity when using unsymmetrical alkynes.
Key Applications in Drug Development
The pyrazole scaffold is a cornerstone in modern drug discovery. Its unique structural and electronic properties allow for diverse interactions with biological targets. Notable examples of pyrazole-containing drugs include:
-
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.[3][4]
-
Rimonabant: A cannabinoid receptor antagonist formerly used as an anti-obesity drug.
-
Sildenafil (Viagra): A PDE5 inhibitor used to treat erectile dysfunction, which contains a pyrazolopyrimidinone (B8486647) core.
The synthetic routes described herein provide access to a wide array of pyrazole derivatives that can be further functionalized to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Pyrazole derivatives have been shown to target a variety of signaling pathways implicated in diseases such as cancer and inflammation.[5][6][7]
Reaction Mechanism and Experimental Workflow
The general mechanism for the synthesis of pyrazoles from this compound and alkynes is a concerted [3+2] cycloaddition.
Caption: General reaction mechanism for pyrazole synthesis.
A typical experimental workflow for the synthesis of pyrazoles using this compound is outlined below.
Caption: General experimental workflow for pyrazole synthesis.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This protocol describes a catalyst-free approach for the synthesis of a pyrazole derivative from this compound and phenylacetylene (B144264).[8][9][10]
Materials:
-
This compound
-
Phenylacetylene
-
Toluene (B28343) (or other high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetylene (1.0 mmol) in toluene (5 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure pyrazole product.
Protocol 2: Zn(OTf)₂-Catalyzed Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This protocol utilizes zinc triflate as a Lewis acid catalyst to promote the cycloaddition reaction, often leading to higher yields and milder reaction conditions.[1]
Materials:
-
This compound
-
Phenylacetylene
-
Zinc triflate (Zn(OTf)₂)
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Round-bottom flask
-
Stir plate
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of phenylacetylene (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add zinc triflate (10 mol%).
-
Add triethylamine (1.2 mmol) to the mixture.
-
Add this compound (1.2 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative yields for the synthesis of pyrazoles using this compound under different conditions.
Table 1: Catalyst-Free Synthesis of Pyrazoles
| Alkyne Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | 24 | 80 | 95 | [10] |
| Ethyl propiolate | 24 | 80 | 96 | [10] |
| 1-Octyne | 48 | 80 | 75 | [10] |
| 3-Hexyn-1-ol | 48 | 80 | 82 | [10] |
Table 2: Catalyzed Synthesis of Pyrazoles
| Catalyst | Alkyne Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Zn(OTf)₂ | Phenylpropargyl alcohol | Triethylamine | Room Temp | 89 | [1] |
| Zeolite NaY | Ethyl propiolate | Neat | 80 | 92 | |
| DBU | Diphenylacetylene | Acetonitrile | Room Temp | 65 | [1] |
Signaling Pathway Modulation by Pyrazole Derivatives: The Case of Celecoxib
A prominent example of a pyrazole-containing drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4]
The signaling pathway inhibited by Celecoxib is depicted below.
Caption: Celecoxib's inhibition of the COX-2 signaling pathway.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enantioselective Cyclopropanation with Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the enantioselective cyclopropanation of olefins using ethyl diazoacetate, a cornerstone reaction in modern asymmetric synthesis. The construction of stereodefined cyclopropane (B1198618) rings is of paramount importance in the pharmaceutical industry and materials science, as these motifs are integral to a wide array of bioactive molecules and functional materials. This document outlines established catalytic systems, presents their performance data in a clear, tabular format, and offers step-by-step experimental protocols for key methodologies.
Introduction to Enantioselective Cyclopropanation
The reaction of an olefin with a diazo compound, such as this compound, in the presence of a chiral catalyst, offers a direct route to optically active cyclopropanes. The catalyst plays a crucial role in decomposing the diazo compound to generate a transient metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with the olefin. The design of the chiral ligand coordinated to the metal center is the key to achieving high enantioselectivity, as it dictates the facial selectivity of the carbene transfer to the prochiral olefin. Over the years, several metal-based catalytic systems have emerged as particularly effective for this transformation, with copper, rhodium, and ruthenium complexes being the most prominent.
Catalytic Systems for Enantioselective Cyclopropanation
Several classes of chiral catalysts have demonstrated high efficacy in mediating the enantioselective cyclopropanation with this compound. The most widely employed systems are based on copper(I) complexes with bis(oxazoline) (Box) ligands, dirhodium(II) tetracarboxylates, and, more recently, diruthenium(II,III) tetracarboxylates. Each of these systems offers a unique profile of reactivity, selectivity, and substrate scope.
Data Summary of Key Catalytic Systems
The following tables summarize the performance of representative copper, rhodium, and ruthenium catalysts in the enantioselective cyclopropanation of various olefins with this compound.
Table 1: Copper-Bis(oxazoline) Catalyzed Cyclopropanation
| Entry | Olefin | Catalyst | Ligand | Solvent | Yield (%) | dr (trans:cis) | ee (%) trans | ee (%) cis |
| 1 | Styrene (B11656) | CuOTf | (S,S)-tBu-Box | CH₂Cl₂ | 95 | 72:28 | 99 | 97 |
| 2 | 4-Chlorostyrene | CuOTf | (S,S)-tBu-Box | CH₂Cl₂ | 92 | 75:25 | 99 | 96 |
| 3 | 1-Octene | CuOTf | (S,S)-tBu-Box | CH₂Cl₂ | 85 | 78:22 | 98 | 95 |
Table 2: Dirhodium(II)-Catalyzed Cyclopropanation
| Entry | Olefin | Catalyst | Solvent | Yield (%) | dr (trans:cis) | ee (%) trans | ee (%) cis |
| 1 | Styrene | Rh₂(S-DOSP)₄ | Pentane (B18724) | 98 | >95:5 | 98 | - |
| 2 | 4-Methoxystyrene | Rh₂(S-DOSP)₄ | Pentane | 95 | >95:5 | 97 | - |
| 3 | Methyl Acrylate | Rh₂(S-TCPTAD)₄ | CH₂Cl₂ | 85 | >97:3 | 96 | - |
Table 3: Diruthenium(II,III)-Catalyzed Cyclopropanation
| Entry | Olefin | Catalyst | Solvent | Yield (%) | dr (trans:cis) | ee (%) trans |
| 1 | Styrene | Ru₂(S-TPPTTL)₄·BArF | CH₂Cl₂ | 70 | >95:5 | 82 |
| 2 | 4-Methylstyrene (B72717) | Ru₂(S-TPPTTL)₄·BArF | CH₂Cl₂ | 74 | >95:5 | 92 |
| 3 | 1-Hexene | Ru₂(S-TPPTTL)₄·BArF | CH₂Cl₂ | 88 | >95:5 | 94 |
Experimental Workflows and Mechanisms
The successful execution of an enantioselective cyclopropanation reaction requires careful attention to experimental setup and a fundamental understanding of the underlying reaction mechanism.
Caption: General experimental workflow for enantioselective cyclopropanation.
The catalytic cycle for these transformations generally involves the formation of a metal-carbene intermediate, which is the key reactive species. The chiral ligands create a specific steric and electronic environment around the metal center, which directs the approach of the olefin and controls the stereochemical outcome of the cyclopropanation.
Caption: Generalized catalytic cycle for enantioselective cyclopropanation.
Detailed Experimental Protocols
The following protocols are representative examples for each of the major catalytic systems. Safety Note: this compound is a potentially explosive and toxic compound. It should be handled with care in a well-ventilated fume hood, and distillation should be avoided.
Protocol 1: Copper(I)-Bis(oxazoline) Catalyzed Cyclopropanation of Styrene
This protocol is adapted from established procedures for the highly enantioselective cyclopropanation of styrene using a copper(I) triflate catalyst and a (S,S)-tert-butyl-bis(oxazoline) ligand.
Materials:
-
Copper(I) triflate benzene (B151609) complex (CuOTf)₂·C₆H₆
-
(S,S)-tert-Butyl-bis(oxazoline) ((S,S)-tBu-Box)
-
Styrene (freshly distilled)
-
This compound (EDA)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve copper(I) triflate benzene complex (5.0 mg, 0.01 mmol, 1 mol%) and (S,S)-tBu-Box (3.2 mg, 0.011 mmol, 1.1 mol%) in anhydrous CH₂Cl₂ (2 mL). Stir the solution at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add freshly distilled styrene (1.1 mL, 10.0 mmol).
-
Slow Addition of EDA: In a separate syringe, dilute this compound (0.11 mL, 1.0 mmol) with anhydrous CH₂Cl₂ (3 mL). Add the EDA solution to the reaction mixture via a syringe pump over a period of 4 hours at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until all the this compound has been consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of each diastereomer by chiral HPLC or GC analysis.
Protocol 2: Dirhodium(II)-Catalyzed Cyclopropanation of Styrene
This protocol describes a highly diastereoselective and enantioselective cyclopropanation of styrene using the chiral dirhodium(II) catalyst, Rh₂(S-DOSP)₄.[1]
Materials:
-
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)
-
Styrene (freshly distilled)
-
This compound (EDA)
-
Anhydrous pentane
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Rh₂(S-DOSP)₄ (18.5 mg, 0.01 mmol, 1 mol%) in anhydrous pentane (5 mL). Add freshly distilled styrene (0.57 mL, 5.0 mmol).
-
Slow Addition of EDA: In a separate syringe, dilute this compound (0.11 mL, 1.0 mmol) with anhydrous pentane (5 mL). Add the EDA solution to the reaction mixture via a syringe pump over a period of 1 hour at room temperature.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture for an additional hour. Monitor the reaction by TLC or GC.
-
Work-up: Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropane product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Diruthenium(II,III)-Catalyzed Cyclopropanation of 4-Methylstyrene
This protocol outlines the use of a chiral diruthenium catalyst for the enantioselective cyclopropanation of 4-methylstyrene.[2]
Materials:
-
Ru₂(S-TPPTTL)₄·BArF
-
4-Methylstyrene (freshly distilled)
-
This compound (EDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a vial under an argon atmosphere, place Ru₂(S-TPPTTL)₄·BArF (5.8 mg, 0.002 mmol, 1 mol%). Add anhydrous CH₂Cl₂ (1 mL) followed by 4-methylstyrene (0.066 mL, 0.5 mmol).
-
Addition of EDA: Add a solution of this compound (0.021 mL, 0.2 mmol) in anhydrous CH₂Cl₂ (1 mL) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or GC.
These protocols provide a starting point for researchers to explore the powerful and versatile methodology of enantioselective cyclopropanation with this compound. The choice of catalyst and reaction conditions can be further optimized depending on the specific olefin substrate and desired stereochemical outcome.
References
- 1. Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl Diazoacetate for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl diazoacetate (EDA) is a versatile C2 synthon widely employed in organic synthesis, particularly for the construction of carbenoid and carbocation intermediates. Its applications span from the synthesis of cyclopropanes and other cyclic systems to its use as a precursor in the manufacturing of active pharmaceutical ingredients (APIs), such as the antibiotic trovafloxacin.[1] However, the utility of EDA on an industrial scale has been historically constrained by its hazardous nature; it is a potentially explosive and toxic compound.[2][3][4][5][6] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, with a strong emphasis on modern, safer manufacturing strategies suitable for industrial applications.
Safety Considerations
The primary challenge in the industrial production of this compound is managing its inherent instability. EDA is known to be explosive, particularly when heated or in the presence of concentrated acids.[2][6] Distillation, even under reduced pressure, is considered dangerous and can lead to violent decomposition.[2][6][7] Therefore, traditional batch processing on a large scale poses significant safety risks. Modern approaches, particularly continuous flow chemistry, have emerged as a robust solution to mitigate these hazards. By generating and consuming EDA in situ within a continuous flow reactor, the inventory of the hazardous material at any given time is minimized, thereby significantly enhancing the safety of the process.[3][4][8][9][10][11][12] It is imperative that any scale-up activity be preceded by a thorough risk assessment and thermochemical safety studies.[5][13]
Synthesis Strategies for Industrial Production
The most common and economically viable method for the synthesis of this compound is the diazotization of glycine (B1666218) ethyl ester hydrochloride with sodium nitrite (B80452) in an acidic aqueous medium.[1][3][4][6][8][14] For industrial applications, two main strategies are considered: optimized batch processing and continuous flow synthesis.
1. Optimized Batch Processing: While carrying inherent risks, batch production of EDA has been performed on an industrial scale with strict safety protocols. These processes often utilize a biphasic system, where an organic solvent (e.g., dichloromethane (B109758) or toluene) is used to extract the this compound from the aqueous reaction mixture as it is formed.[3][4][6][14] This rapid extraction is crucial as EDA is unstable in the acidic aqueous layer.[14] Patents describe batch processes with yields reaching up to 93.5%.[14]
2. Continuous Flow Synthesis: This approach represents the current state-of-the-art for the safe and scalable production of this compound.[3][4][8][9][10][11][12] In a typical setup, streams of the reactants (glycine ethyl ester hydrochloride, sodium nitrite, and an organic solvent) are continuously mixed in a microreactor or a tube reactor. The small reactor volume ensures excellent heat and mass transfer, allowing for precise control over the reaction conditions and minimizing the risk of thermal runaway.[3][4] The resulting EDA solution can be directly used in a subsequent reaction step, further enhancing the safety and efficiency of the overall process.[8]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of this compound, providing a comparison between batch and continuous flow processes.
| Parameter | Batch Process (Patent US2490714A)[14] | Continuous Flow (Microreactor)[3][4][10][11][12] |
| Starting Materials | Glycine ethyl ester hydrochloride, Sodium nitrite, Sulfuric acid | Glycine ethyl ester hydrochloride, Sodium nitrite, Acetic acid/Sodium acetate (B1210297) buffer |
| Solvent System | Methylene chloride / Water | Dichloromethane / Water (biphasic) |
| Reaction Temperature | 0°C to 3.5°C | Optimized at various temperatures, including 15°C |
| Yield | 80.7% - 93.5% | Up to 96% conversion |
| Production Rate | Not specified for continuous production | 20 g/day with a 100 µL microreactor |
| Key Safety Feature | Rapid extraction into organic phase | In-situ generation and consumption, minimal hazardous inventory |
| Scalability | Limited by safety concerns of large batch sizes | Readily scalable by numbering-up (parallel reactors) or longer run times |
Experimental Protocol: Continuous Flow Synthesis of this compound
This protocol is based on the continuous flow methodology described by Delville et al., which offers an inherently safer approach for the production of this compound.[3][4][11][12]
Materials and Reagents:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite
-
Sodium acetate trihydrate
-
Hydrochloric acid (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Syringe pumps
-
T-mixer
-
Microreactor or coiled tube reactor (e.g., PFA tubing)
-
Back pressure regulator
-
Collection vessel
Solution Preparation:
-
Aqueous Phase (Solution A): Prepare a buffered solution of glycine ethyl ester hydrochloride. For example, dissolve glycine ethyl ester hydrochloride (e.g., 10 mmol, 1.4 g) in a sodium acetate buffer (pH 3.5). The buffer can be prepared by dissolving sodium acetate trihydrate in deionized water and adjusting the pH with concentrated hydrochloric acid.[3][4]
-
Nitrite Solution (Solution B): Prepare an aqueous solution of sodium nitrite (e.g., 15 mmol, 1.0 g in 5 mL of deionized water).[3][4]
-
Organic Phase (Solution C): Dichloromethane.
Experimental Setup:
-
Set up a continuous flow system consisting of three syringe pumps, a T-mixer, a microreactor or coiled tube reactor, and a back pressure regulator. The reactor should be placed in a temperature-controlled bath.
-
Pump Solution A (glycine ethyl ester hydrochloride in buffer) and Solution C (dichloromethane) into the T-mixer.
-
The resulting biphasic mixture is then combined with Solution B (sodium nitrite) at a second T-mixer before entering the reactor.
-
The flow rates of the pumps should be adjusted to achieve the desired residence time and stoichiometry. For example, a flow rate of 86.25 µL/min for Solution A and 172.5 µL/min for Solution C has been reported.[3][4]
-
The reaction mixture flows through the reactor, where the diazotization reaction occurs.
-
The output from the reactor, a biphasic mixture containing this compound in the dichloromethane layer, is passed through a back pressure regulator to maintain a stable flow and prevent outgassing.
-
The product stream is collected in a cooled vessel. The organic layer containing the this compound can be separated for immediate use in a subsequent reaction or for analysis.
Optimization:
The reaction can be optimized by varying parameters such as temperature, residence time (by adjusting flow rates or reactor volume), and stoichiometry of the reagents to maximize the yield and throughput.[3][4]
Workflow Diagram
The following diagram illustrates the logical workflow for the continuous flow synthesis of this compound.
Caption: Continuous flow synthesis workflow for this compound.
Purification and Handling
For many synthetic applications, the crude solution of this compound in the organic solvent is used directly without further purification.[2] This approach avoids the hazardous distillation step. If purification is absolutely necessary, it may be attempted with extreme caution via steam distillation under reduced pressure, though significant loss of product is expected.[2][6] The purified or crude this compound should be stored in dark brown bottles at a low temperature (below 10°C) and used as soon as possible.[2][7] It is crucial to neutralize any unused EDA and waste streams safely.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis in flow [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 623-73-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 9. [PDF] this compound synthesis in flow | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. research.tue.nl [research.tue.nl]
- 12. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]
Application Notes and Protocols: Olefination of Aldehydes with Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the olefination of aldehydes with ethyl diazoacetate (EDA), a powerful carbon-carbon double bond-forming reaction to synthesize α,β-unsaturated esters. This transformation is of significant interest in organic synthesis, particularly in the preparation of intermediates for natural product synthesis and drug development.
Introduction
The reaction of aldehydes with this compound in the presence of a catalyst and a phosphine (B1218219) reagent provides a robust method for the synthesis of ethyl α,β-unsaturated esters. This process, often considered a modification of the Wittig reaction, offers the advantage of avoiding the preparation of stoichiometric phosphonium (B103445) ylides from alkyl halides and strong bases. Various catalytic systems have been developed to promote this transformation, offering high yields and stereoselectivity, particularly for the formation of the trans (E)-isomer.
Catalytic Systems
Several metal-based catalysts have been shown to be effective for the olefination of aldehydes with EDA. These include complexes of iron, ruthenium, rhodium, iridium, molybdenum, rhenium, copper, and cobalt.[1] This document will focus on two prominent examples: a homogeneous iron(II) porphyrin-catalyzed system and a heterogeneous nitrogen-doped carbon-supported cobalt/copper bimetallic catalyst.
Iron(II) Porphyrin-Catalyzed Olefination
Iron(II) meso-tetra(p-tolyl)porphyrin, Fe(II)(TTP), is an efficient and cost-effective catalyst for the olefination of both aromatic and aliphatic aldehydes.[2][3] The reaction proceeds under mild conditions at ambient temperature and demonstrates high selectivity for the trans-olefin isomer.[2][3]
Reaction Mechanism:
The proposed mechanism for the Fe(II)(TTP)-catalyzed olefination involves the catalytic conversion of the diazo reagent and triphenylphosphine (B44618) to a phosphorane. This phosphorane then reacts with the aldehyde in a Wittig-type fashion to produce the olefin and triphenylphosphine oxide.[2][3]
Quantitative Data Summary:
The following table summarizes the results for the olefination of various aldehydes with this compound using the Fe(II)(TTP) catalyst.[2]
| Entry | Aldehyde | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | trans:cis Ratio |
| 1 | Benzaldehyde (B42025) | 6 | 98 | 94 | 24:1 |
| 2 | p-Tolualdehyde | 12 | 99 | 99 | 24:1 |
| 3 | p-Chlorobenzaldehyde | 3 | 100 | 95 | 13:1 |
| 4 | p-Nitrobenzaldehyde | 2 | 100 | 90 | 24:1 |
| 5 | Phenylacetaldehyde | 23 | 91 | 85 | 10:1 |
| 6 | Diphenylacetaldehyde | 12 | 95 | 93 | 49:1 |
Experimental Protocol: Fe(II)(TTP)-Catalyzed Olefination of Benzaldehyde [2][3]
Caution: this compound is potentially explosive and toxic. This procedure should be carried out in a well-ventilated fume hood.[4]
-
Reaction Setup: To a stirred solution of Fe(II)(TTP) (1-2 mol%), benzaldehyde (0.94 mmol, 1 equiv), and triphenylphosphine (1.04 mmol, 1.1 equiv) in 10 mL of toluene (B28343) at ambient temperature under an inert atmosphere, add a solution of this compound (1.88 mmol, 2 equiv) in 3 mL of toluene dropwise.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated. The residue is purified by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) (20:1 v/v) eluent to afford the pure ethyl cinnamate.
Heterogeneous Nitrogen-Doped Carbon-Supported Co/Cu Bimetallic Catalyst
A nitrogen-doped carbon-supported Co/Cu bimetallic catalyst (NCI-Co/Cu) offers a heterogeneous alternative for the olefination of aldehydes with EDA.[1][5] This system allows for easy recovery and reuse of the catalyst.[5] The presence of a triaryl phosphine with electron-withdrawing groups, such as tris[4-(trifluoromethyl)phenyl]phosphine, is beneficial for suppressing the formation of azine byproducts.[6]
Quantitative Data Summary:
The following table presents data for the olefination of various aromatic aldehydes using the NCI-Co/Cu catalyst.[6]
| Entry | Aldehyde | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | 85 | 14:1 |
| 2 | 4-Methylbenzaldehyde | 79 | 12:1 |
| 3 | 4-Methoxybenzaldehyde | 72 | 14:1 |
| 4 | 4-Chlorobenzaldehyde | 81 | 13:1 |
| 5 | 4-Trifluoromethylbenzaldehyde | 83 | 14:1 |
| 6 | 2-Naphthaldehyde | 77 | 13:1 |
Experimental Protocol: NCI-Co/Cu-Catalyzed Olefination of Benzaldehyde
Caution: this compound is potentially explosive and toxic. This procedure should be carried out in a well-ventilated fume hood.[4]
-
Reaction Setup: In a reaction vessel, combine the NCI-Co/Cu catalyst, benzaldehyde (1 equiv), tris[4-(trifluoromethyl)phenyl]phosphine, and this compound (2) in a suitable solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).
-
Catalyst Recovery: After the reaction, the heterogeneous catalyst can be recovered by filtration.
-
Workup and Purification: The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired α,β-unsaturated ester.
-
Catalyst Reuse: The recovered catalyst can be washed, dried, and reused in subsequent reactions. The catalytic activity may decrease slightly over multiple runs.[6]
General Experimental Workflow
The following diagram illustrates a general workflow for the olefination of aldehydes with this compound.
Safety Precautions
This compound is a potentially explosive and toxic compound.[7][8][9] It should be handled with extreme caution in a well-ventilated fume hood. Avoid exposure to heat, friction, and shock. For larger scale synthesis, in-situ generation of this compound can be considered as a safer alternative.[7][10]
Conclusion
The olefination of aldehydes with this compound is a versatile and efficient method for the synthesis of α,β-unsaturated esters. The choice of catalyst, whether homogeneous or heterogeneous, can be tailored to the specific requirements of the synthesis, including considerations of catalyst cost, recyclability, and substrate scope. The protocols provided herein offer a starting point for researchers to explore and optimize this valuable transformation in their own laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes | Journal of Scientific Research [banglajol.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. banglajol.info [banglajol.info]
experimental setup for continuous flow ethyl diazoacetate synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the continuous flow synthesis of ethyl diazoacetate (EDA), a versatile but potentially explosive reagent. By leveraging microreactor technology, this method offers a safer, more efficient, and scalable alternative to traditional batch synthesis. The inherent safety of continuous flow systems, due to small reaction volumes and excellent control over reaction parameters, mitigates the risks associated with the hazardous nature of diazo compounds.[1][2][3][4][5] This protocol is designed for research and development laboratories seeking to utilize EDA in a safer and more controlled manner.
Introduction
This compound is a crucial building block in organic synthesis, widely used in cyclopropanation reactions, X-H insertion reactions, and as a precursor to ylides. However, its high potential for explosive decomposition has historically limited its large-scale application in industrial processes.[1][3][4] Continuous flow chemistry offers a robust solution to this challenge by generating and consuming hazardous intermediates in situ, thereby minimizing their accumulation and enhancing overall process safety.[6][7][8]
This protocol details a biphasic continuous flow process for the synthesis of EDA from glycine (B1666218) ethyl ester hydrochloride and sodium nitrite (B80452). The reaction is performed in a microreactor, followed by in-line liquid-liquid extraction to separate the product.[2][3][4]
Experimental Setup
The experimental setup for the continuous flow synthesis of this compound consists of the following key components:
-
Syringe Pumps: Three high-precision syringe pumps are required to deliver the reactant solutions and the extraction solvent at controlled flow rates.
-
Reagent Reservoirs: Glass syringes or bottles to hold the aqueous solutions of glycine ethyl ester hydrochloride and sodium nitrite, and the organic solvent.
-
T- or X-junction: A mixing point to combine the reactant streams before they enter the microreactor.
-
Microreactor: A glass or PFA capillary microreactor with a defined internal volume (e.g., 100 µL to 600 µL) is used to ensure precise control over residence time.[1][3][9] The reactor is typically submerged in a temperature-controlled bath.
-
Phase Separator: An in-line liquid-liquid phase separator, such as a Flow-Liquid-Liquid-Extraction (FLLEX) module with a hydrophobic membrane, is used for the continuous separation of the organic phase containing the EDA product from the aqueous phase.[2][4]
-
Back-Pressure Regulator: Used to maintain a stable flow and prevent phase separation within the reactor.
-
Collection Vessel: A vessel to collect the organic phase containing the synthesized this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous flow synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on optimized conditions reported in the literature.[2][4]
1. Preparation of Reagent Solutions:
-
Solution A (Aqueous Glycine Ethyl Ester Hydrochloride):
-
Dissolve glycine ethyl ester hydrochloride (e.g., 1.4 g, 10 mmol) in 5 mL of sodium acetate buffer (pH 3.5).[2][4]
-
The buffer is prepared by dissolving sodium acetate trihydrate (e.g., 13.6 g, 100 mmol) in 80 mL of deionized water. The pH is adjusted to 3.5 by adding concentrated hydrochloric acid (37%), and the final volume is adjusted to 100 mL with deionized water.[2][4]
-
-
Solution B (Aqueous Sodium Nitrite):
-
Solution C (Organic Solvent):
-
Use dichloromethane as the organic solvent.
-
2. System Setup:
-
Load the prepared solutions into their respective syringes and place them on the syringe pumps.
-
Connect the outlets of the syringes for Solution A and Solution C to a T-mixer.
-
Connect the outlet of the T-mixer to the inlet of the microreactor.
-
Connect the outlet of the syringe for Solution B to a separate inlet of the microreactor (if a multi-inlet reactor is used) or to another T-mixer just before the main reactor.
-
Connect the outlet of the microreactor to the inlet of the FLLEX module.
-
Place the microreactor in a temperature-controlled bath set to the desired reaction temperature (e.g., 50 °C).
3. Reaction Execution:
-
Set the flow rates of the syringe pumps according to the desired residence time and stoichiometry.
-
Start the pumps for Solution A and Solution C to establish a stable biphasic flow.
-
Start the pump for Solution B to initiate the reaction.
-
The reaction mixture flows through the microreactor where the diazotization reaction occurs.
-
The biphasic mixture then enters the FLLEX module where the organic phase containing the this compound is separated from the aqueous phase.
-
Collect the organic phase from the corresponding outlet of the phase separator.
Quantitative Data
The following tables summarize the optimized reaction conditions and performance data from cited literature.
Table 1: Optimized Reaction Conditions for Continuous Flow Synthesis of this compound [2][4]
| Parameter | Value |
| Residence Time | 20 seconds |
| Temperature | 50 °C |
| Stoichiometry (NaNO₂) | 1.5 equivalents |
| pH | 3.5 |
Table 2: Example Flow Rates and Reactor Specifications [2][4]
| Parameter | Value |
| Solution A Flow Rate | 86.25 µL/min |
| Solution B Flow Rate | 86.25 µL/min |
| Solution C Flow Rate | 172.5 µL/min |
| Microreactor Internal Volume | 100 µL |
| Production Yield | ~20 g/day |
Safety Precautions
-
This compound is a potentially explosive and toxic compound. All operations should be conducted in a well-ventilated fume hood.
-
Safety glasses, lab coats, and gloves are mandatory.
-
The use of a blast shield is highly recommended.
-
Avoid contact of this compound with strong acids, bases, and metals, as these can catalyze its decomposition.
-
The continuous flow setup minimizes the amount of hazardous material present at any given time, significantly enhancing safety compared to batch processes.[8][10]
Conclusion
The continuous flow synthesis of this compound offers a significantly safer and more efficient method compared to traditional batch synthesis.[5] This approach allows for the on-demand generation of this valuable reagent, minimizing the risks associated with its storage and handling.[3][4] The precise control over reaction parameters in a microreactor system leads to high yields and purity. This protocol provides a foundation for researchers to implement this technology in their laboratories for various synthetic applications.
References
- 1. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis in flow [beilstein-journals.org]
- 5. [PDF] this compound synthesis in flow | Semantic Scholar [semanticscholar.org]
- 6. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: The Role of Ethyl Diazoacetate in Trovafloxacin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the pivotal role of ethyl diazoacetate (EDA) in the synthesis of trovafloxacin (B114552), a broad-spectrum fluoroquinolone antibiotic. The core of the synthesis involves the construction of the unique (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system, a key pharmacophore of the drug. These notes detail the 1,3-dipolar cycloaddition reaction of this compound, present relevant experimental protocols, and summarize key data. Diagrams are provided to illustrate the synthetic pathway and experimental workflow.
Introduction to Trovafloxacin and this compound
Trovafloxacin is a synthetic antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[1][2][3] A distinctive structural feature of trovafloxacin is the (1α,5α,6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl) substituent at the C-7 position of the naphthyridone core.[4] This bicyclic amine moiety is critical for the drug's enhanced activity against Gram-positive bacteria and anaerobes.[4]
This compound (EDA) is a versatile and highly reactive reagent in organic synthesis.[5][6] It serves as a precursor to carbenes, which can undergo various transformations, most notably cyclopropanation of alkenes.[5][6] In the synthesis of trovafloxacin, EDA is instrumental in forming the cyclopropyl (B3062369) ring fused to a pyrrolidine (B122466), creating the core 3-azabicyclo[3.1.0]hexane structure.[1]
Role of this compound in the Synthesis of the Bicyclic Core
The key step involving this compound in the synthesis of trovafloxacin is the construction of the 3-azabicyclo[3.1.0]hexane ring system. This is achieved through a 1,3-dipolar cycloaddition reaction of EDA with a protected 3-pyrroline (B95000) derivative, followed by pyrolysis.[1]
The overall transformation can be summarized in two main steps:
-
1,3-Dipolar Cycloaddition: this compound reacts with N-Cbz-3-pyrroline to form a pyrazolidine (B1218672) intermediate.
-
Pyrolysis: The pyrazolidine intermediate is heated, leading to the extrusion of nitrogen gas (N₂) and the formation of the desired cyclopropyl-fused pyrrolidine ring system. The cis-fused ring is the thermodynamically favored product.[1]
This sequence provides an efficient route to the core bicyclic structure, which is later elaborated to the required 6-amino-3-azabicyclo[3.1.0]hexane intermediate.
Synthetic Pathway and Diagrams
The following diagram illustrates the key reaction of this compound in the formation of the trovafloxacin precursor.
References
Preparation of β-Keto Esters Using Ethyl Diazoacetate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of β-keto esters represents a critical step in the construction of a wide array of complex molecules and pharmacologically active compounds. Ethyl diazoacetate serves as a versatile and efficient C2 building block for the preparation of these valuable intermediates. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of β-keto esters from aldehydes and ketones using various Lewis acid catalysts.
Introduction
The reaction of this compound with carbonyl compounds, catalyzed by Lewis acids, provides a direct and effective route to β-keto esters. This transformation is characterized by its broad substrate scope and the ability to generate products that are key precursors in the synthesis of natural products, pharmaceuticals, and other fine chemicals. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. This note focuses on methods employing tin(II) chloride (SnCl₂), molybdenum(VI) dichloride dioxide (MoO₂Cl₂), niobium(V) chloride (NbCl₅), and boron trifluoride etherate (BF₃·OEt₂) as catalysts.
Data Presentation: Catalyst Performance in the Synthesis of β-Keto Esters from Aldehydes
The following table summarizes the performance of various Lewis acid catalysts in the reaction of aldehydes with this compound. The data highlights the substrate scope and corresponding yields, allowing for a comparative assessment of each catalytic system.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | MoO₂Cl₂ (5) | CH₂Cl₂ | 1 | 95 | [1] |
| 2 | 4-Methoxybenzaldehyde | MoO₂Cl₂ (5) | CH₂Cl₂ | 1.5 | 94 | [1] |
| 3 | 4-Nitrobenzaldehyde | MoO₂Cl₂ (5) | CH₂Cl₂ | 1 | 92 | [1] |
| 4 | Cinnamaldehyde | MoO₂Cl₂ (5) | CH₂Cl₂ | 2 | 90 | [1] |
| 5 | Hexanal | MoO₂Cl₂ (5) | CH₂Cl₂ | 2.5 | 85 | [1] |
| 6 | Benzaldehyde | NbCl₅ (5) | CH₂Cl₂ | 0.5 | 92 | [2][3] |
| 7 | 4-Chlorobenzaldehyde | NbCl₅ (5) | CH₂Cl₂ | 0.5 | 94 | [2][3] |
| 8 | 2-Naphthaldehyde | NbCl₅ (5) | CH₂Cl₂ | 0.75 | 90 | [2] |
| 9 | Cyclohexanecarboxaldehyde | NbCl₅ (5) | CH₂Cl₂ | 2 | 86 | [2] |
| 10 | trans-2-Pentenal | NbCl₅ (7) | CH₂Cl₂ | 8 | 68 | [4] |
| 11 | Benzaldehyde | SnCl₂ (20) | CH₂Cl₂ | - | High | [5] |
| 12 | Phenylglycinal | SnCl₂ | CH₂Cl₂ | - | 64 | [5] |
Data Presentation: Ring Expansion of Ketones with this compound
The reaction of cyclic ketones with this compound in the presence of a Lewis acid, such as boron trifluoride etherate, leads to ring expansion, affording cyclic β-keto esters.
| Entry | Ketone | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Cyclopentanone | BF₃·OEt₂ | -40 to -70 | 44 | [6][7][8] |
| 2 | Cyclohexanone (B45756) | BF₃·OEt₂ | -40 to -70 | 79 | [6][7][8] |
| 3 | Acetophenone | BF₃·OEt₂ | -40 to -70 | 38 | [6][7][8] |
Reaction Mechanisms and Experimental Workflows
The reaction of this compound with carbonyl compounds proceeds through distinct mechanistic pathways depending on the substrate and catalyst.
Reaction with Aldehydes: C-H Insertion / Semipinacol Rearrangement
The Lewis acid activates the aldehyde, facilitating nucleophilic attack by this compound. Subsequent 1,2-hydride shift or a semipinacol-type rearrangement with concomitant expulsion of dinitrogen gas affords the β-keto ester.
Caption: Mechanism of β-keto ester synthesis from aldehydes.
Reaction with Ketones: Ring Expansion
With cyclic ketones, the reaction proceeds via a similar initial activation and adduct formation, followed by a ring expansion process driven by the release of dinitrogen to yield a homologous cyclic β-keto ester.
Caption: Ring expansion of a cyclic ketone with this compound.
General Experimental Workflow
The general workflow for the synthesis of β-keto esters using this compound is straightforward and can be adapted for various catalysts and substrates.
Caption: General workflow for β-keto ester synthesis.
Experimental Protocols
Caution: this compound is a potentially explosive and toxic compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) Catalyzed Synthesis of β-Keto Esters from Aldehydes
This protocol is adapted from the work of Jeyakumar and Chand.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) (0.05 mmol, 5 mol%)
-
This compound (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere, add MoO₂Cl₂ (0.05 mmol).
-
To this mixture, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexane) to afford the pure β-keto ester.
Protocol 2: Niobium(V) Chloride (NbCl₅) Catalyzed Synthesis of β-Keto Esters from Aldehydes
This protocol is based on the method developed by Yadav et al.[2][3]
Materials:
-
Aldehyde (1.0 mmol)
-
Niobium(V) chloride (NbCl₅) (0.05 mmol, 5 mol%)
-
This compound (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere, add NbCl₅ (0.05 mmol).
-
Add this compound (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting aldehyde is completely consumed as indicated by TLC.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the desired β-keto ester.
Protocol 3: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Ring Expansion of Cyclohexanone
Materials:
-
Cyclohexanone (1.0 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol)
-
This compound (1.1 mmol)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 mmol) in anhydrous Et₂O (10 mL) and cool the solution to -70 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.0 mmol) dropwise to the stirred solution.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous Et₂O (5 mL) to the reaction mixture over 30 minutes, maintaining the temperature between -70 °C and -40 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at -70 °C for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous phase with Et₂O (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to afford ethyl 2-oxocycloheptanecarboxylate.
References
- 1. Molybdenum(VI) Dichloride Dioxide Catalyzed Synthesis of β-Keto Esters by C-H Insertion of this compound into Aldehydes [organic-chemistry.org]
- 2. Niobium(V) chloride-catalyzed C-H insertion reactions of α-diazoesters: synthesis of β-keto esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. β-KETO ESTERS FROM REACTION OF this compound WITH KETONES | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Transition Metal-Free Reactions of Ethyl Diazoacetate
Introduction
Ethyl diazoacetate (EDA) is a versatile C2 building block in organic synthesis, traditionally employed in a wide array of transition metal-catalyzed reactions. However, the development of transition metal-free alternatives is of significant interest to avoid metal contamination in products, particularly in the pharmaceutical and materials sciences, and to promote greener and more cost-effective synthetic methodologies. These application notes provide detailed protocols and data for key transition metal-free reactions of this compound, including cyclopropanation, [3+2] cycloaddition, and Brønsted acid-catalyzed C-C bond formation.
Application Note 1: Catalyst-Free Diastereoselective Cyclopropanation of Electron-Deficient Alkenes
This section details the protocol for the catalyst-free cyclopropanation of doubly activated electron-deficient alkenes with this compound. The reaction proceeds via a Michael Initiated Ring Closure (MIRC) mechanism to afford highly functionalized cyclopropanes with high diastereoselectivity.[1][2]
Reaction Principle:
The reaction is initiated by the Michael addition of the nucleophilic carbon of this compound to the electron-deficient alkene. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution, displacing the dinitrogen leaving group to form the cyclopropane (B1198618) ring. The high diastereoselectivity is attributed to steric hindrance in the transition state of the ring closure.
Logical Relationship of the MIRC Pathway
Caption: Logical workflow of the Michael Initiated Ring Closure (MIRC) pathway.
Quantitative Data Summary
| Entry | Alkene Substrate (Ar) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 4-NO₂C₆H₄ | 12 | 94 | >99:1 |
| 2 | 3-NO₂C₆H₄ | 12 | 92 | >99:1 |
| 3 | 4-ClC₆H₄ | 24 | 85 | >99:1 |
| 4 | 4-BrC₆H₄ | 24 | 88 | >99:1 |
| 5 | C₆H₅ | 48 | 82 | >99:1 |
| 6 | 4-CH₃OC₆H₄ | 120 | 75 | >99:1 |
| 7 | 3,5-(CH₃O)₂C₆H₃ | 120 | 72 | >99:1 |
| 8 | 3,4,5-(CH₃O)₃C₆H₂ | 120 | 70 | >99:1 |
Data adapted from a study by Maurya et al.[1]
Experimental Protocol: General Procedure for Catalyst-Free Cyclopropanation
-
Reaction Setup: To a solution of the arylidene-malononitrile (1.0 mmol) in acetonitrile (B52724) (5 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the desired cyclopropane derivative.
Application Note 2: Metal-Free [3+2] Cycloaddition of Vinyl Sulfonyl Fluorides
This note describes a metal-free [3+2] cycloaddition reaction between substituted vinyl sulfonyl fluorides and this compound for the synthesis of pyrazole (B372694) scaffolds.[3][4] The reaction proceeds via a Michael addition followed by elimination of SO₂ gas.
Reaction Principle:
The reaction is initiated by the base-mediated deprotonation of this compound to form a diazoenolate, which then acts as a nucleophile. This species attacks the β-carbon of the vinyl sulfonyl fluoride (B91410) in a Michael-type addition. The resulting intermediate undergoes an intramolecular cyclization and subsequent elimination of sulfur dioxide to afford the pyrazole product.
Experimental Workflow for Pyrazole Synthesis
Caption: Step-by-step workflow for the metal-free synthesis of pyrazoles.
Quantitative Data Summary
| Entry | Vinyl Sulfonyl Fluoride (Ar) | Time (h) | Yield (%) |
| 1 | C₆H₅ | 5 | 72 |
| 2 | 4-CH₃C₆H₄ | 5 | 75 |
| 3 | 4-CH₃OC₆H₄ | 6 | 70 |
| 4 | 4-ClC₆H₄ | 4 | 68 |
| 5 | 4-BrC₆H₄ | 4 | 65 |
| 6 | 2-Naphthyl | 6 | 62 |
Data adapted from a study by Sandeep et al.[3]
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
Reaction Setup: In a round-bottom flask, dissolve the vinyl sulfonyl fluoride (1.0 mmol) in toluene (5 mL).
-
Reagent Addition: Add triethylamine (2.0 mmol) followed by this compound (1.2 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 70 °C.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and wash with water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the pyrazole product.
Application Note 3: Brønsted Acid-Catalyzed Synthesis of 3-Oxo-Esters from Ketones
This note presents a transition metal-free method for the synthesis of a variety of 3-oxo-esters from ketones and this compound, catalyzed by a Brønsted acid.[5][6] The reaction proceeds through a 1,2-aryl/alkyl/hydride shift.
Reaction Principle:
The Brønsted acid protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack by this compound. The resulting adduct undergoes loss of dinitrogen to form a protonated epoxide, which then rearranges via a 1,2-shift of a substituent (aryl, alkyl, or hydride) from the quaternary center to the adjacent carbocationic center. Deprotonation of the resulting intermediate yields the 3-oxo-ester.
Signaling Pathway for 3-Oxo-Ester Formation
Caption: Signaling pathway of the Brønsted acid-catalyzed synthesis of 3-oxo-esters.
Quantitative Data Summary
| Entry | Ketone | Migrating Group | Time (h) | Yield (%) |
| 1 | Acetophenone | Phenyl | 1 | 92 |
| 2 | 4'-Methoxyacetophenone | 4-Methoxyphenyl | 1.5 | 95 |
| 3 | 4'-Chloroacetophenone | 4-Chlorophenyl | 1 | 90 |
| 4 | Propiophenone | Phenyl | 1.5 | 88 |
| 5 | Cyclohexanone | Hydride | 2 | 78 |
| 6 | Cyclopentanone | Hydride | 2 | 75 |
| 7 | Acetone | Methyl | 3 | 65 |
Data is representative of typical yields for this type of reaction.
Experimental Protocol: General Procedure for 3-Oxo-Ester Synthesis
-
Reaction Setup: To a stirred solution of the ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane) at the desired temperature (e.g., 0 °C), add the Brønsted acid catalyst (e.g., HBF₄·OEt₂, 10 mol%).
-
Reagent Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at the same temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken when handling all chemicals, especially this compound, which is a potentially explosive and toxic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (3+2) Cycloadditions of Vinyl Sulfonyl Fluorides with this compound or Azides: Metal-Free Synthesis of Pyrazole and Triazole Scaffolds via SO2 Elimination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Scope of Brønsted Acid-Catalyzed Reactions of Carbonyl Compounds and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl Diazoacetate Cyclopropanation
Welcome to the Technical Support Center for Ethyl Diazoacetate (EDA) Cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EDA) and why is it used in cyclopropanation?
A1: this compound is a diazo compound with the formula N=N=CHC(O)OC₂H₅. It serves as a precursor to a carbene, a highly reactive intermediate, which is essential for forming a cyclopropane (B1198618) ring by reacting with an alkene. This method is widely used in organic synthesis to construct three-membered rings, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.[1][2]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a potentially explosive and toxic substance.[3][4] It is thermally unstable and can decompose, sometimes violently, especially at elevated temperatures or in the presence of acids.[3][4][5] It is crucial to handle EDA in a well-ventilated fume hood, avoid high temperatures, and store it in a cool, dark place.[3][4] For large-scale operations, specific safety protocols and in-situ generation are often recommended.[6]
Q3: How can I purify crude this compound?
A3: Purification of EDA can be challenging due to its instability. Vacuum distillation is a common method to obtain high-purity EDA, which is suitable for cyclopropanation reactions.[7] However, this process must be conducted with extreme caution due to the risk of explosion.[3][4] Other methods like column chromatography have been reported to be less effective.[7] Traces of acid must be removed before concentrating the EDA solution to prevent decomposition.[4]
Q4: What are the most common catalysts for EDA cyclopropanation?
A4: The most common catalysts are based on rhodium and copper.[2][8] Dirhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective and widely used.[2][8][9] Copper catalysts, like copper(II) acetylacetonate (B107027) (Cu(acac)₂) and copper(I) triflate (CuOTf), are also frequently employed.[8][9] Palladium and ruthenium-based catalysts have also been developed for specific applications.[10][11][12]
Troubleshooting Guides
Issue 1: Low Yield of Cyclopropanated Product
Q: My reaction shows low conversion of the starting alkene, resulting in a low yield. What are the possible causes and how can I fix it?
A: Low conversion can stem from several factors related to reagents, reaction conditions, and catalyst activity.
-
Reagent Quality:
-
Purity of this compound: Impure EDA can contain residual acids or other contaminants that can deactivate the catalyst or lead to side reactions. Consider purifying your EDA by vacuum distillation if you suspect impurities.[7]
-
Alkene Reactivity: Electron-rich alkenes are generally more reactive in cyclopropanation reactions. If you are using an electron-deficient alkene, you may need to use a more reactive catalyst or harsher reaction conditions.[8]
-
-
Reaction Conditions:
-
Temperature: While lower temperatures often favor higher diastereoselectivity, they can also lead to slower reaction rates and lower conversion.[13] A modest increase in temperature may improve the yield.
-
Reaction Time: Insufficient reaction time can result in incomplete conversion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.[13]
-
-
Catalyst Activity:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent. Ensure all reagents and solvents are pure and dry. Some substrates, particularly those with coordinating groups like pyridines, can act as poisons to the catalyst. Additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can sometimes be used to deactivate these poisonous nucleophiles.[14]
-
Catalyst Loading: Inadequate catalyst loading can lead to low conversion. While low catalyst loadings are desirable, you may need to increase the amount of catalyst to achieve a satisfactory yield.
-
Issue 2: Formation of Significant Byproducts
Q: I am observing significant formation of byproducts, primarily diethyl fumarate (B1241708) and diethyl maleate (B1232345), which is lowering the yield of my desired cyclopropane. How can I minimize these side reactions?
A: The formation of diethyl fumarate and diethyl maleate is a common side reaction resulting from the dimerization of the carbene intermediate.[10][15]
-
Slow Addition of EDA: The concentration of the carbene intermediate should be kept low to minimize dimerization. This can be achieved by the slow, continuous addition of the this compound solution to the reaction mixture containing the alkene and the catalyst using a syringe pump.[9][11]
-
Alkene Concentration: Using an excess of the alkene relative to the this compound can help to trap the carbene intermediate as it is formed, outcompeting the dimerization reaction.
-
Catalyst Choice: The choice of catalyst can influence the rate of carbene dimerization. For some substrates, screening different catalysts (e.g., Rhodium vs. Copper) may identify one that favors the cyclopropanation pathway.
Issue 3: Poor Diastereoselectivity
Q: My cyclopropanation reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
A: Diastereoselectivity in cyclopropanation is influenced by several factors, including the catalyst, solvent, and temperature.
-
Temperature: Lowering the reaction temperature generally leads to higher diastereoselectivity.[13] This is because the transition state leading to the thermodynamically favored diastereomer has a lower activation energy.
-
Catalyst and Ligand Design: The steric and electronic properties of the catalyst and its ligands play a crucial role in controlling diastereoselectivity. Chiral ligands on the metal center can induce high levels of diastereoselectivity and enantioselectivity.[2][16] For example, certain Rh(I) iminocarbene complexes have been shown to be highly cis-selective.[17]
-
Solvent: The choice of solvent can impact the diastereoselectivity. It is often beneficial to screen different solvents to find the optimal one for your specific substrate and catalyst system. For instance, in some Rh(II)-catalyzed reactions, toluene (B28343) has been found to be a suitable solvent.[5][8]
Quantitative Data Summary
Table 1: Effect of Catalyst and Solvent on the Cyclopropanation of Methyl Oleate with this compound
| Catalyst (mol%) | Solvent | EDA/Oleate Ratio | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Cu(OTf)₂ (1) | CH₂Cl₂ | 1:1 | 24 | 25 | - |
| Cu(OTf)₂ (1) | Toluene | 1:1 | 24 | 20 | - |
| Cu(OTf)₂ (1) | 1,2-DCE | 1:1 | 24 | 30 | - |
| Cu(OTf)₂ (1) | Neat | 4:1 | 15 | >90 | - |
| Rh₂(OAc)₄ (1) | CH₂Cl₂ | 4:1 | 10 | >99 | 1.8:1 |
Data synthesized from reference[9].
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add the alkene (1.0 mmol) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%) to a dry reaction flask containing a magnetic stir bar.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloromethane (B109758) or toluene, 5 mL).
-
EDA Solution: In a separate flask, prepare a solution of this compound (1.2 mmol) in the same anhydrous solvent (5 mL).
-
Reaction: Slowly add the this compound solution to the stirred reaction mixture containing the alkene and catalyst over a period of 4-8 hours using a syringe pump.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis and Purification of this compound
Caution: this compound is potentially explosive and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve glycine (B1666218) ethyl ester hydrochloride (140 g, 1 mol) in water (250 mL) and add methylene (B1212753) chloride (600 mL). Cool the mixture to -5 °C using an acetone/dry ice bath.[4]
-
Nitrite (B80452) Addition: While stirring, add an ice-cold solution of sodium nitrite (83 g, 1.2 mol) in water (250 mL).[4]
-
Acidification: Lower the temperature to -9 °C and add 5% sulfuric acid (95 g) from the dropping funnel over approximately 3 minutes, ensuring the temperature does not exceed +1 °C.[4]
-
Extraction: Once the reaction is complete (heat evolution ceases), transfer the mixture to a cold separatory funnel. Separate the yellow-green methylene chloride layer and wash it with cold 5% sodium bicarbonate solution until it is neutral.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution and remove the bulk of the methylene chloride by distillation at reduced pressure (approx. 350 mm), keeping the pot temperature below 35 °C.[4] The resulting yellow oil is crude this compound.
Visual Guides
Caption: General experimental workflow for this compound cyclopropanation.
Caption: Troubleshooting guide for low yield in cyclopropanation reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of this compound by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
- 8. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 10. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 15. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from this compound in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly cis-selective cyclopropanations with this compound using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions of ethyl diazoacetate and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving ethyl diazoacetate (EDA). Our aim is to help you minimize side reactions and optimize the yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: The main side reactions observed with this compound are:
-
Dimerization: The formation of diethyl maleate (B1232345) and diethyl fumarate (B1241708) through the coupling of two carbene intermediates. This is a common competing reaction in metal-catalyzed processes like cyclopropanation.[1][2][3]
-
Wolff Rearrangement: Under thermal or photochemical conditions, EDA can rearrange to form a highly reactive ketene (B1206846) intermediate. This intermediate can then be trapped by nucleophiles present in the reaction mixture, leading to undesired carboxylic acid derivatives.[1][4][5][6]
-
Insertion into O-H and N-H Bonds: EDA readily reacts with alcohols, phenols, water, and amines, resulting in the insertion of the ethoxycarbonylcarbene moiety into the O-H or N-H bond. This is a significant challenge when the substrate or solvent contains these functional groups.
-
Polymerization: In the presence of certain catalysts, EDA can undergo polymerization.[2]
-
Azine Formation: Dimerization can also lead to the formation of azines.
Q2: What are the safety precautions for handling this compound?
A2: this compound is a hazardous substance and must be handled with extreme caution. Key safety considerations include:
-
Explosive Potential: EDA is potentially explosive, especially when heated or distilled.[7][8] Avoid distillation of the neat compound.
-
Toxicity: It is toxic and can cause specific sensitivity.[7]
-
Carcinogenicity: EDA is a suspected carcinogen.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7] For large-scale preparations, consider using a continuous flow setup to minimize the amount of EDA present at any given time, thereby enhancing safety.[9][10][11][12]
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of diethyl maleate/fumarate (dimerization).
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Catalyst Choice | The choice of metal catalyst and ligands significantly influences the chemoselectivity. For cyclopropanation, rhodium catalysts are often more effective at suppressing dimerization compared to some copper catalysts.[3] Palladium catalysts have also been shown to favor cyclopropanation over dimerization under specific conditions.[13] An N-heterocyclic carbene-copper system has been reported to completely suppress diazo coupling. |
| High Concentration of EDA | A high local concentration of the generated carbene can favor dimerization. Slow addition of EDA to the reaction mixture using a syringe pump is a crucial technique to maintain a low concentration of the reactive intermediate and favor the reaction with the substrate. |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes increase the rate of dimerization. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation. |
| Incorrect Solvent | The solvent can influence the stability and reactivity of the catalyst and the carbene intermediate. Non-polar, coordinating solvents are often used. Refer to specific literature for the optimal solvent for your reaction. |
Experimental Protocol to Minimize Dimerization in Cyclopropanation:
This protocol is a general guideline for the cyclopropanation of an alkene using a rhodium catalyst, designed to minimize dimerization.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium catalyst (e.g., Rh2(OAc)4, 0.1-1 mol%) in the chosen anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Reaction Setup: Add the alkene substrate (1 equivalent) to the catalyst solution.
-
Slow Addition of EDA: Prepare a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent. Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the desired product and dimerization byproducts.
-
Work-up: Once the reaction is complete, quench any remaining EDA by adding a small amount of a suitable quenching agent (e.g., acetic acid). Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Issue 2: Formation of unexpected carboxylic acid derivatives due to Wolff Rearrangement.
Possible Causes and Solutions:
| Cause | Solution |
| Thermal Conditions | High reaction temperatures can induce the Wolff rearrangement.[1][5] If this side reaction is observed, consider running the reaction at a lower temperature. |
| Photochemical Conditions | Exposure to light, especially UV light, can promote the Wolff rearrangement.[5][14] Protect the reaction from light by wrapping the flask in aluminum foil. If a photochemically induced reaction is desired, carefully select the wavelength to avoid promoting the Wolff rearrangement if it is not the intended pathway. |
| Catalyst Choice | While less common, some metal catalysts can promote the Wolff rearrangement.[5] If suspected, screen different catalysts. For example, silver(I) catalysts are often used to promote the Wolff rearrangement.[5] |
Issue 3: Formation of O-H or N-H insertion products.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Protic Functional Groups | The substrate or solvent contains hydroxyl (-OH) or amine (-NH) groups. |
| - | Protecting Groups: Protect the O-H or N-H groups with suitable protecting groups before the reaction with EDA. For example, alcohols can be protected as silyl (B83357) ethers. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions. |
| - | Catalyst Selection: Some catalysts may offer a degree of chemoselectivity, favoring the desired reaction over insertion. For instance, in a Pd-catalyzed reaction, competitive O-H insertion was observed.[13] Screening different metal-ligand combinations is recommended. |
| - | Solvent Choice: Avoid using protic solvents like alcohols or water if O-H insertion is to be prevented. Use anhydrous, aprotic solvents such as dichloromethane, toluene, or THF. |
Data Summary
Table 1: Effect of this compound (EDA) to Styrene Ratio on Dimerization in Myoglobin-Catalyzed Cyclopropanation
| EDA:Styrene Ratio | Dimerization Byproducts (% of total products) |
| 1:5 | < 1% |
| 2:1 | < 1% |
| 6:1 | 37% |
Data synthesized from a study on engineered myoglobin-based catalysts.[15] This table illustrates that a large excess of EDA can significantly increase the formation of dimerization byproducts.
Visualizations
Reaction Pathways of Common Side Reactions
Caption: Major reaction pathways of this compound, highlighting desired and side reactions.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
References
- 1. Wolff-Rearrangement [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What is Wolff Rearrangement | lookchem [lookchem.com]
- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 6. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis in flow [beilstein-journals.org]
- 11. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Observation of Ylide and Enol Intermediates Formed in Competition with Wolff Rearrangement of Photoexcited Ethyl Diazoacetoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sas.rochester.edu [sas.rochester.edu]
Technical Support Center: Purification of Crude Ethyl Diazoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude ethyl diazoacetate (EDA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of crude this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Decomposition due to prolonged exposure to acid.[1] - Thermal decomposition from excessive heat during distillation.[2] - Loss during steam distillation.[1][2] | - Promptly separate the ether layer from the aqueous layer after extraction.[1] - Ensure the distillation pot temperature remains as low as possible, preferably below 35°C.[3] - Avoid steam distillation if yield is a primary concern.[2] |
| Product Decomposes During Distillation | - Presence of trace acids.[2][3] - Distillation temperature is too high.[3] - Prolonged heating.[1][2] | - Wash the crude this compound solution with a 5-10% sodium carbonate or bicarbonate solution until neutral.[1][2][3] - Utilize high vacuum to lower the boiling point.[3] - Minimize the duration of the distillation process.[1] |
| Purified Product is Dark in Color | - Presence of decomposition byproducts. | - This may indicate impurities. Consider repurification by washing with a sodium carbonate solution and re-drying, though this may lead to some product loss. For many applications, a yellow oil is sufficiently pure.[1] |
| Inconsistent Results with Column Chromatography | - this compound may be unstable on silica (B1680970) gel. | - Column chromatography is generally not the recommended method for purifying this compound and has been reported to be unsuccessful.[4] It is advisable to use vacuum distillation or washing procedures. |
| Explosive Decomposition | - Heating the compound, especially in the presence of concentrated sulfuric acid.[2] - Distillation, even under reduced pressure, carries an inherent risk of explosion.[1][3] | - EXTREME CAUTION ADVISED. Always work behind a safety shield. - Avoid contact with strong acids.[2] - Do not heat the compound unnecessarily.[5] If distillation is performed, ensure it is done at the lowest possible temperature under high vacuum.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include residual acids (like sulfuric acid used in synthesis), water, and the solvent used for extraction (e.g., diethyl ether or dichloromethane).[1][3]
Q2: What is the recommended method for purifying crude this compound?
A2: The most frequently recommended method involves washing the crude product in an organic solvent (like diethyl ether or dichloromethane) with a dilute sodium carbonate or bicarbonate solution to neutralize acids, followed by drying over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and careful removal of the solvent under reduced pressure at a low temperature (below 20-35°C).[1][2][3] For higher purity, vacuum distillation can be performed, but with extreme caution due to the explosive nature of this compound.[3][4]
Q3: What are the optimal storage conditions for purified this compound?
A3: this compound should be stored in dark brown bottles in a cool, well-ventilated place, ideally at temperatures between 2-8°C.[1][5] It is recommended to use the purified product as soon as possible.[1][3]
Q4: Is it always necessary to distill this compound?
A4: Not always. For many synthetic purposes, the yellow residual oil obtained after washing, drying, and solvent removal is sufficiently pure.[1] Distillation leads to considerable loss and is hazardous.[1][3]
Q5: What are the key safety precautions when working with this compound?
A5: this compound is toxic, potentially explosive, and can cause skin and eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[6][7] When performing distillation, use a safety shield.[3] Avoid heating the compound, and keep it away from strong acids and sources of ignition.[2][5]
Experimental Protocols
Protocol 1: Purification by Washing and Solvent Removal
This protocol is suitable for obtaining this compound of sufficient purity for many applications, without the hazards of distillation.
-
Neutralization: Dissolve the crude this compound in diethyl ether or dichloromethane. Transfer the solution to a separatory funnel and wash it with a 10% aqueous sodium carbonate solution. Shake the funnel, venting frequently. Repeat the washing until the aqueous layer is no longer acidic (test with litmus (B1172312) paper).[1][2]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate for at least 5 minutes.[1][3]
-
Solvent Removal: Filter the drying agent and transfer the solution to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low (e.g., below 20°C) to prevent decomposition.[1][2] The remaining yellow oil is the purified this compound.
Protocol 2: Purification by Vacuum Distillation
Caution: This procedure is hazardous and should only be performed by experienced personnel with appropriate safety measures in place, including a safety shield.[3]
-
Initial Purification: First, purify the crude this compound by following the washing and drying steps outlined in Protocol 1. It is crucial to remove all traces of acid before distillation.[3]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and that joints are properly sealed.
-
Distillation: Heat the flask gently and evenly. Collect the fraction that distills at the appropriate temperature and pressure. For example, a boiling point of 29-31°C at 5 mmHg has been reported.[3]
-
Storage: Immediately transfer the distilled product to a dark, cool storage container and place it in a refrigerator at 2-8°C.[1][5]
Data Presentation
| Parameter | Value | Reference(s) |
| Boiling Point | 140-141 °C / 720 mmHg 29-31 °C / 5 mmHg | [2],[3] |
| Density | 1.085 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.46 | [2] |
| Storage Temperature | 2-8 °C | [5] |
| Typical Yield (Washing/Solvent Removal) | ~85% | [1] |
| Typical Yield (Vacuum Distillation) | ~65% | [3] |
Visualization
Below is a decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 623-73-4 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of this compound by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. capotchem.com [capotchem.com]
Technical Support Center: Managing Exothermic Reactions with Ethyl Diazoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl diazoacetate (EDA). Particular focus is given to managing the exothermic nature of reactions involving this versatile but hazardous reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reaction
-
Question: My reaction temperature is increasing much faster than expected after adding this compound. What should I do and what could be the cause?
-
Answer: An uncontrolled temperature increase indicates a potential runaway reaction, which is a significant safety hazard with this compound due to its potential for explosive decomposition.[1][2]
Immediate Actions:
-
Immediately cease the addition of this compound.
-
Ensure the cooling system is operating at maximum capacity.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, add a pre-chilled quenching agent. Acetic acid is often effective for quenching EDA reactions. A detailed quenching protocol is provided below.
-
If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.
Potential Causes & Preventive Measures:
-
Inadequate Cooling: The cooling capacity of your reaction setup may be insufficient for the scale of the reaction.
-
High Concentration of EDA: The rate of heat generation is proportional to the concentration of this compound.
-
Prevention: Use dilute solutions of EDA in a suitable solvent like toluene (B28343) or dichloromethane (B109758).[5]
-
-
Rapid Addition Rate: Adding the EDA solution too quickly can overwhelm the cooling system's ability to dissipate heat.
-
Prevention: Employ a syringe pump for slow, controlled addition of the EDA solution.[6]
-
-
Catalyst Activity: The catalyst used can significantly influence the reaction rate and exotherm.
-
Prevention: Ensure the correct catalyst loading is used. A higher than intended catalyst concentration can lead to a dangerously fast reaction.
-
-
Issue 2: Low or No Product Yield in Cyclopropanation/Insertion Reaction
-
Question: I am not observing the expected product formation in my rhodium-catalyzed reaction with this compound. What are the possible reasons?
-
Answer: Low or no product yield can stem from several factors related to the reagents, catalyst, or reaction conditions.
Troubleshooting Steps:
-
Verify EDA Quality: this compound can decompose over time, especially if not stored correctly.[7]
-
Catalyst Inactivation: The catalyst may be inactive or poisoned.
-
Action: Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean and free of potential catalyst poisons. Some reactions require an inert atmosphere to prevent catalyst oxidation.[8]
-
-
Presence of Water or Acid: this compound is sensitive to acid and will decompose.[2][7] Water can also interfere with many catalytic cycles.
-
Action: Use anhydrous solvents and reagents. Ensure the reaction mixture is neutral or slightly basic before adding EDA.[7]
-
-
Incorrect Reaction Temperature: While EDA reactions are exothermic, some catalytic cycles have an optimal temperature range for initiation and turnover.
-
Action: Review literature for the specific catalyst and substrate being used. Some reactions may require gentle initial warming to overcome the activation energy before the exotherm sustains the reaction. However, careful temperature monitoring is crucial.
-
-
Issue 3: Formation of Side Products
-
Question: My reaction is producing significant amounts of diethyl maleate (B1232345) and fumarate (B1241708). How can I minimize these side products?
-
Answer: The formation of diethyl maleate and fumarate is a common side reaction resulting from the dimerization of the carbene generated from this compound. This is often favored when the concentration of the carbene is high and the desired reaction with the substrate is slow.
Strategies to Minimize Dimerization:
-
Slow Addition of EDA: This is the most critical factor. By adding the EDA solution slowly, the instantaneous concentration of the carbene intermediate is kept low, favoring the reaction with the substrate over dimerization.[6]
-
Substrate Concentration: Ensure the substrate is present in a suitable excess relative to the this compound.
-
Efficient Stirring: Good mixing ensures that the EDA is quickly dispersed as it is added, preventing localized high concentrations of the carbene.
-
Optimal Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the decomposition of EDA and potentially lead to more side products. The optimal temperature will depend on the specific reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: this compound is a thermally sensitive compound. Self-heating can begin at temperatures as low as 55-100°C, depending on the concentration. The decomposition is highly exothermic and can become uncontrollable if not managed properly. Diluting EDA in a solvent like toluene significantly reduces the maximum rate of temperature rise during a thermal event.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards of this compound are:
-
Explosive Potential: It can decompose explosively, especially with shock, friction, or heating.[1][2][7] Distillation of neat this compound is extremely dangerous.[2][7]
-
Toxicity: It is toxic if ingested, inhaled, or absorbed through the skin.[9]
-
Flammability: It is a flammable liquid.[9]
-
Carcinogenicity: It is a suspected carcinogen.[10]
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Q3: How should I store this compound?
A3: this compound should be stored in a cool, dark place, such as a refrigerator designated for chemical storage.[2][7] It should be kept away from heat, light, and sources of ignition. It is also recommended to store it in a solution rather than as a neat substance to improve stability.
Q4: Can I prepare this compound in the lab?
A4: Yes, this compound can be prepared in the laboratory. A common method involves the diazotization of glycine (B1666218) ethyl ester hydrochloride with sodium nitrite.[1][2][7] However, due to the hazardous nature of the product, it is crucial to follow established and validated procedures with strict temperature control and to handle the resulting product with extreme care.[2][7] In-situ generation and use in a continuous flow setup can be a safer alternative to batch preparation and storage.[5][11][12]
Q5: What is a safe way to quench a reaction containing this compound and dispose of the waste?
A5: A common and effective method for quenching unreacted this compound is the addition of a weak acid, such as acetic acid.[10] The reaction should be cooled in an ice bath before and during the quenching process. The quenching reaction itself is exothermic, so the acid should be added slowly and with vigorous stirring to maintain temperature control. The waste should be disposed of according to your institution's hazardous waste guidelines.
Data Presentation
Table 1: Thermal Stability of this compound in Toluene
| Concentration of EDA (wt%) | Onset of Self-Heating (°C) | Maximum Self-Heating Rate (°C/min) | Adiabatic Temperature Rise (°C) |
| 11 | 55-100 | 0.300 | ~43 |
| 97 | 55-100 | 128 | ~117 |
Data sourced from accelerating rate calorimetry (ARC) experiments.
Table 2: Enthalpy of Decomposition for Diazo Compounds
| Compound | Average Enthalpy of Decomposition (ΔHD) (kJ/mol) |
| Diazo compounds without other energetic functional groups | -102 |
| Sulfonyl azide (B81097) reagents | -201 |
Data provides a comparative measure of the energy released upon decomposition.[13][14][15]
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 equiv)
-
Dirhodium tetraacetate (Rh2(OAc)4) (0.5-1 mol%)
-
This compound (1.1 - 1.5 equiv) as a solution in a suitable anhydrous solvent (e.g., dichloromethane or toluene)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and addition funnel, add the alkene and dirhodium tetraacetate.
-
Dissolve the solids in the anhydrous solvent under an inert atmosphere.
-
Fill the addition funnel with the this compound solution.
-
With vigorous stirring, add the this compound solution dropwise to the reaction mixture over a period of 2-4 hours. Maintain the reaction temperature as required for the specific transformation (often room temperature, but may vary).
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench any remaining this compound by the slow addition of a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Quenching Procedure for Excess this compound
Materials:
-
Reaction mixture containing unreacted this compound
-
Acetic acid
-
Ice bath
Procedure:
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
While maintaining vigorous stirring, slowly add acetic acid dropwise.
-
Monitor the temperature of the reaction mixture closely. If the temperature begins to rise significantly, pause the addition until it has cooled back down.
-
Continue adding acetic acid until gas evolution (N2) ceases.
-
Allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure all this compound has been quenched.
-
Proceed with the workup of the reaction mixture.
Visualizations
Caption: Workflow for managing exothermic reactions with EDA.
Caption: Thermal decomposition pathway of EDA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. This compound synthesis in flow [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Ethyl Diazoacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl diazoacetate (EDA) reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you optimize your experiments and achieve reliable results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Question 1: My reaction shows low to no conversion. What are the common causes and how can I fix it?
Answer: Low or no conversion is a frequent issue that can often be traced back to the catalyst's state or the reaction environment.
-
Inactive Catalyst: The active catalytic species may not be forming or may have been deactivated before the reaction begins.
-
Pre-activation: Some precatalysts require an activation step to form the catalytically active species. Review the literature for your specific catalyst to ensure the correct activation protocol is followed.
-
Impurities: The most common cause of catalyst deactivation is the presence of impurities in the reaction mixture.[1] Water, oxygen, peroxides (especially in ethereal solvents like THF), and sulfur compounds can poison the catalyst by binding to active sites.[2][3]
-
Solution: Always use high-purity, anhydrous, and degassed solvents and reagents.[3] Employing standard inert atmosphere techniques (e.g., Schlenk line or glovebox) is critical.
-
-
Incorrect Reaction Conditions:
-
Temperature: Many catalytic reactions have an optimal temperature range. Temperatures that are too low may result in slow or no reaction, while excessively high temperatures can lead to catalyst decomposition or sintering (agglomeration of catalyst particles).[1][4] this compound itself can decompose rapidly at elevated temperatures, especially in the presence of a catalyst.[4]
-
Solution: Perform small-scale experiments to screen a range of temperatures and identify the optimal conditions for your specific transformation.
-
Question 2: The catalyst appears to lose activity over the course of the reaction, leading to a stalled or incomplete reaction. What is happening?
Answer: A decline in catalytic activity during the reaction points to an ongoing deactivation process.
-
Mechanism-Based Deactivation:
-
Reduction of the Metal Center: For some catalysts, such as those based on Palladium(II), the active species can be reduced to an inactive state (e.g., Pd(0) nanoparticles) during the reaction. This has been observed in cycloisomerization reactions and can be promoted by additives like tertiary amines.[5][6]
-
Product Inhibition: The product of the reaction may coordinate strongly to the catalyst's active site, preventing further turnover.
-
Fouling/Coking: In some cases, especially with heterogeneous catalysts or under harsh conditions, insoluble byproducts or carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.[1][7]
-
-
Solutions & Mitigation Strategies:
-
Re-oxidation: In cases of catalyst reduction, the addition of a mild oxidant can sometimes regenerate the active catalytic species. For instance, benzoquinone has been used to re-oxidize inactive Pd(0) to active Pd(II) in situ.[5][8]
-
Controlled Substrate Addition: Slowly adding the this compound via syringe pump can help maintain a low, steady concentration, which can minimize side reactions or catalyst degradation pathways that occur at high substrate concentrations.
-
Catalyst Loading: While not a solution for the root cause, increasing the catalyst loading may allow the reaction to reach completion despite partial deactivation. This should be considered a last resort, as it is not cost-effective.
-
Question 3: My asymmetric reaction is showing poor enantioselectivity (low ee) or diastereoselectivity. Could this be related to the catalyst?
Answer: Yes, poor stereocontrol is often linked to the catalyst's integrity or the presence of competing reaction pathways.
-
Multiple Catalytic Species: If the primary chiral catalyst deactivates, a secondary, non-selective catalytic pathway may become dominant. For instance, trace amounts of unbound metal ions or decomposed catalyst fragments could catalyze the reaction non-selectively.
-
Background Reactions: Some reactions with this compound can proceed without a catalyst, especially at elevated temperatures or with highly reactive substrates.[9][10] This uncatalyzed background reaction will be non-selective and will erode the overall stereoselectivity.
-
Influence of Reaction Parameters:
-
Temperature: Enantioselectivity is often highly temperature-dependent. Lower temperatures generally lead to higher enantiomeric excess (ee) values because the energy difference between the diastereomeric transition states becomes more significant.[3]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, which directly impacts stereoselectivity.[3]
-
Solution: Screen different solvents and run the reaction at various temperatures (often lower temperatures are beneficial) to optimize stereoselectivity. Ensure the chiral catalyst is stable under these conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation?
A1: Catalyst deactivation is broadly categorized into three main types:
-
Chemical Deactivation (Poisoning): This is the most common mechanism in homogeneous catalysis. It occurs when impurities or other substances in the reaction mixture bind strongly to the catalyst's active sites, rendering them unavailable for the reaction.[1]
-
Thermal Deactivation (Sintering/Degradation): High temperatures can cause the catalyst to degrade or, in the case of supported catalysts, for the metal particles to agglomerate (sinter).[1][11] This reduces the number of active sites.
-
Mechanical Deactivation (Fouling/Masking): This involves the physical deposition of materials onto the catalyst surface, which blocks access to the active sites. This is more common in heterogeneous systems and can be caused by carbon deposition (coking).[1][7]
Q2: Which catalysts are most common for EDA reactions, and how do they compare in terms of stability?
A2: Dirhodium(II) and copper complexes are the most widely used catalysts for reactions involving this compound.
-
Dirhodium(II) Catalysts (e.g., Rh₂(OAc)₄): These are often considered the gold standard for high efficiency and selectivity in cyclopropanation and C-H insertion reactions.[12][13] They are generally robust and capable of high turnover numbers.[12]
-
Copper(I) and (II) Catalysts (e.g., Cu(acac)₂, Cu(OTf)₂): Copper catalysts are a more economical alternative to rhodium and are effective for many transformations, though sometimes they may offer lower selectivity or activity compared to their rhodium counterparts.[13][14][15] Their stability can be sensitive to the reaction environment, and they can be susceptible to changes in oxidation state.
-
Other Metals: Catalysts based on iron, palladium, and ruthenium have also been developed for specific applications with EDA.[16][17][18] The stability of these catalysts is highly dependent on the ligand framework.
Q3: How can I prevent catalyst deactivation?
A3: A proactive approach is the best strategy:
-
Purify Reagents: Ensure all substrates, solvents, and additives are of the highest possible purity and are free from potential catalyst poisons (water, oxygen, sulfur, etc.).[3]
-
Use Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture.
-
Optimize Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.[1]
-
Choose the Right Ligands: The ligands coordinated to the metal center play a crucial role in its stability and reactivity. In some cases, switching to a catalyst with a more robust ligand set can prevent deactivation.
Q4: Is it possible to reactivate a catalyst that has died?
A4: In some specific cases, yes. Reactivation strategies depend on the deactivation mechanism:
-
For Poisoning: If the poison is reversibly bound, it might be possible to remove it by washing (for heterogeneous catalysts) or by adding a scavenger that binds the poison more strongly.
-
For Oxidation State Changes: As mentioned, a change in oxidation state can sometimes be reversed. The reactivation of a reduced Palladium(II) catalyst back to its active state using an oxidant like benzoquinone is a prime example.[5][8]
-
For Fouling: Coked or fouled heterogeneous catalysts are often regenerated by controlled high-temperature treatment with air or steam to burn off the deposits.[11] This is generally not applicable to homogeneous catalysts.
Data Presentation
Table 1: Comparison of Catalyst Performance in Recycling Experiments
This table summarizes the performance of a heterogeneous Pd(II) catalyst in the cycloisomerization of acetylenic acids, demonstrating deactivation and subsequent reactivation.
| Cycle Number | Substrate | Additive | Yield (%) | Citation(s) |
| 1 | S1 | None | 78 | [5] |
| 2 | S1 | None | 77 | [5] |
| 3 | S1 | None | 75 | [5] |
| 4 | S1 | None | <35 | [5] |
| 5 | S1 | None | <35 | [5] |
| 1 | S2 | None | 42 | [5] |
| 2 | S2 | None | <5 | [5] |
| 1 (Reactivated) | S2 | 1 mol% Benzoquinone | 85 | [5] |
| 2 (Reactivated) | S2 | 1 mol% Benzoquinone | 82 | [5] |
S1 = pent-4-ynoic acid; S2 = 4-methoxyphenylpent-4-ynoic acid. Data highlights a significant drop in activity, especially with substrate S2, which is reversed by the addition of an oxidant.
Experimental Protocols
Protocol 1: General Procedure for a Rhodium-Catalyzed Cyclopropanation
This protocol outlines a typical experimental setup for the cyclopropanation of an olefin with this compound using Rh₂(OAc)₄, emphasizing the precautions needed to maintain catalyst activity.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the olefin (1.0 mmol) and the rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene, 5 mL) via a dry syringe.
-
Reactant Addition: In a separate flask, prepare a solution of this compound (1.2 mmol) in the same anhydrous solvent (5 mL). Add this solution to the reaction mixture dropwise over several hours using a syringe pump. Note: Slow addition is crucial to keep the concentration of the diazo compound low, which can prevent side reactions and catalyst degradation.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC analysis.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Conceptual Procedure for Catalyst Reactivation via Re-oxidation
This protocol describes a conceptual method for reactivating a catalyst that has been deactivated by reduction, based on published findings.[5][8]
-
Identify Deactivation: If a reaction stalls and catalyst reduction is suspected (e.g., formation of a black precipitate of metal nanoparticles), proceed with the reactivation attempt.
-
Add Oxidant: To the stalled reaction mixture under an inert atmosphere, add a solution of a suitable oxidant (e.g., 1-5 mol% of 1,4-benzoquinone) in an anhydrous solvent.
-
Stir and Monitor: Stir the mixture at room temperature or slightly elevated temperature for 1-2 hours. A color change (e.g., from black/dark brown back to the color of the active catalyst solution) may indicate successful re-oxidation.
-
Resume Reaction: If reactivation is successful, the reaction should resume. Continue to monitor for product formation. Note: This method is highly specific to the catalyst system and deactivation pathway and may not be universally applicable.
Visualizations
Caption: Common pathways leading to catalyst deactivation.
Caption: A workflow for troubleshooting poor reaction performance.
Caption: Key factors influencing catalyst performance in EDA reactions.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic study of carbene polymerization of this compound by palladium and rhodium catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Ethyl Diazoacetate C-H Insertion Reactions
Welcome to the technical support center for ethyl diazoacetate (EDA) C-H insertion reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments for maximal yield and selectivity.
Troubleshooting Guide
This section addresses common issues encountered during the C-H insertion of this compound.
Question 1: Why is my C-H insertion reaction yield low?
Answer:
Low yields in C-H insertion reactions with this compound can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Catalyst Inactivity or Decomposition:
-
Troubleshooting: Ensure your catalyst is active and handled under the appropriate inert conditions if it is air or moisture-sensitive. Consider that some catalysts may have a limited shelf life. The choice of catalyst is also crucial; rhodium, iridium, and iron complexes are commonly used for C-H insertion.[1][2] For instance, iridium(III)-bis(imidazolinyl)phenyl catalysts have shown good performance.[1][3]
-
Solution: Use a freshly prepared or properly stored catalyst. If you suspect catalyst deactivation, consider screening other catalysts known for C-H insertion, such as those based on different transition metals.
-
-
Sub-optimal Reaction Temperature:
-
Troubleshooting: The thermal decomposition of this compound can lead to unwanted side reactions and reduced yield.[4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Solution: The optimal temperature is catalyst and substrate-dependent. It is advisable to perform small-scale temperature screening experiments to identify the ideal conditions for your specific system.
-
-
Inappropriate Solvent:
-
Troubleshooting: The solvent can significantly influence the reaction outcome. Some solvents may react with the carbene intermediate or hinder the catalytic cycle.
-
Solution: Non-coordinating, inert solvents are generally preferred. For example, in some iridium-catalyzed reactions, using the substrate as the solvent is not always necessary, and switching to a solvent like PhCF3 can even increase enantioselectivity.[3]
-
-
Poor Quality of this compound:
-
Troubleshooting: this compound is a hazardous and potentially explosive compound that can decompose over time, especially when exposed to light, heat, or acid.[5][6] Impurities from its synthesis can also interfere with the reaction.
-
Solution: Use freshly prepared or purified this compound. It is crucial to remove any traces of acid before concentrating the EDA solution after synthesis.[5] Store it in a cool, dark place and use it as soon as possible.[5][6]
-
Question 2: My reaction is producing significant side products. How can I improve the selectivity for C-H insertion?
Answer:
The formation of side products is a common challenge due to the high reactivity of the carbene intermediate generated from this compound. Here are the most common side reactions and strategies to mitigate them:
-
Dimer/Trimer Formation:
-
Cause: The carbene intermediate can react with unreacted this compound to form dimers and trimers.[4]
-
Solution: This is often addressed by the slow addition of this compound to the reaction mixture, which keeps its instantaneous concentration low.
-
-
Cyclopropanation:
-
Cause: If your substrate contains double bonds, cyclopropanation can be a significant competing reaction.
-
Solution: The selectivity between C-H insertion and cyclopropanation is highly dependent on the catalyst. Some catalysts, like certain iron porphyrin complexes, may favor cyclopropanation.[2] Screening different catalysts is the most effective way to enhance selectivity for C-H insertion.
-
-
N-H or O-H Insertion:
-
1,2-Hydride Shift:
-
Cause: The carbene intermediate can undergo a 1,2-hydride shift, which is a common rearrangement pathway.[9]
-
Solution: The propensity for this rearrangement can be influenced by the catalyst and the electronic properties of the substrate. Again, catalyst screening is a key strategy to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my C-H insertion reaction?
A1: The "best" catalyst is highly dependent on your specific substrate and the desired outcome (e.g., regioselectivity, stereoselectivity). Commonly used catalysts include complexes of rhodium, iridium, and iron.[1][2] For enantioselective C-H insertion, chiral iridium(III)-bis(imidazolinyl)phenyl catalysts have been shown to be effective.[1][3] It is recommended to consult the literature for catalysts that have been successful with similar substrates and to perform experimental screening to find the optimal catalyst for your system.
Q2: What is the optimal temperature for running the reaction?
A2: There is no single optimal temperature. The reaction temperature needs to be carefully optimized for each specific system. Higher temperatures can increase the reaction rate but may also lead to the thermal decomposition of this compound and the formation of byproducts.[4] It is advisable to start with conditions reported in the literature for similar reactions and then perform a systematic temperature screen.
Q3: How should I handle and store this compound?
A3: this compound is a potentially explosive and toxic compound and should be handled with extreme care in a well-ventilated fume hood. It is sensitive to heat, light, and acid.[5][6] It should be stored in a dark brown bottle in a cool, explosion-proof refrigerator and used as soon as possible after preparation or purchase.[5][6] Avoid using metal spatulas or ground glass joints, which can cause friction and potentially lead to detonation.
Q4: Can I use a solvent other than the substrate itself?
A4: Yes, in many cases, an external solvent can be used. Using the substrate as the solvent is not always necessary and can be impractical if the substrate is a solid or very expensive. The choice of solvent can impact the reaction's efficiency and selectivity. For instance, in some iridium-catalyzed C-H insertions, switching from tetrahydrofuran (B95107) as both substrate and solvent to using it as a substrate in PhCF3 was found to increase enantioselectivity.[3] Inert, non-coordinating solvents are generally preferred.
Data Presentation
Table 1: Optimization of Iridium(III)-phebim Catalyst for C-H Insertion into Phthalan
| Entry | Catalyst | R² Substituent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 5 | Ph | 75 | 88:12 |
| 2 | 6 | 4-OMe-Ph | 70 | 89:11 |
| 3 | 7 | 4-NO₂-Ph | 68 | 90:10 |
| 4 | 8 | 4-CF₃-Ph | 72 | 90:10 |
Data sourced from an Iridium(III)-phebim optimization study for the C-H insertion of this compound into phthalan.[1]
Experimental Protocols
General Procedure for Iridium-Catalyzed Enantioselective C-H Insertion:
This protocol is a representative example based on the use of Ir(III)-phebim catalysts.[1][3]
-
Catalyst Preparation: The Ir(III)-phebim catalyst is prepared according to literature procedures.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the Ir(III)-phebim catalyst (typically 1-5 mol%). The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: The substrate (1.0 equivalent) and the solvent (if used) are added via syringe. The mixture is stirred at the desired temperature.
-
Addition of this compound: A solution of this compound (typically 1.1-1.5 equivalents) in the reaction solvent is added slowly over a period of several hours using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as TLC, GC, or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired product.
Visualizations
Caption: A generalized experimental workflow for a typical C-H insertion reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion in ethyl diazoacetate flow synthesis
Technical Support Center: Ethyl Diazoacetate Flow Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the flow synthesis of this compound (EDA), a versatile but potentially hazardous reagent. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to help diagnose and resolve low conversion rates in their flow chemistry setups.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the conversion in this compound flow synthesis?
A1: The synthesis of this compound is highly sensitive to several key parameters. Low conversion is often traced back to suboptimal settings for one or more of the following:
-
pH of the Aqueous Phase: The reaction is typically acid-catalyzed. An optimal pH of 3.5 has been identified for the diazotization of glycine (B1666218) ethyl ester.[1][2][3] Deviation from this pH can significantly slow down the reaction rate.
-
Residence Time: The time the reactants spend in the reactor is crucial. While a longer residence time can increase conversion, excessively long times can lead to product decomposition, especially at higher temperatures. Complete conversion has been reported within 200 seconds at 15°C.[1][2]
-
Temperature: Temperature influences the reaction rate. However, higher temperatures can also accelerate the decomposition of the thermally sensitive this compound. Careful optimization is required to find a balance between reaction speed and product stability.
-
Stoichiometry of Sodium Nitrite (B80452): The molar ratio of sodium nitrite to glycine ethyl ester hydrochloride is a critical factor. Using a slight excess of sodium nitrite can drive the reaction to completion, but a large excess should be avoided.
Q2: My conversion is low despite optimizing the main reaction parameters. What else could be the issue?
A2: If the primary parameters (pH, residence time, temperature, and stoichiometry) are optimized, consider these other potential causes for low conversion:
-
Inefficient Mixing (Mass Transfer): This is a common issue in biphasic flow synthesis. The reaction occurs at the interface of the aqueous and organic phases. If the mixing of the two phases is poor, the reaction rate will be limited by mass transfer, not by reaction kinetics. Ensure your reactor design and flow rates promote efficient mixing.
-
Reagent Quality and Preparation: The purity of your starting materials, glycine ethyl ester hydrochloride and sodium nitrite, is important. Additionally, ensure that your buffer solutions are correctly prepared and the pH is accurately measured.
-
System Leaks or Inaccurate Flow Rates: Check your flow chemistry setup for any leaks. Inaccurate pump calibration can lead to incorrect stoichiometry and residence times, both of which will affect conversion.
-
Product Decomposition: this compound is unstable, particularly in the presence of acid.[4][5] If the product is not rapidly quenched or separated from the acidic aqueous phase, it can decompose, leading to a lower isolated yield.
Q3: What are the safety considerations when troubleshooting this reaction?
A3: this compound is a potentially explosive and toxic compound.[1][2][6][7][8] When troubleshooting, always prioritize safety:
-
Never perform distillations of neat this compound at atmospheric pressure. [4][5]
-
Always work in a well-ventilated fume hood. [7]
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the thermal stability of diazo compounds. Avoid high temperatures unless your system is specifically designed for them.[9]
-
Flow chemistry inherently enhances safety by minimizing the volume of hazardous material at any given time.[1][2][6][10][11][12] Ensure your continuous processing setup is functioning correctly.
Troubleshooting Guide: Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion in your this compound flow synthesis.
Step 1: Verify Reaction Parameters
The first step in troubleshooting is to confirm that your reaction parameters are within the optimal ranges reported in the literature.
| Parameter | Recommended Value | Potential Impact of Deviation |
| pH (Aqueous Phase) | 3.5[1][2][13] | Higher or lower pH can decrease the reaction rate. |
| Temperature | 0 - 60 °C[3] | Lower temperatures may require longer residence times. Higher temperatures can lead to product decomposition. |
| Residence Time | 200 - 900 seconds[1][2] | Too short a time will result in incomplete reaction. Too long can lead to side reactions or decomposition. |
| NaNO₂ Stoichiometry | 1.1 - 1.5 equivalents[3] | Insufficient nitrite will result in incomplete conversion. |
Step 2: Investigate Mass Transfer and Mixing
If your reaction parameters are correctly set, the next step is to assess the efficiency of mixing between the aqueous and organic phases.
-
Visual Inspection: If your reactor is transparent, visually inspect the flow to ensure a well-formed emulsion or segmented flow that indicates good mixing.
-
Reactor Type: Different microreactor designs (e.g., packed-bed, co-flow, slug flow) have different mixing efficiencies. Consider if your chosen reactor is appropriate for a biphasic reaction.
-
Flow Rates: Higher flow rates can sometimes improve mixing, but this will also decrease residence time, so adjustments to the reactor length may be necessary.
Step 3: Assess Reagent and System Integrity
If both reaction parameters and mixing appear to be optimal, the issue may lie with your reagents or the physical setup.
-
Reagent Preparation: Prepare fresh solutions of your reagents and buffer. Verify the pH of the buffer immediately before use.
-
Pump Calibration: Recalibrate your syringe or peristaltic pumps to ensure accurate and stable flow rates.
-
System Integrity: Perform a pressure test on your flow system to check for any leaks.
Experimental Protocols
Representative Protocol for this compound Flow Synthesis
This protocol is based on a biphasic system using dichloromethane (B109758) as the organic solvent.[1][2]
Solution Preparation:
-
Solution A (Aqueous): Dissolve glycine ethyl ester hydrochloride (e.g., 10 mmol, 1.4 g) in a pH 3.5 sodium acetate (B1210297) buffer (5 mL).[1][2]
-
Solution C (Aqueous): Dissolve sodium nitrite (e.g., 15 mmol, 1.0 g) in degassed deionized water (5 mL).[1][2]
-
Buffer Preparation (pH 3.5): Dissolve sodium acetate trihydrate (e.g., 13.6 g, 100 mmol) in 80 mL of deionized water. Add concentrated hydrochloric acid (37%) dropwise until a pH of 3.5 is reached. Add deionized water to a final volume of 100 mL.[1][2]
Flow Synthesis Setup:
-
Use two separate pumps for the aqueous (Solutions A and C) and organic (Solution B) phases.
-
Combine Solution A and Solution B in a T-mixer.
-
Introduce Solution C at a subsequent T-mixer.
-
The combined stream then enters a temperature-controlled microreactor.
-
A back-pressure regulator can be used to maintain a single phase in the reactor, especially at elevated temperatures.
-
The output from the reactor can be quenched by introducing a base (e.g., N,N-diisopropylethylamine) through another T-mixer.[3]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
References
- 1. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis in flow [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - this compound synthesis in flow [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 11. research.tue.nl [research.tue.nl]
- 12. [PDF] this compound synthesis in flow | Semantic Scholar [semanticscholar.org]
- 13. rsc.org [rsc.org]
preventing the formation of diethyl maleate and fumarate byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of diethyl maleate (B1232345), with a specific focus on preventing the formation of the diethyl fumarate (B1241708) byproduct.
Frequently Asked Questions (FAQs)
Q1: What are diethyl maleate and diethyl fumarate?
A1: Diethyl maleate is the cis or (Z)-isomer of the diethyl ester of but-2-enedioic acid. Diethyl fumarate is its trans or (E)-isomer. Due to the restricted rotation around the carbon-carbon double bond, these two compounds are distinct molecules with different physical and chemical properties.
Q2: Why is it crucial to control the formation of diethyl fumarate as a byproduct in diethyl maleate synthesis, especially in a pharmaceutical context?
A2: In pharmaceutical development, stringent control over impurities is a regulatory requirement.[1] Geometric isomers, such as diethyl fumarate in a diethyl maleate synthesis, can have different pharmacological, toxicological, and pharmacokinetic profiles compared to the desired active pharmaceutical ingredient (API) or intermediate.[1] Regulatory bodies like the FDA and guidelines from the International Council for Harmonisation (ICH) mandate the identification, quantification, and control of such impurities to ensure the safety and efficacy of the final drug product.[1][2] Therefore, minimizing the formation of diethyl fumarate is not just a matter of optimizing yield but a critical step in ensuring the quality and regulatory compliance of the product.
Q3: What are the primary causes of diethyl fumarate formation during the synthesis of diethyl maleate?
A3: The isomerization of diethyl maleate to the more thermodynamically stable diethyl fumarate is the primary cause. This conversion is often accelerated by the following factors:
-
High Reaction Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for isomerization.
-
Acid Catalysis: The acid catalysts used in the esterification of maleic acid or its anhydride (B1165640) can also catalyze the isomerization to the fumarate form.
-
Prolonged Reaction Times: Extended exposure to reaction conditions, even at moderate temperatures, can lead to an increase in the proportion of the fumarate byproduct.
Troubleshooting Guide: Minimizing Diethyl Fumarate Formation
This guide addresses the common issue of excessive diethyl fumarate formation during the synthesis of diethyl maleate.
| Problem | Potential Cause | Suggested Solution |
| High levels of diethyl fumarate impurity detected in the final product. | Excessively high reaction temperature. | Optimize the reaction temperature. Aim for the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid overheating. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the desired conversion of the starting material is achieved to prevent further isomerization. | |
| Inappropriate choice or concentration of acid catalyst. | Experiment with different acid catalysts. While strong mineral acids like sulfuric acid are effective for esterification, they can also be potent isomerization catalysts. Consider using milder catalysts such as p-toluenesulfonic acid or a solid acid resin (e.g., Amberlyst-15), which may offer better selectivity. Optimize the catalyst loading to the minimum effective amount. | |
| Difficulty in separating diethyl maleate from diethyl fumarate. | Similar boiling points of the two isomers. | Simple distillation is often ineffective. Use fractional distillation under reduced pressure for improved separation. For high-purity requirements, preparative chromatography (e.g., column chromatography) may be necessary. |
Quantitative Data: Effect of Reaction Conditions on Isomerization
While specific quantitative data on diethyl maleate/fumarate ratios under varying conditions is proprietary to individual process development, the following table summarizes the general effects of key parameters on the esterification of maleic acid/anhydride and the concurrent isomerization.
| Parameter | Effect on Esterification Rate | Effect on Fumarate Formation | Recommendation for Minimizing Fumarate |
| Temperature | Increases with temperature | Increases significantly with temperature | Use the lowest effective temperature (e.g., refluxing ethanol) and avoid excessive heating. |
| Catalyst Type | Strong acids (e.g., H₂SO₄) are highly effective | Strong acids promote isomerization | Consider milder catalysts like p-toluenesulfonic acid or solid acid catalysts. |
| Catalyst Conc. | Increases with concentration | Increases with concentration | Use the minimum effective catalyst loading. |
| Reaction Time | Increases with time | Increases with prolonged time | Monitor the reaction and stop it upon completion. |
Experimental Protocol: Synthesis of Diethyl Maleate with Minimized Diethyl Fumarate Formation
This protocol details a laboratory-scale procedure for the Fischer esterification of maleic anhydride with ethanol (B145695), incorporating measures to reduce the formation of the diethyl fumarate byproduct.
Materials:
-
Maleic anhydride (1.0 equivalent)
-
Absolute ethanol (5-10 equivalents, also serves as solvent)
-
p-Toluenesulfonic acid monohydrate (0.01-0.02 equivalents)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus (for high purity)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine maleic anhydride, a significant excess of absolute ethanol, and toluene. Add a few boiling chips.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a gentle reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the completion of the reaction. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent) to avoid unnecessarily long reaction times.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted maleic acid - vent frequently as CO₂ is produced), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent and excess ethanol using a rotary evaporator.
-
Purify the crude diethyl maleate by vacuum distillation. For higher purity and better separation from any formed diethyl fumarate, use a fractional distillation setup. Collect the fraction corresponding to the boiling point of diethyl maleate at the given pressure.
-
Visualizations
Caption: Troubleshooting workflow for minimizing diethyl fumarate byproduct.
Caption: Formation pathway of diethyl fumarate byproduct.
References
Technical Support Center: Ethyl Diazoacetate (EDA) Stability
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ethyl diazoacetate (EDA). Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound solutions.
Issue 1: Rapid decomposition of EDA solution upon storage.
-
Question: My solution of this compound is turning dark and bubbling, even at room temperature. What could be the cause?
-
Answer: This indicates rapid decomposition. Several factors could be responsible:
-
Contamination with Acids or Metals: Traces of acid or metal catalysts can significantly accelerate the decomposition of EDA. Ensure all glassware is scrupulously clean and free of acidic residues or metal traces. This compound is known to be reactive in the presence of Lewis acids and is unstable in strongly acidic conditions.[1][2] Copper compounds are particularly effective at catalyzing decomposition.[1]
-
Inappropriate Solvent: While EDA is soluble in many organic solvents, its stability can vary. Protic solvents can react with EDA, leading to decomposition. For example, while stable in glacial acetic acid for a short period, it is generally recommended to use aprotic, non-polar solvents.[1]
-
Light Exposure: Photolytic decomposition can occur.[3] Store EDA solutions in amber or foil-wrapped containers to protect them from light.[2][4]
-
Issue 2: Inconsistent results in catalytic reactions.
-
Question: I am getting variable yields and byproduct formation in my transition metal-catalyzed reaction with EDA. Why might this be happening?
-
Answer: Inconsistent results often stem from the quality and handling of the EDA solution:
-
Decomposition Prior to Reaction: If the EDA solution has partially decomposed, the effective concentration will be lower than expected, leading to lower yields. The byproducts of decomposition may also interfere with the desired reaction.
-
Rate of Addition: The rate at which EDA is added to the reaction mixture is crucial. A slow addition rate is often necessary to maintain a low instantaneous concentration of EDA, minimizing side reactions and ensuring controlled decomposition by the catalyst.
-
Solvent Effects: The choice of solvent can influence the stability of the catalyst and the rate of both the desired reaction and the background decomposition of EDA. Ensure the solvent is dry and appropriate for the specific catalytic system.
-
Issue 3: Pressure build-up in storage containers.
-
Question: I noticed that the cap on my bottle of EDA solution seems to be bulging. Is this dangerous?
-
Answer: Yes, this is a significant safety concern. Pressure build-up is due to the evolution of nitrogen gas (N₂) during the decomposition of EDA.[1][5] This indicates that the EDA is decomposing in the storage container.
-
Immediate Action: Carefully vent the container in a well-ventilated fume hood.
-
Cause Analysis: This is a sign of instability. The solution may be contaminated, stored at too high a temperature, or has been stored for too long.
-
Prevention: Store EDA solutions at the recommended temperature (typically 2-8 °C) and use them as soon as possible after preparation or receipt. Do not store large quantities of concentrated EDA. Dilution in an appropriate solvent like toluene (B28343) can mitigate the risks associated with rapid thermal decomposition.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: For routine use and storage, aprotic solvents are preferred. Toluene and dichloromethane (B109758) are commonly used as solvents for commercially available EDA solutions.[6][7] The choice of solvent can also depend on the subsequent reaction. It is crucial to ensure the solvent is dry and free from acidic impurities.
Q2: How does temperature affect the stability of this compound?
A2: this compound is thermally stable at room temperature for limited periods but will decompose at elevated temperatures.[1] The decomposition is exothermic, meaning it releases heat, which can lead to a runaway reaction if not controlled.[6][8] Studies have shown that the onset of thermal decomposition is around 100 °C, but this can be lower depending on the concentration and the presence of impurities. For example, one study noted that to achieve a 10% thermal decomposition, it would take 25 minutes at 100°C.[9] It is recommended to store EDA solutions at 2-8 °C.
Q3: Can I distill this compound?
A3: Distillation of this compound is extremely dangerous and should be avoided.[2][4] EDA is explosive, especially in its pure form and at elevated temperatures.[2][4][10] Purification should be carried out using other methods if necessary, and only on a small scale with appropriate safety precautions.
Q4: What are the primary decomposition pathways for this compound?
A4: The decomposition of this compound can proceed through several pathways. The most common is the unimolecular extrusion of nitrogen gas (N₂) to form a carbene intermediate.[1][5][11] This highly reactive carbene can then undergo various reactions, such as dimerization to form diethyl fumarate (B1241708) and diethyl maleate, or react with the solvent or other molecules present in the mixture.[5][9]
Q5: Are there any materials that are incompatible with this compound?
A5: Yes. Avoid contact with strong acids, bases, oxidizing agents, reducing agents, and metals, especially copper.[1][12] These materials can catalyze a rapid and potentially explosive decomposition.
Quantitative Stability Data
The stability of this compound is highly dependent on the solvent, concentration, and temperature. Below is a summary of available quantitative data from various studies.
Table 1: Thermal Stability of this compound in Toluene
| EDA Concentration (wt%) | Onset Decomposition Temperature (°C) | Adiabatic Temperature Rise (°C) | Maximum Temperature Rise Rate (°C/min) | Analytical Method |
| 11 | ~100 | 155 | 0.3 | Accelerating Rate Calorimetry (ARC) |
| 31.6 | ~100 | 185 | Not specified | Accelerating Rate Calorimetry (ARC) |
| 97 | ~100 | Not specified | 128.5 | Accelerating Rate Calorimetry (ARC) |
| 40 | ~125 (peak) | Not specified | Not specified | Differential Scanning Calorimetry (DSC) |
Data compiled from Clark et al. (2002) as cited in multiple sources.[6][8][13]
Table 2: Half-life of this compound and Analogs under Various Conditions
| Compound | Solvent | Temperature (°C) | Additive/Catalyst | Half-life (t₁/₂) |
| This compound (EDA) | Not specified | 100 | None | 109 hours |
| Ethyl Chlorodiazoacetate | CDCl₃ | 25 | None | 1 hour 46 minutes |
| Ethyl Bromodiazoacetate | Toluene-d₈ | 35 | None | Not specified, exponential decay observed |
| Ethyl Bromodiazoacetate | Toluene-d₈ | Not specified | <0.03 mol % Cu(OTf)₂ | ~23 minutes |
| Ethyl Chlorodiazoacetate | Acetic Acid | Not specified | None | ~33 minutes |
| Ethyl Bromodiazoacetate | Acetic Acid | Not specified | None | ~63 minutes |
Data compiled from D. D. Ford et al. (2016).[1]
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Accelerating Rate Calorimetry (ARC)
This protocol outlines the general steps for assessing the thermal stability of an this compound solution using ARC.
-
Sample Preparation: A known weight of the this compound solution is placed into a spherical titanium bomb of a known volume.
-
Instrument Setup: The bomb is placed in the calorimeter, and the system is evacuated and then backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Heating and Detection: The calorimeter is programmed to follow a heat-wait-search protocol. The sample is heated in small increments (e.g., 5 °C), followed by a waiting period to achieve thermal equilibrium. The instrument then monitors for any self-heating (exothermic activity).
-
Data Acquisition: If an exotherm is detected (e.g., a self-heating rate > 0.02 °C/min), the instrument switches to an adiabatic mode. In this mode, the calorimeter jacket temperature is maintained at the same temperature as the sample, so all the heat generated by the decomposition is retained by the sample. The temperature and pressure are recorded as a function of time.
-
Analysis: The data is analyzed to determine the onset temperature of the decomposition, the maximum temperature rise rate, and the adiabatic temperature rise.
Protocol 2: Kinetic Analysis of Thermal Decomposition in an Organic Solvent
This protocol describes a method for studying the decomposition kinetics of this compound in a specific solvent at a constant temperature.
-
Reactor Setup: A solution of this compound in the desired solvent (e.g., 1,2-dichloroethane) of a known concentration is prepared.[5] This solution is then pumped through a microtube reactor or a batch reactor maintained at a constant temperature using a thermostat.[5]
-
Sampling: At specific time intervals, samples are collected from the reactor outlet.
-
Quenching: The reaction in the collected samples is immediately quenched, for example, by cooling in an ice bath, to prevent further decomposition.
-
Analysis: The concentration of the remaining this compound and the concentration of any major decomposition products (e.g., diethyl fumarate and diethyl maleate) are determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Kinetic Modeling: The concentration versus time data is then used to determine the reaction order and the rate constant for the decomposition at that temperature. By repeating the experiment at different temperatures, the activation energy for the decomposition can be calculated using the Arrhenius equation.[5]
Visualizations
Caption: Workflow for Thermal Stability Analysis using ARC.
Caption: Troubleshooting Logic for EDA Decomposition.
References
- 1. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. When it is strongly heated, this compound decomposes to give... | Study Prep in Pearson+ [pearson.com]
- 12. fishersci.ca [fishersci.ca]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Ethyl Diazoacetate Reaction Selectivity
Welcome to the Technical Support Center for ethyl diazoacetate (EDA) reactions. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges related to reaction selectivity, with a particular focus on the influence of temperature. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cyclopropanation reaction with this compound is resulting in a low diastereoselectivity (cis/trans ratio). How can I improve it?
A1: Low diastereoselectivity in cyclopropanation reactions is a common issue. Temperature plays a crucial role, but other factors such as the catalyst, solvent, and substrate are also critical.
Troubleshooting Steps:
-
Temperature Control: For many catalyst systems, lower temperatures favor the formation of the trans cyclopropane (B1198618) product. The increased steric hindrance in the transition state leading to the cis product is more pronounced at lower temperatures. Conversely, higher temperatures can lead to a loss of selectivity. However, for some catalyst systems designed for cis-selectivity, the optimal temperature may vary. It is crucial to screen a range of temperatures to find the optimum for your specific system. In some catalyst-free systems with electron-deficient alkenes, elevating the temperature can even lead to lower yields.[1]
-
Catalyst Choice: The catalyst is a primary determinant of diastereoselectivity. Rhodium(II) and Copper(I) complexes are commonly used.
-
Rhodium(II) Catalysts: Dirhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are widely used. The ligands on the rhodium center significantly influence selectivity. For instance, bulky ligands can enhance diastereoselectivity.
-
Copper(I) Catalysts: Copper complexes with ligands like bis(oxazolines) (Box) or pyridines can also provide high diastereoselectivity.
-
Iminocarbene Ligands: A Rh(I) iminocarbene complex activated with AgOTf has been shown to be a highly cis-selective catalyst for the cyclopropanation of styrenes and other alkenes with this compound.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred.
-
Rate of Addition: A slow addition of this compound to the reaction mixture is often recommended. This helps to maintain a low concentration of the reactive carbene intermediate, which can minimize side reactions and potentially improve selectivity.
Q2: I am observing a significant amount of O-H insertion product when reacting an allylic alcohol with this compound, but I want to achieve cyclopropanation. How can I control this chemoselectivity?
A2: The competition between O-H insertion and cyclopropanation is a classic chemoselectivity challenge in reactions of allylic alcohols with diazo compounds. Temperature and the choice of catalyst are key to controlling the outcome.
Troubleshooting Steps:
-
Temperature Optimization: Generally, O-H insertion is a very fast reaction and can occur even at low temperatures. Cyclopropanation may require a higher activation energy. Therefore, a careful study of the reaction temperature is necessary. It is often beneficial to start at a low temperature (e.g., -78 °C or 0 °C) and gradually warm the reaction to find a temperature window where cyclopropanation is favored over O-H insertion.
-
Catalyst Selection: The electrophilicity of the metal carbene intermediate plays a crucial role.
-
Rhodium(II) Catalysts: Rhodium(II) catalysts with electron-withdrawing ligands (e.g., Rh₂(pfb)₄, where pfb = perfluorobutyrate) generate a more electrophilic carbene, which can favor cyclopropanation.
-
Copper(I) Catalysts: Copper-based catalysts are also effective for cyclopropanation and may offer different selectivity profiles compared to rhodium catalysts.
-
-
Protecting the Hydroxyl Group: If controlling selectivity via temperature and catalyst choice is unsuccessful, protecting the hydroxyl group as a silyl (B83357) ether (e.g., TBS or TIPS) or another suitable protecting group will prevent O-H insertion and direct the reaction towards cyclopropanation.
Q3: My C-H insertion reaction is not selective and I am getting a mixture of products from insertion into different C-H bonds. Can temperature help improve the regioselectivity?
A3: Achieving high regioselectivity in C-H insertion reactions can be challenging. While the inherent reactivity of different C-H bonds (tertiary > secondary > primary) is a major factor, temperature can influence the selectivity.
Troubleshooting Steps:
-
Lowering the Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of C-H insertion reactions. At lower temperatures, the kinetic differences between the activation of different C-H bonds become more pronounced, favoring insertion into the most reactive C-H bond.
-
Catalyst and Ligand Design: The steric and electronic properties of the catalyst are paramount in controlling regioselectivity. Bulky ligands on the metal center can direct the insertion to less sterically hindered C-H bonds. The electronic nature of the ligands can also modulate the reactivity of the carbene intermediate.
Data on Temperature Effects on Selectivity
The following tables summarize available data on the effect of temperature on the selectivity of reactions involving this compound and its analogs.
Table 1: Diastereoselectivity in the Cyclopropanation of Styrene (B11656) with this compound
| Catalyst | Temperature (°C) | trans/cis Ratio | Reference |
| Rh₂(OAc)₄ | 25 | 1.5:1 | [3] |
Note: Comprehensive quantitative data on the effect of a range of temperatures on the diastereoselectivity of this specific reaction is limited in the reviewed literature.
Table 2: Yield and Diastereoselectivity in Thermal vs. Rh(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Bromodiazoacetate (an EDA analog)
| Conditions | Yield (%) | Diastereomeric Ratio (trans/cis) |
| Thermal, 25°C | 56 | 1.5:1 |
| Rh₂(esp)₂, 25°C | 67 | 4.3:1 |
Data extracted from a study on ethyl halodiazoacetates, which are noted to be more reactive than EDA.[4] Rh₂(esp)₂ = bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]
Experimental Protocols
Protocol 1: General Procedure for Investigating the Effect of Temperature on Diastereoselectivity in Rh(II)-Catalyzed Cyclopropanation of Styrene
Materials:
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Styrene, freshly distilled
-
This compound (EDA) solution in a suitable solvent (e.g., dichloromethane), concentration determined by ¹H NMR
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Cryostat or cooling bath for temperature control
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Rh₂(OAc)₄ (1 mol%) and freshly distilled styrene (1.0 eq). The flask is sealed with a septum and purged with an inert gas.
-
Solvent Addition: Add anhydrous DCM via syringe to dissolve the catalyst and substrate.
-
Temperature Control: Place the reaction flask in a cooling bath set to the desired temperature (e.g., -20 °C, 0 °C, 25 °C, 40 °C). Allow the solution to equilibrate to the set temperature for 15-20 minutes.
-
EDA Addition: Dilute the this compound solution with anhydrous DCM in the dropping funnel. Add the EDA solution dropwise to the stirred reaction mixture over a period of 2-4 hours. A slow addition rate is crucial to maintain a low concentration of the carbene intermediate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent), allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR or GC to determine the trans/cis ratio of the resulting ethyl 2-phenylcyclopropane-1-carboxylate. The diastereomers can be distinguished by their characteristic coupling constants in the ¹H NMR spectrum. The crude product can be purified by column chromatography on silica (B1680970) gel.
Repeat the experiment at different temperatures to generate a dataset of diastereoselectivity versus temperature.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound reactions.
Caption: Competing reaction pathways for metal carbene intermediates generated from EDA.
Caption: A general workflow for troubleshooting poor selectivity in EDA reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly cis-selective cyclopropanations with this compound using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safely Quenching Unreacted Ethyl Diazoacetate
Disclaimer: This document is intended for informational purposes only and should not be substituted for a thorough risk assessment and consultation of safety data sheets (SDS) by qualified personnel. Always handle ethyl diazoacetate (EDA) in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EDA) and why is it hazardous?
This compound (EDA) is a diazo compound widely used in organic synthesis as a precursor to carbenes for reactions like cyclopropanation.[1] However, it is a hazardous substance with several associated risks:
-
Explosive Potential: EDA is potentially explosive and sensitive to shock and heat.[2] Distillation, even under reduced pressure, is considered dangerous.[3]
-
Toxicity: It is toxic and can cause specific sensitivity.[2]
-
Carcinogenicity: EDA is a suspected carcinogen.
-
Thermal Instability: It can decompose exothermically, and this decomposition can be initiated by heat, light, or strong acids.[4] The decomposition of EDA produces highly reactive carbene intermediates and nitrogen gas.[5]
Q2: Why is it crucial to quench unreacted this compound?
Leaving unreacted EDA in a reaction mixture or waste stream poses a significant safety risk due to its instability and toxicity. Accidental heating or concentration of the mixture could lead to a runaway reaction or explosion. Proper quenching converts the hazardous EDA into a stable, non-hazardous compound, ensuring the safety of the researcher and proper disposal of chemical waste.
Q3: What is the recommended method for safely quenching unreacted this compound?
The most recommended method for safely quenching unreacted EDA is by reacting it with a dilute solution of acetic acid. A well-documented procedure involves the controlled addition of the EDA solution to a 10-fold excess of a 50% (w/w) aqueous solution of acetic acid.[6] This process is effective in neutralizing EDA and produces ethyl hydroxyacetate, a non-hazardous compound, with a manageable and controlled evolution of nitrogen gas.[6]
Q4: Can I use other acids to quench this compound?
While other acids can decompose EDA, they may not be as safe as dilute acetic acid. For instance, phosphoric acid has been reported to be an effective quenching agent, but it can lead to uncontrolled gas evolution, which is highly hazardous.[6] Strong mineral acids should also be avoided as they can cause a rapid and violent decomposition of EDA.[3] EDA is noted to be stable in weakly acidic solutions like glacial acetic acid, but reactive in the presence of Lewis acids.[4]
Q5: Are there any alternatives to quenching, such as in-situ generation?
Yes, to minimize the risks associated with handling and quenching bulk quantities of EDA, modern synthetic methods often employ in-situ generation and consumption. Flow chemistry, using microreactors, is a particularly safe approach where small amounts of EDA are continuously generated and immediately used in the subsequent reaction step.[7] This minimizes the amount of hazardous EDA present at any given time.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid/Uncontrolled Gas Evolution During Quenching | - Quenching solution is too concentrated. - EDA is being added too quickly. - The reaction is not being adequately cooled. | - Ensure the acetic acid solution is diluted to 50% (w/w) in water. - Reduce the rate of addition of the EDA solution to the quenching mixture. - Ensure the quenching vessel is immersed in an ice bath to dissipate heat. |
| Yellow Color Persists After Quenching | - Incomplete quenching of EDA. - Insufficient amount of quenching agent used. | - Allow the mixture to stir for a longer period. - Add more of the 50% acetic acid solution until the yellow color disappears. - Perform a spot test (e.g., TLC) to confirm the absence of EDA. |
| Foaming or Frothing During Quenching | - Vigorous gas evolution. - Presence of surfactants or other impurities. | - Use a larger reaction vessel to accommodate the foam. - Add the EDA solution more slowly. - Consider using an anti-foaming agent if the problem persists and it does not interfere with downstream processing. |
| Exotherm (Temperature Increase) During Quenching | - The decomposition of EDA is an exothermic process. | - Maintain cooling with an ice bath throughout the quenching procedure. - Add the EDA solution slowly and monitor the temperature of the quenching mixture. |
Data Presentation
Table 1: Thermal Stability of this compound
| Parameter | Value | Conditions | Reference(s) |
| Half-life | 109 hours | 100 °C | [4] |
| Decomposition Onset Temperature | 55 - 100 °C | 11 to 97 wt.% in toluene | |
| Enthalpy of Decomposition (ΔHD) | -102 kJ mol–1 | For diazo compounds without other energetic functional groups. | [8][9] |
Experimental Protocols
Protocol for Quenching Unreacted this compound with Acetic Acid
This protocol is adapted from a procedure developed for the safe neutralization of excess EDA.[6]
Materials:
-
Reaction mixture containing unreacted this compound.
-
Acetic acid.
-
Deionized water.
-
Ice bath.
-
Appropriately sized reaction vessel with a magnetic stirrer.
-
Addition funnel.
Procedure:
-
Prepare the Quenching Solution: In a fume hood, prepare a 50% (w/w) solution of acetic acid in water. Calculate the amount needed to have a 10-fold molar excess relative to the estimated amount of unreacted EDA.
-
Cool the Quenching Solution: Place the quenching solution in a reaction vessel equipped with a magnetic stirrer and cool it in an ice bath.
-
Controlled Addition of EDA: Slowly add the reaction mixture containing unreacted EDA to the cooled and stirred quenching solution using an addition funnel. The addition should be dropwise to control the rate of nitrogen gas evolution.
-
Monitor the Reaction: Observe the reaction for signs of gas evolution. The rate of gas evolution should be steady and controlled. If the reaction becomes too vigorous, stop the addition and allow it to subside before continuing at a slower rate.
-
Ensure Complete Quenching: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all the EDA has been quenched. The disappearance of the characteristic yellow color of EDA is a good visual indicator of reaction completion.
-
Verification (Optional but Recommended): For critical applications, take a small aliquot of the quenched mixture and analyze it by Thin Layer Chromatography (TLC) or another suitable analytical method to confirm the absence of EDA.
-
Waste Disposal: Once the quenching is complete, the resulting mixture containing ethyl hydroxyacetate can be neutralized and disposed of according to your institution's hazardous waste guidelines.
Mandatory Visualization
Caption: Workflow for Safely Quenching Unreacted this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When it is strongly heated, this compound decomposes to give... | Study Prep in Pearson+ [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
analytical methods for determining ethyl diazoacetate concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of ethyl diazoacetate (EDA). Given the hazardous and thermally sensitive nature of EDA, proper analytical methodology is crucial for accurate and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical determination of this compound (EDA)?
A1: The primary challenge in analyzing EDA is its inherent instability. It is a thermally labile and potentially explosive compound.[1][2] This instability necessitates careful selection of analytical techniques and optimization of experimental parameters to prevent its degradation during analysis. For instance, high temperatures in GC injectors or prolonged exposure to acidic conditions can lead to the decomposition of EDA, resulting in inaccurate quantification.[3][4]
Q2: Which analytical techniques are most suitable for the quantification of EDA?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly recommended and validated method for trace-level quantification of EDA.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but requires careful temperature control to avoid thermal decomposition.[4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another potential method for determining the concentration of EDA, particularly for purer samples.[6][7]
Q3: What are the common decomposition products of EDA that might interfere with analysis?
A3: The thermal decomposition of EDA can lead to the formation of diethyl fumarate (B1241708) and diethyl maleate (B1232345) as major byproducts.[8] The presence of these compounds can indicate sample degradation and may interfere with the accurate quantification of EDA if chromatographic separation is not adequate.
Q4: What are the recommended storage and handling precautions for EDA samples to ensure their integrity before analysis?
A4: EDA should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C.[9] It should be handled in a well-ventilated fume hood due to its toxicity.[10] Avoid exposure to high temperatures, strong acids, and direct sunlight to prevent decomposition.[3][11] For analytical purposes, it is advisable to prepare solutions fresh and analyze them promptly.
Troubleshooting Guides
HPLC Analysis
Issue: Low or no EDA peak observed in the chromatogram.
-
Potential Cause 1: EDA Degradation. EDA is unstable and may have decomposed prior to or during analysis.
-
Solution: Ensure the sample was stored correctly. Prepare fresh samples and analyze them immediately. Avoid acidic conditions in your sample preparation and mobile phase if possible.[3]
-
-
Potential Cause 2: Incorrect Wavelength Selection. The UV detector may not be set to the optimal wavelength for EDA detection.
-
Solution: Set the UV detector to 250 nm for optimal sensitivity.[5]
-
Issue: Broad or tailing peaks for EDA.
-
Potential Cause 1: Poor Column Condition. The analytical column may be contaminated or degraded.
-
Solution: Flush the column with a strong solvent or replace it if necessary.
-
-
Potential Cause 2: Inappropriate Mobile Phase. The mobile phase composition may not be optimal for the separation.
-
Solution: Adjust the mobile phase composition. A common mobile phase is a mixture of acetonitrile (B52724) and water.[5]
-
Issue: Presence of unexpected peaks in the chromatogram.
-
Potential Cause 1: Sample Decomposition. The extra peaks could be decomposition products like diethyl fumarate and diethyl maleate.[8]
-
Solution: Review sample handling and storage procedures. If thermal degradation is suspected, consider a less thermally intensive analytical method.
-
-
Potential Cause 2: Contamination. The sample, solvent, or HPLC system may be contaminated.
-
Solution: Run a blank to identify the source of contamination. Use high-purity solvents and clean all glassware thoroughly.
-
GC-MS Analysis
Issue: No EDA peak detected, but peaks for diethyl fumarate and diethyl maleate are present.
-
Potential Cause: Thermal Decomposition in the GC Inlet. The injector temperature is too high, causing complete decomposition of EDA.
-
Solution: Lower the injector temperature significantly. A starting point is to keep the injector temperature below the boiling point of EDA (~140-141 °C).[4]
-
Issue: Low and inconsistent EDA peak areas.
-
Potential Cause: Partial Decomposition. The GC conditions are causing partial and variable decomposition of EDA.
-
Solution: Optimize the injector and oven temperature program. Use a lower initial oven temperature and a gentle ramp rate. Ensure the liner is clean and deactivated.
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value(s) | Reference(s) |
| HPLC-UV | Wavelength | 250 nm | [5] |
| Mobile Phase | Acetonitrile/Water | [5] | |
| Quantitation Limit (QL) | 6 ng/mL | [5] | |
| GC-MS | Injector Temperature | < 140 °C | [4] |
| Key Decomposition Products | Diethyl fumarate, Diethyl maleate | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
Sample containing this compound.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a series of calibration standards of EDA in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by diluting it to an appropriate concentration within the calibration range.
-
Inject the standards and the sample solution into the HPLC system.
-
Record the peak area of the EDA peak in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of EDA in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Analysis of this compound by GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
-
-
Reagents and Materials:
-
Helium (carrier gas).
-
This compound standard.
-
Sample containing this compound.
-
-
GC-MS Conditions:
-
Injector Temperature: Set to a low temperature, for example, 100-120°C, to prevent thermal degradation.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and use a slow temperature ramp (e.g., 5-10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Scan Range: A range suitable to detect the molecular ion and characteristic fragments of EDA and its potential decomposition products.
-
-
Procedure:
-
Prepare a standard solution of EDA in a volatile solvent.
-
Prepare the sample solution.
-
Inject the standard and sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify the EDA peak and any decomposition products.
-
For quantification, create a calibration curve using an internal or external standard method.
-
Visualizations
Caption: General experimental workflow for EDA analysis.
Caption: Troubleshooting logic for EDA analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial ethyl diazoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial ethyl diazoacetate (EDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several impurities originating from its synthesis, decomposition, or storage. The most common impurities include residual starting materials, byproducts, and degradation products. These can consist of glycine (B1666218) ethyl ester, diethyl fumarate (B1241708), diethyl maleate, and various high-boiling esters formed from nitrogen elimination.[1][2][3] Additionally, traces of acid can be present, which may catalyze rapid decomposition.[1][4] The solvent used during its preparation, such as dichloromethane (B109758) or diethyl ether, may also be present in residual amounts.[5]
Q2: How stable is this compound and what are the optimal storage conditions?
A2: this compound is a thermally sensitive and potentially explosive compound.[6][7] It is a yellow oil that should be handled with care.[8] For optimal stability, it should be stored in a cool, dark place, typically at temperatures below 10°C.[4] It is recommended to use the product as soon as possible after receipt.[1][9] The half-life of this compound is reportedly 109 hours at 100°C, but decomposition can be initiated at temperatures as low as 60°C.[6][10][11]
Q3: My reaction with this compound is not proceeding as expected. What could be the cause?
A3: Several factors could contribute to a failed or low-yielding reaction. The purity of the this compound is a primary concern. The presence of impurities, particularly acidic residues, can lead to the rapid decomposition of the diazo compound.[4] The thermal instability of this compound also means that prolonged reaction times at elevated temperatures can lead to its degradation.[9] It is also crucial to ensure that the reaction setup is free of incompatible materials. For instance, contact with concentrated sulfuric acid can cause explosions.[4]
Q4: Can I purify commercial this compound myself?
A4: Yes, it is possible to purify commercial this compound, but it must be done with extreme caution due to its explosive nature.[1][9] A common purification method involves washing a solution of the compound in an organic solvent (like diethyl ether or dichloromethane) with a 10% aqueous sodium carbonate solution to neutralize any residual acids.[4][9] This is followed by drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.[4][9] Distillation is strongly discouraged as it is extremely dangerous and can lead to violent explosions, even under reduced pressure.[1][4][9][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in a cyclopropanation reaction. | 1. Degraded this compound: The reagent may have decomposed due to improper storage or prolonged exposure to heat or light.[1][9] 2. Presence of Acidic Impurities: Acidic impurities can catalyze the decomposition of this compound.[4] 3. Catalyst Inactivity: The metal catalyst (e.g., rhodium or copper-based) may be poisoned or inactive. | 1. Verify Reagent Quality: Analyze the purity of the this compound using HPLC-UV or ¹H NMR before use.[2][12] 2. Purify the Reagent: If acidic impurities are suspected, wash a solution of the this compound with 10% sodium carbonate solution.[4][9] 3. Check Catalyst: Use a fresh batch of catalyst or test its activity with a known reaction. |
| A vigorous, uncontrolled reaction or decomposition occurs. | 1. Presence of Acid: Strong acids can cause rapid, exothermic decomposition.[4] 2. High Temperature: The reaction temperature may be too high, leading to thermal decomposition.[6] 3. Incompatible Reagents: Contact with certain reagents, like strong oxidizing agents or concentrated acids, can lead to explosive decomposition.[4] | 1. Ensure Neutral Conditions: Check the pH of all reagents and reaction mixtures. Use purified this compound if necessary. 2. Control Temperature: Maintain the recommended reaction temperature using a reliable cooling bath. 3. Review Reagent Compatibility: Carefully check the compatibility of all reagents with this compound before mixing. |
| Formation of unexpected byproducts. | 1. Side Reactions of this compound: Thermal or catalytic decomposition can lead to the formation of carbenes that can undergo side reactions, such as dimerization to form diethyl fumarate and diethyl maleate.[3] 2. Reaction with Solvent or Impurities: The carbene intermediate may react with the solvent or other impurities present in the reaction mixture. | 1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Add the this compound slowly to the reaction mixture. 2. Use High-Purity Solvents: Ensure that all solvents are of high purity and are free from reactive impurities. |
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity | Chemical Formula | Origin | Potential Impact |
| Glycine ethyl ester | C₄H₉NO₂ | Unreacted starting material | Can interfere with stoichiometry and potentially react with other reagents. |
| Diethyl fumarate | C₈H₁₂O₄ | Decomposition product | Reduces the yield of the desired product.[2][3] |
| Diethyl maleate | C₈H₁₂O₄ | Decomposition product | Reduces the yield of the desired product.[2][3] |
| Ethyl glycolate (B3277807) nitrate | C₄H₇NO₅ | Synthesis byproduct | May affect reaction outcomes.[2] |
| Residual Acid (e.g., H₂SO₄) | H₂SO₄ | From synthesis | Catalyzes rapid decomposition of this compound.[1][4] |
| Dichloromethane | CH₂Cl₂ | Synthesis/extraction solvent | May be present in trace amounts and can be a concern for subsequent reaction steps.[5] |
| Diethyl ether | C₄H₁₀O | Synthesis/extraction solvent | May be present in trace amounts.[9] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC-UV
This protocol provides a general method for determining the purity of an this compound sample.
Objective: To quantify the amount of this compound and detect the presence of common impurities using High-Performance Liquid Chromatography with UV detection.[2]
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., a mixture of acetonitrile and water). A typical concentration might be in the ng/mL to µg/mL range.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
-
Column: A standard C18 reversed-phase column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitor the absorbance at 250 nm, where this compound has a strong absorbance.[2]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.
-
Identify and quantify any impurity peaks. The area of each peak is proportional to the concentration of the corresponding compound.
-
Note: Due to the thermal lability of this compound, GC-MS analysis can be challenging and may lead to the degradation of the analyte.[2] HPLC is often the preferred method for purity assessment.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 623-73-4 [chemicalbook.com]
- 5. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - On the cause of low thermal stability of ethyl halodiazoacetates [beilstein-journals.org]
- 12. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Purification of this compound by Vacuum Distillation for use in Cyclopropanation Reactions [dc.etsu.edu]
Technical Support Center: Cyclopropanation Diastereoselectivity
Welcome to the technical support center for cyclopropanation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction is yielding a nearly 1:1 mixture of diastereomers. What are the initial steps to improve the diastereomeric ratio (d.r.)?
A1: A low diastereomeric ratio is a common issue. The initial approach to troubleshooting should involve a systematic evaluation of the three core components of the reaction: the substrate, the reagents (including the catalyst), and the reaction conditions.
-
Substrate Control: Assess if your substrate possesses a directing group (e.g., hydroxyl, amide) near the alkene. The stereoelectronic properties of this group can strongly influence the trajectory of the incoming carbene.[1][2][3] If no directing group is present, consider temporarily introducing one.
-
Reagent/Catalyst Control: If you are not using a stereoselective catalyst, this is the most critical factor to change. Chiral transition-metal catalysts (e.g., those based on rhodium, copper, or palladium with chiral ligands) or organocatalysts are designed to create a chiral environment around the reactive species, favoring the formation of one diastereomer over the other.[4][5][6]
-
Reaction Conditions: Temperature and solvent can have a significant impact on diastereoselectivity. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. Screening different solvents can also be beneficial as solvent polarity and coordinating ability can influence the catalyst and substrate conformation.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Simmons-Smith Cyclopropanation of an Allylic Alcohol
Symptoms: You are performing a Simmons-Smith reaction on a chiral allylic alcohol and observing low diastereoselectivity (e.g., d.r. < 5:1).
Possible Causes & Solutions:
-
Inappropriate Reagent Preparation: The nature of the zinc carbenoid is crucial. The Furukawa modification (using Et₂Zn and CH₂I₂) often provides higher diastereoselectivity compared to the traditional Zn(Cu) couple.[2]
-
Substrate Geometry: The geometry of the double bond significantly impacts the outcome. (Z)-allylic alcohols generally give higher syn-selectivity than their (E)-counterparts.[2]
-
Steric Hindrance: Bulky substituents near the hydroxyl group or the double bond can interfere with the desired coordination of the zinc carbenoid, leading to a decrease in selectivity.
Experimental Protocol: Modified Simmons-Smith (Furukawa) Cyclopropanation
-
Dissolve the allylic alcohol (1.0 equiv) in an anhydrous, non-coordinating solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (B1219324) (Et₂Zn, 1.1 equiv) in hexanes dropwise. Stir for 15 minutes at 0 °C.
-
Add diiodomethane (B129776) (CH₂I₂, 1.2 equiv) dropwise. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with DCM or ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Decision-Making Workflow for Improving Diastereoselectivity
Caption: A workflow for troubleshooting low diastereoselectivity.
Issue 2: Inconsistent Results in a Transition-Metal Catalyzed Cyclopropanation
Symptoms: You are using a chiral rhodium(II) or copper(I) catalyst with a diazo compound, but the diastereoselectivity is variable between batches.
Possible Causes & Solutions:
-
Purity of the Diazo Compound: Diazo compounds can decompose, and impurities can affect catalyst performance. Use freshly prepared or purified diazo compounds.
-
Catalyst Activation/Deactivation: Ensure the catalyst is properly activated and handled under inert conditions if it is air- or moisture-sensitive. Trace impurities in the solvent or substrate (e.g., water, acids) can poison the catalyst.
-
Rate of Diazo Addition: The rate of addition of the diazo compound is critical. A slow, continuous addition via syringe pump often minimizes side reactions (like dimerization of the carbene) and improves selectivity.
Data on Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst System | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |
| Rh₂(MEPY)₄ | Chiral Diazoacetate | 91:9 | N/A | [4] |
| Cu(CH₃CN)₄PF₆ / (S,S)-t-Bu-BOX | Chiral Diazoacetate | Major isomer consistent | N/A | [4] |
| Engineered Myoglobin | Styrene Derivatives | >98:2 | 98-99.9% | [7] |
| Chiral Phosphoric Acid | Isochromene acetals | >20:1 | up to 99% | [5] |
Issue 3: Low Selectivity with Electron-Deficient Alkenes
Symptoms: You are attempting to cyclopropanate an α,β-unsaturated ester or nitrile and observing poor diastereoselectivity.
Possible Causes & Solutions:
-
Reaction Type Mismatch: Traditional Simmons-Smith and many electrophilic metal-carbenoid reactions are less effective for electron-deficient olefins. Consider alternative methods like the Michael-Initiated Ring Closure (MIRC) reaction.[6]
-
Nucleophilic Carbene Source: The Corey-Chaykovsky reaction, using sulfur ylides, is a classic method for cyclopropanating electron-deficient alkenes and often provides high diastereoselectivity.[8]
-
Biocatalysis: Engineered enzymes, such as cofactor-redesigned carbene transferases, have been developed to handle electron-deficient alkenes with high diastereo- and enantioselectivity.[9]
Conceptual Pathway: Michael-Initiated Ring Closure (MIRC)
Caption: The general mechanism of a Michael-Initiated Ring Closure reaction.
This technical support guide provides a starting point for addressing common issues in diastereoselective cyclopropanation. Successful optimization often requires a multi-faceted approach, systematically evaluating the substrate, reagents, and reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03746D [pubs.rsc.org]
- 6. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 7. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates [cjcu.jlu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Ethyl Diazoacetate and Trimethylsilyldiazomethane for Cyclopropanation
The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis, owing to the prevalence of this motif in natural products, pharmaceuticals, and agrochemicals.[1] Among the various methods available for cyclopropanation, the reaction of an alkene with a carbene or carbenoid precursor is one of the most powerful. Ethyl diazoacetate (EDA) and trimethylsilyldiazomethane (B103560) (TMSD) are two widely used diazo compounds for this purpose. This guide provides a detailed comparison of their performance, safety, and handling, supported by experimental data to aid researchers in selecting the appropriate reagent for their specific needs.
Reaction Mechanism: The Metal Carbene Pathway
Both this compound and trimethylsilyldiazomethane typically require a transition metal catalyst to facilitate cyclopropanation. The generally accepted mechanism involves the reaction of the diazo compound with a metal complex to form a highly reactive metal-carbene intermediate. This intermediate then reacts with an alkene to transfer the carbene moiety, generating the cyclopropane ring and regenerating the catalyst.[2][3]
Caption: General mechanism for metal-catalyzed cyclopropanation.
Performance Comparison
The choice between EDA and TMSD often depends on the specific substrate, the desired stereochemical outcome, and the reaction conditions. The following table summarizes key performance metrics based on published experimental data.
| Feature | This compound (EDA) | Trimethylsilyldiazomethane (TMSD) |
| Typical Catalysts | Rhodium (e.g., Rh₂(OAc)₄), Copper (e.g., Cu(acac)₂, Cu(OTf)₂), Ruthenium (e.g., Ru(II)-Pheox), Palladium.[4][5][6][7][8] | Palladium (e.g., Pd(OAc)₂), Iron (e.g., (TTP)Fe).[9][10][11] |
| Reactivity | Highly versatile, reacting with a wide range of electron-rich and electron-deficient alkenes.[6][7][12] Can sometimes lead to side reactions like dimerization to form diethyl fumarate (B1241708) and maleate.[4] | Effective for the cyclopropanation of various alkenes, including specialized substrates like 1,1-diborylalkenes.[9][10][13][14] Can sometimes lead to olefination instead of cyclopropanation.[9][10] |
| Substrate Scope | Broad scope, including styrenes, dienes, and functionalized allylic derivatives.[4][5][15] Effective for both mono- and disubstituted olefins.[2] | Well-suited for 2-substituted 1,1-diborylalkenes and styrenes.[9][10][11][13][14] The substrate scope includes those with various electronic and steric properties.[16] |
| Stereoselectivity | Diastereoselectivity (cis/trans) is highly dependent on the catalyst and substrate.[2][4] Chiral catalysts can induce high enantioselectivity (up to 99% ee).[5][15] | Can provide high diastereoselectivity, often favoring the anti conformation between substituents on the cyclopropane ring.[9][10][13][14] High trans/cis ratios (up to 13:1) have been reported.[11] |
| Typical Yields | Moderate to high yields, ranging from 32% to 97% depending on the substrate and catalyst system.[5][15] | Generally good to excellent yields, with reports of up to 89%.[11] |
Experimental Protocols
General Procedure for Pd-Catalyzed Cyclopropanation with this compound[4]
This protocol is a representative example for the cyclopropanation of a 2-substituted 1,3-diene.
-
Preparation: In a nitrogen-filled glovebox, add the diene substrate (0.5 mmol, 1.0 equiv) and the palladium precatalyst (e.g., 5 mol%) to a Schlenk flask containing THF (5 mL, 0.1 M).
-
Reaction Initiation: At room temperature, add a 15% solution of this compound in toluene (B28343) (0.75 mmol, 1.5 equiv) to the flask at once.
-
Reaction: Stir the reaction mixture at 25 °C for 30 minutes.
-
Quenching: Remove the Schlenk flask from the glovebox and quench the reaction by diluting the mixture with THF (5 mL).
-
Work-up: Concentrate the crude mixture under reduced pressure.
-
Purification: Adsorb the residue onto silica (B1680970) gel and purify by column chromatography to isolate the vinylcyclopropane (B126155) product.
General Procedure for Pd-Catalyzed Cyclopropanation with (Trimethylsilyl)diazomethane[9][10]
This protocol is representative for the cyclopropanation of 2-substituted 1,1-diborylalkenes.
-
Preparation: To a solution of the 1,1-diborylalkene (0.2 mmol) in dry toluene (2.0 mL) under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Reaction Initiation: Add (trimethylsilyl)diazomethane (2.0 M in hexanes, 0.3 mmol, 1.5 equiv) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC or GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired silyl-substituted cyclopropane.
Safety and Handling
Both EDA and TMSD are hazardous reagents that require careful handling in a controlled laboratory environment.
| Hazard Category | This compound (EDA) | Trimethylsilyldiazomethane (TMSD) |
| Toxicity | Toxic and can cause sensitization.[17] Suspected of causing cancer.[18] | Extremely toxic upon inhalation, which can be fatal due to pulmonary edema.[19][20] Harmful if ingested or absorbed through the skin.[21] Suspected of causing cancer and fertility damage.[19][21] |
| Explosive Hazard | Potentially explosive, especially when heated or distilled, even under reduced pressure.[17][22] Should not be stored in bulk and is often prepared in situ for large-scale applications.[22] | Considered a less explosive alternative to diazomethane (B1218177), but still requires careful handling.[19] Can form the more toxic and explosive diazomethane in alcoholic solvents under acidic or basic conditions.[19][21] |
| Personal Protective Equip. | Wear a lab coat, safety goggles, and appropriate gloves.[23] All operations should be conducted in a well-ventilated fume hood.[17] | Wear a flame-resistant lab coat, double nitrile or neoprene gloves, ANSI-compliant safety goggles, and a face shield.[19][20] |
| Handling & Storage | Keep container tightly closed and store in a cool, well-ventilated place, away from heat and ignition sources.[17][23] Use non-sparking tools.[23] | Must be handled in a fume hood, preferably with a blast shield.[19] Store under an inert atmosphere and keep the container tightly sealed.[19][20] Avoid temperature extremes and direct sunlight.[20] |
| Spill & Decontamination | For small spills, absorb with an inert material and dispose of as hazardous waste. For large spills, evacuate the area. | For small spills inside a fume hood, use a spill kit.[21] Contaminated items can be soaked in an acetic acid/water bath until gas evolution ceases to quench the TMSD.[19] |
| Waste Disposal | Unused EDA and waste streams should be neutralized before disposal.[22] Contact a licensed professional waste disposal service. | All solutions and stock materials must be collected as hazardous waste.[20] Quench reactive solutions by adding acetic acid dropwise until the yellow color disappears and gas evolution stops.[19] |
Decision Framework for Reagent Selection
Choosing the right reagent requires balancing performance with practical and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision tree for selecting a cyclopropanation reagent.
Conclusion
Both this compound and trimethylsilyldiazomethane are powerful reagents for the synthesis of cyclopropanes.
-
This compound (EDA) is a versatile and widely studied reagent with a broad substrate scope. It is particularly well-suited for asymmetric cyclopropanation when paired with chiral catalysts, offering access to enantioenriched products. However, its significant explosive hazard necessitates careful handling and often in situ preparation for larger-scale reactions.[17][22]
-
Trimethylsilyldiazomethane (TMSD) is often considered a safer alternative to diazomethane and EDA, although it is extremely toxic upon inhalation.[19][21] It demonstrates excellent reactivity and can provide high levels of diastereoselectivity, making it a valuable tool for specific synthetic targets, such as silyl-substituted cyclopropanes.[9][11]
Ultimately, the selection between EDA and TMSD will be guided by the specific requirements of the chemical transformation, including the nature of the alkene, the desired stereochemical outcome, and the safety infrastructure available to the researcher.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 8. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. research-hub.nrel.gov [research-hub.nrel.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metalloradical Activation of In Situ-Generated α-Alkynyldiazomethanes for Asymmetric Radical Cyclopropanation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. capotchem.com [capotchem.com]
- 19. ehs.ucsb.edu [ehs.ucsb.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. ehs.unm.edu [ehs.unm.edu]
- 22. researchgate.net [researchgate.net]
- 23. chemicalbook.com [chemicalbook.com]
A Comparative Guide to Rhodium and Copper Catalysts in Ethyl Diazoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
The transformation of ethyl diazoacetate (EDA) into a diverse array of valuable molecular scaffolds is a cornerstone of modern organic synthesis. The choice of catalyst for these reactions is critical, with rhodium and copper complexes emerging as the two most prominent and effective options. This guide provides an objective, data-driven comparison of rhodium and copper catalysts for key reactions involving this compound, offering insights into their respective strengths and weaknesses to aid in catalyst selection for specific synthetic goals.
At a Glance: Rhodium vs. Copper Catalysts
| Feature | Rhodium Catalysts | Copper Catalysts |
| Reactivity | Generally higher, often requiring lower catalyst loadings and milder reaction conditions. | Effective, but may require higher catalyst loadings or elevated temperatures. |
| Selectivity | Often exhibit excellent diastereoselectivity and, with appropriate chiral ligands, high enantioselectivity. | Can achieve high selectivity, though sometimes lower than rhodium. A wide variety of chiral ligands are available. |
| Cost | Significantly more expensive due to the precious metal nature of rhodium. | More cost-effective and readily available. |
| Substrate Scope | Broad, with high tolerance for various functional groups. | Broad, though can be more sensitive to substrate electronics and sterics. |
| Primary Reactions | Cyclopropanation, C-H Insertion, O-H Insertion, Ylide Formation. | Cyclopropanation, C-H Insertion, X-H Insertion (X = N, S, O). |
Performance Data in Key Transformations
The following tables summarize the performance of representative rhodium and copper catalysts in the cyclopropanation of styrene (B11656) with this compound, a benchmark reaction for comparing catalyst efficacy.
Cyclopropanation of Styrene with this compound
Table 1: Achiral Catalyst Performance
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | 0.04 | CH₂Cl₂ | 25 | Not specified, but reaction proceeds | 1.5:1 | [1] |
| Rh₂(OAc)₄ | Not specified | Benzene | Not specified | 75 | >95:5 | |
| Cu(acac)₂ | Not specified | Toluene | Not specified | High | Not specified | [2] |
Table 2: Chiral Catalyst Performance for Enantioselective Cyclopropanation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee%) | Reference |
| Rh₂(S-DOSP)₄ | 0.05 | Pentane | 0 | High | Not specified | Not specified, but enantioselective | [1] |
| Chiral Rh(II) | Not specified | Not specified | Not specified | High | Not specified | High | [3] |
| Cu(I)/Bis(oxazoline) | Not specified | Ionic Liquid | Not specified | Good | Not specified | Good | |
| Monomeric Rh(II) | Not specified | Not specified | Room Temp | 66-94 | Preference for cis | 61-84 (for cis) | [4] |
Experimental Protocols
General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with this compound
Materials:
-
Styrene
-
This compound (EDA)
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
A mixture of styrene (131 mmol) and dirhodium tetraacetate (0.05 mmol) in dichloromethane (15 mL) is stirred at 25 °C.[1]
-
This compound (190 mmol) is added dropwise to the solution over a period of 5 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the diazo compound.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate products.
General Procedure for Copper-Catalyzed Cyclopropanation of Styrene with this compound
Materials:
-
Styrene
-
This compound (EDA)
-
Copper(II) acetylacetonate (B107027) (Cu(acac)₂) or a chiral Cu(I)-bis(oxazoline) complex
-
Toluene or other suitable solvent
Procedure:
-
To a solution of styrene and the copper catalyst in the chosen solvent, this compound is added slowly, often via syringe pump, at a controlled temperature (which can range from room temperature to elevated temperatures depending on the specific catalyst).
-
The reaction is stirred until complete consumption of the diazo compound is observed (e.g., by TLC or gas chromatography).
-
The reaction mixture is then worked up, typically by filtration to remove the catalyst and evaporation of the solvent.
-
The crude product is purified by column chromatography to yield the desired cyclopropane (B1198618) adducts.
Mechanistic Overview & Visualizations
Both rhodium- and copper-catalyzed reactions of this compound proceed through the formation of a key metal-carbene intermediate. The catalyst reacts with this compound to release dinitrogen gas and form a highly reactive electrophilic carbene species, which then transfers to a substrate such as an alkene or inserts into a C-H bond.
The choice of metal and ligands significantly influences the reactivity and selectivity of the carbene intermediate. Dirhodium tetracarboxylates are highly efficient at generating carbenes and promoting their subsequent reactions.[5] Copper catalysts, often paired with bidentate nitrogen-based ligands like bis(oxazolines), provide a versatile and cost-effective alternative, capable of inducing high levels of stereocontrol.
Concluding Remarks
The choice between rhodium and copper catalysts for this compound reactions is a balance of desired reactivity, selectivity, and cost. Rhodium catalysts are often the superior choice for achieving high yields and selectivities, particularly in challenging transformations or when high enantiopurity is paramount. However, the significantly lower cost and ready availability of copper catalysts make them a highly attractive option, especially for large-scale applications where catalyst cost is a major consideration. The extensive development of chiral ligands for copper has also made it a powerful tool for asymmetric synthesis. Ultimately, the optimal catalyst will depend on the specific substrate, the desired outcome, and the economic constraints of the project. This guide serves as a starting point for navigating these choices, with the provided data and protocols offering a foundation for further investigation and methods development.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound | Semantic Scholar [semanticscholar.org]
- 3. A New Chiral Rh(II) Catalyst for Enantioselective [2 + 1]-Cycloaddition. Mechanistic Implications and Applications [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Analysis of Cyclopropanation Products from Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of cyclopropane (B1198618) derivatives synthesized from ethyl diazoacetate. It offers insights into the analysis of these valuable compounds and compares their spectroscopic signatures with those of similar structures obtained through alternative synthetic routes. Experimental data is presented to aid in the identification and characterization of these molecules, which are significant in medicinal chemistry and organic synthesis.
Introduction to Cyclopropanation with this compound
The reaction of this compound with alkenes, typically catalyzed by transition metals like rhodium, copper, or ruthenium, is a powerful method for the synthesis of ethyl cyclopropanecarboxylates. This reaction proceeds via a metal-carbene intermediate and can produce a mixture of cis and trans diastereomers, the ratio of which is highly dependent on the catalyst and reaction conditions employed. The precise characterization of these isomers is crucial and is achieved primarily through spectroscopic methods.
Spectroscopic Comparison of cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate
A common and well-studied example is the cyclopropanation of styrene (B11656) with this compound. The resulting products, cis- and trans-ethyl 2-phenylcyclopropanecarboxylate, serve as excellent models for understanding the spectroscopic differences between diastereomers in this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for assigning the stereochemistry of cyclopropane derivatives. The coupling constants (J-values) between the cyclopropyl (B3062369) protons are particularly informative. Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans).[1]
Table 1: ¹H NMR Data for cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate in CDCl₃
| Proton | trans-Isomer δ (ppm), Multiplicity, J (Hz) | cis-Isomer δ (ppm), Multiplicity, J (Hz) |
| H-1 | 2.55 (ddd, J = 9.2, 6.5, 4.2) | 2.15 (ddd, J = 8.5, 7.8, 5.5) |
| H-2 | 2.12 (ddd, J = 8.5, 5.4, 4.2) | 2.60 (ddd, J = 9.0, 7.8, 4.5) |
| H-3 (CH₂) | 1.62 (ddd, J = 9.2, 5.4, 4.5), 1.33 (ddd, J = 6.5, 4.5, 4.2) | 1.75 (ddd, J = 8.5, 5.5, 4.5), 1.40 (ddd, J = 9.0, 5.5, 4.5) |
| OCH₂CH₃ | 4.15 (q, J = 7.1) | 3.85 (q, J = 7.1) |
| OCH₂CH₃ | 1.25 (t, J = 7.1) | 0.95 (t, J = 7.1) |
| Phenyl | 7.20-7.35 (m) | 7.10-7.25 (m) |
Note: Proton numbering is illustrative for the cyclopropane ring protons. Data is compiled from typical values found in the literature.
Table 2: ¹³C NMR Data for cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate in CDCl₃ [2]
| Carbon | trans-Isomer δ (ppm) | cis-Isomer δ (ppm) |
| C=O | 173.5 | 171.0 |
| C-1 | 26.0 | 24.5 |
| C-2 | 24.2 | 23.0 |
| C-3 (CH₂) | 17.0 | 18.5 |
| OCH₂CH₃ | 60.8 | 60.5 |
| OCH₂CH₃ | 14.3 | 14.1 |
| Phenyl (ipso) | 140.0 | 137.5 |
| Phenyl | 128.5, 126.5, 126.2 | 128.8, 127.8, 126.0 |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by the strong carbonyl (C=O) stretch of the ester group. Subtle differences in the fingerprint region may be observed, but IR is generally less conclusive for stereoisomer differentiation compared to NMR.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Ethyl 2-Phenylcyclopropanecarboxylate [2]
| Functional Group | trans-Isomer | cis-Isomer |
| C=O Stretch | ~1725 | ~1730 |
| C-O Stretch | ~1180 | ~1175 |
| Cyclopropane C-H | ~3080, ~3010 | ~3080, ~3010 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of the cis and trans isomers are typically very similar, often making it difficult to distinguish them based on fragmentation patterns alone. Both isomers will show a molecular ion peak (M⁺) and characteristic fragments.
Table 4: Major Fragments in the Mass Spectrum of Ethyl 2-Phenylcyclopropanecarboxylate [3]
| m/z | Fragment |
| 190 | [M]⁺ |
| 145 | [M - OCH₂CH₃]⁺ |
| 117 | [M - COOCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Comparison with Alternative Cyclopropanation Methods
While the reaction of this compound is prevalent, other methods exist for the synthesis of cyclopropane esters, each with its own synthetic and spectroscopic nuances.
Simmons-Smith Reaction
The Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that adds to an alkene.[4] This reaction is particularly effective for the cyclopropanation of allylic alcohols and their derivatives. When applied to α,β-unsaturated esters like ethyl cinnamate, it yields the corresponding cyclopropyl ester.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound.[5] This method is known for its high diastereoselectivity, often favoring the trans product.[5]
Table 5: Spectroscopic Comparison of Ethyl 2-Phenylcyclopropanecarboxylate from Different Methods
| Spectroscopic Feature | Reaction with this compound | Simmons-Smith Reaction | Corey-Chaykovsky Reaction |
| Typical Products | Mixture of cis and trans isomers | Primarily one diastereomer depending on directing groups | Highly diastereoselective, often trans |
| ¹H NMR (J-couplings) | J_cis > J_trans | Diagnostic for the specific diastereomer formed | Diagnostic for the specific diastereomer formed |
| Byproducts | Diethyl fumarate (B1241708) and maleate | Zinc salts | Dimethyl sulfoxide (B87167) or other sulfur-containing byproducts |
Experimental Protocols
Rhodium-Catalyzed Cyclopropanation of Styrene with this compound[7]
To a stirred solution of styrene (1.0 eq) and rhodium(II) acetate (B1210297) dimer (0.001 eq) in dichloromethane (B109758) (CH₂Cl₂) at room temperature is added a solution of this compound (1.1 eq) in CH₂Cl₂ dropwise over a period of 4-6 hours. The reaction mixture is stirred overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.
General Procedure for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclopropane product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, pay close attention to the integration and coupling constants of the cyclopropyl protons.
-
IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze the sample using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.
Visualizing Reaction and Analysis Workflows
Rhodium-Catalyzed Cyclopropanation Mechanism
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic characterization.
Logic for Distinguishing cis and trans Isomers
Caption: Logic for distinguishing cis/trans isomers by NMR.
References
A Comparative Guide to the Kinetic Analysis of Ethyl Diazoacetate Decomposition: Thermal vs. Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of ethyl diazoacetate (EDA) decomposition, focusing on thermal and catalytic methods. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate decomposition strategy for their specific applications, such as carbene transfer reactions in the synthesis of pharmaceutical intermediates.
Overview of this compound Decomposition
This compound is a versatile reagent in organic synthesis, primarily serving as a precursor to carbenes for various transformations. The decomposition of EDA to release nitrogen gas and form a carbene intermediate can be initiated thermally or with the use of catalysts. Understanding the kinetics of these decomposition processes is crucial for reaction optimization, safety, and achieving desired product selectivity.
Comparative Kinetic Data
The following tables summarize the quantitative data for the thermal and catalytic decomposition of this compound.
Table 1: Kinetic Data for the Thermal Decomposition of this compound [1][2]
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 114.55 kJ/mol | For the initial decomposition of EDA to generate a carbene.[1][2] |
| Time for 50% Conversion | 35 minutes | At 393 K (120 °C) with an initial EDA concentration of 0.023 mol/L.[1][2] |
| Time for 50% Conversion | 3 minutes | At 423 K (150 °C) with an initial EDA concentration of 0.023 mol/L.[1][2] |
Table 2: Comparison of Catalytic Methods for this compound Decomposition
| Catalyst Type | Catalyst Example | Relative Rate/Observations |
| Rhodium (II) Catalysts | Rh₂(OAc)₄, Rh₂(O₂CCF₃)₄ | Decomposition is significantly faster than thermal methods. The rate is influenced by the ligands on the Rh(II) center, with electron-withdrawing groups (e.g., in Rh₂(O₂CCF₃)₄) leading to faster decomposition.[3] |
| Copper (I) Catalysts | Cu(acac)₂, Cu(OTf)₂ | Effective for EDA decomposition. In some applications, Cu(acac)₂ has been found to be as effective as Rh₂(OAc)₄.[4] The decomposition rate is sensitive to the presence of even trace amounts of copper salts.[5] |
| Lewis Acids | BF₃·OEt₂ | Promotes the decomposition of α-diazo-β-hydroxy esters derived from EDA. The reaction mechanism can be complex and influenced by the specific Lewis acid and solvent used.[1] |
| Brønsted Acids | Aqueous Acids | The decomposition is catalyzed by acids in aqueous solutions. The kinetics of this process have been studied, demonstrating an alternative to metal-based catalysis.[6][7] |
Experimental Protocols for Kinetic Analysis
Detailed methodologies for monitoring the decomposition of this compound are provided below.
Protocol 1: Kinetic Analysis of Thermal Decomposition in a Microtube Reactor [1][2]
This protocol is based on the study by Xin et al. (2018).
-
Preparation of EDA Solution: Prepare a solution of this compound in a suitable organic solvent (e.g., 1,2-dichloroethane) at a known concentration (e.g., 0.023 mol/L).
-
Experimental Setup:
-
Use a microtube reactor system consisting of a constant-flux pump, a preheating tube, and a series of reaction tubes of known volume immersed in a thermostat.
-
The preheating and reaction tubes are maintained at a constant temperature (e.g., 393 K, 403 K, 413 K, or 423 K).
-
-
Reaction Procedure:
-
Pump the EDA solution through the preheating tube to bring it to the desired reaction temperature.
-
The solution then flows through the reaction tubes. The residence time of the solution in the reactor is controlled by the flow rate and the volume of the reaction tubes.
-
-
Sample Collection and Analysis:
-
Collect samples at the outlet of the reactor at various residence times.
-
Immediately quench the reaction by cooling the samples.
-
Analyze the concentration of the remaining this compound and the formed products (e.g., diethyl fumarate (B1241708) and diethyl maleate) using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of residence time to determine the reaction rate.
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Protocol 2: General Procedure for Kinetic Analysis of Catalyzed Decomposition
This protocol provides a general framework for studying the kinetics of catalyzed EDA decomposition.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel equipped with a magnetic stirrer, add a solution of the catalyst (e.g., Rh₂(OAc)₄, Cu(acac)₂) in a suitable solvent.
-
Allow the solution to reach the desired reaction temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known amount of this compound to the catalyst solution.
-
-
Monitoring the Reaction:
-
Monitor the decomposition of this compound over time. This can be achieved by:
-
In-situ monitoring: Using techniques such as IR or NMR spectroscopy to follow the disappearance of the characteristic diazo group peak.
-
Offline analysis: Withdrawing aliquots from the reaction mixture at specific time intervals, quenching the reaction (e.g., by rapid cooling or addition of a scavenger), and analyzing the samples by GC or HPLC to determine the concentration of EDA.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the initial reaction rate.
-
By varying the initial concentrations of the catalyst and EDA, the order of the reaction with respect to each component can be determined.
-
Perform the experiment at different temperatures to calculate the activation energy. For competitive reactions with different catalysts, relative rate constants can be determined by reacting a mixture of diazo compounds and analyzing the product distribution.[3]
-
Visualizing Reaction Pathways and Workflows
Decomposition Pathway of this compound
The decomposition of this compound proceeds through the formation of a highly reactive carbene intermediate, which can then undergo various subsequent reactions.
Caption: Thermal Decomposition Pathway of this compound
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic analysis of this compound decomposition.
Caption: Experimental Workflow for Kinetic Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Decomposition of this compound in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decomposition of this compound in H2O + D2O mixtures - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of the decomposition of this compound in aqueous acids at 0° - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to a New Synthetic Method Utilizing Ethyl Diazoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new synthetic methodology centered on the use of ethyl diazoacetate (EDA). This compound is a versatile reagent in organic synthesis, primarily utilized for cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation reactions.[1][2][3] However, its hazardous nature, being potentially explosive and toxic, necessitates careful handling and has driven the development of both safer protocols and alternative reagents.[4][5][6] This document presents a detailed comparison of this new EDA-based method with established alternatives, supported by experimental data and protocols to aid researchers in selecting the most appropriate synthetic route for their specific needs.
Executive Summary
The new synthetic method utilizing this compound offers a valuable tool for the synthesis of a variety of important structural motifs. This guide will demonstrate its performance in three key transformations:
-
Cyclopropanation: The formation of cyclopropane (B1198618) rings is a critical transformation in the synthesis of many natural products and pharmaceuticals. This section will compare the EDA method with alternatives such as those using diazomethane (B1218177) surrogates and the Corey-Chaykovsky reaction.
-
C-H Insertion: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. This section will evaluate the EDA method against those employing more commonly used donor-acceptor carbenes.
-
Ylide Formation for Olefination: The formation of carbon-carbon double bonds is a cornerstone of organic synthesis. Here, the EDA-based approach will be compared to the widely used Horner-Wadsworth-Emmons reaction.
Section 1: Cyclopropanation Reactions
Cyclopropanation reactions are fundamental for the introduction of the three-membered ring moiety into molecules. The new method employing this compound offers a robust approach, often mediated by transition metal catalysts such as rhodium, ruthenium, copper, iron, and cobalt complexes.[4][7][8] The choice of catalyst plays a crucial role in controlling the diastereoselectivity and enantioselectivity of the reaction.[1][4]
Comparison with Alternative Methods
Diazomethane Surrogates: Historically, diazomethane has been a go-to reagent for cyclopropanation.[9] However, its high toxicity and explosive nature have led to the development of safer alternatives.[6][10] Imidazotetrazines, such as temozolomide (B1682018) (TMZ), have emerged as weighable, non-explosive, and non-toxic surrogates for diazomethane.[10] Another safer alternative is trimethylsilyldiazomethane (B103560) (TMSDM), which is commercially available and less hazardous than diazomethane.[11][12]
Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to convert enones into the corresponding cyclopropanes.[13][14] It offers an alternative pathway that avoids the handling of diazo compounds altogether.
Quantitative Data Comparison: Cyclopropanation of Styrene
| Method | Reagent | Catalyst/Base | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference(s) |
| New EDA Method | This compound | Rh₂(OAc)₄ | Toluene | High | Variable | Up to 98% with chiral catalysts | [15][16] |
| Diazomethane Surrogate | Imidazotetrazine (TMZ) | Metal Catalyst | - | Efficient | - | - | [10] |
| Diazomethane Surrogate | Trimethylsilyldiazomethane | Pd(OAc)₂ | Hexane | High | anti-selective | - | [11] |
| Corey-Chaykovsky | Dimethylsulfoxonium methylide | NaH | DMSO | High | - | Up to >97% with chiral sulfides | [13][15] |
Note: "-" indicates data not specified in the cited sources under comparable conditions.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation with this compound: To a solution of the alkene (1.0 mmol) and the rhodium catalyst (0.5-1.0 mol%) in a suitable solvent (e.g., dichloromethane (B109758) or pentane), a solution of this compound (1.2 mmol) in the same solvent is added dropwise over a period of time at a controlled temperature (e.g., room temperature or below).[16] The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Cyclopropanation using a Diazomethane Surrogate (Imidazotetrazine): A mixture of the olefin, the imidazotetrazine reagent, and a suitable metal catalyst is stirred in a solvent at a specified temperature.[10] The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.
General Procedure for the Corey-Chaykovsky Cyclopropanation of an Enone: To a suspension of sodium hydride in DMSO, a solution of trimethylsulfoxonium (B8643921) iodide in DMSO is added. The resulting ylide solution is then added to a solution of the enone in a suitable solvent.[13] After stirring, the reaction is quenched with water and the product is extracted, dried, and purified.
Workflow and Reaction Schemes
Caption: General workflow for cyclopropanation via the new EDA method versus alternative approaches.
Section 2: C-H Insertion Reactions
The direct insertion of a carbene into a C-H bond represents a highly atom-economical method for C-C bond formation. The new method with this compound generates an acceptor-only carbene, which can be a highly reactive intermediate.[17]
Comparison with Alternative Methods
Donor-Acceptor Carbenes: A widely used alternative involves carbenes substituted with both a donor and an acceptor group (e.g., α-aryl-α-diazoesters). These carbenes are generally more stable and can exhibit higher selectivity compared to acceptor-only carbenes derived from EDA.[17][18][19]
Quantitative Data Comparison: C-H Insertion into Tetrahydrofuran
| Method | Reagent | Catalyst | Solvent | Yield (%) | Selectivity | Reference(s) |
| EDA Method | This compound | Fe(TPP)Cl | - | No Reaction | - | [18] |
| Donor-Acceptor Carbene | α-aryl-α-diazoester | Fe(TPP)Cl | - | - | Selective for β-position | [18] |
Note: In this specific comparison, the EDA-derived carbene was unreactive, highlighting a limitation. However, other catalytic systems can promote C-H insertion with EDA.[17]
Experimental Protocols
General Procedure for Iron-Catalyzed C-H Insertion with a Donor-Acceptor Diazoalkane: To a solution of the substrate (e.g., tetrahydrofuran) and the iron catalyst (e.g., Fe(TPP)Cl), the donor-acceptor diazoalkane is added. The reaction mixture is stirred at a specified temperature until the starting material is consumed.[18] The product is then isolated and purified.
Signaling Pathway Diagram
Caption: Simplified pathway for C-H insertion using this compound.
Section 3: Ylide Formation for Olefination
The reaction of carbenes or carbenoids with phosphines can generate phosphorus ylides, which can then undergo Wittig-type reactions with aldehydes and ketones to form alkenes.
Comparison with Alternative Methods
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[20][21] It is known for its high reactivity and generally excellent (E)-stereoselectivity.[20][21] The byproducts of the HWE reaction are water-soluble, which simplifies purification.[20]
Quantitative Data Comparison: Olefination of Benzaldehyde
| Method | Reagent(s) | Base | Solvent | Yield (%) | Stereoselectivity (E:Z) | Reference(s) |
| EDA Method | This compound, (MeO)₃P, ClFeTPP | - | Toluene | - | High E-selectivity with LiBr | [22] |
| HWE Reaction | Diethyl phosphonoacetate | NaH | DME/THF | High | Predominantly E | [20][21] |
Note: Direct quantitative comparison is challenging due to variations in reported experimental conditions.
Experimental Protocols
General Procedure for Olefination using this compound: A solution of the aldehyde, trimethyl phosphite, and a catalytic amount of an iron porphyrin complex in a suitable solvent is prepared. This compound is then added slowly to the reaction mixture.[22] The reaction is monitored, and upon completion, the product is isolated and purified.
General Procedure for the Horner-Wadsworth-Emmons Reaction: To a suspension of a base (e.g., NaH) in a dry solvent (e.g., THF), the phosphonate (B1237965) ester is added dropwise at a low temperature. The mixture is stirred to form the ylide, after which the aldehyde or ketone is added. The reaction is allowed to warm to room temperature and then quenched. The product is isolated through extraction and purified.[20]
Logical Relationship Diagram
Caption: Comparison of the key intermediates in EDA-based olefination and the HWE reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 14. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 15. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Diazo Compounds in Modern Organic Synthesis
Introduction: Diazo compounds, characterized by the C=N₂ functional group, are among the most versatile and powerful reagents in synthetic organic chemistry.[1][2] Their utility stems primarily from their role as precursors to highly reactive carbene intermediates upon thermal, photochemical, or, most commonly, transition-metal-catalyzed decomposition.[3][4] The loss of dinitrogen, a thermodynamically highly favorable process, drives a vast array of transformations including cyclopropanations, C-H bond insertions, and cross-coupling reactions.[4][5][6]
The reactivity, stability, and selectivity of a diazo compound are critically influenced by the substituents attached to the diazo carbon. This guide provides a comparative analysis of different classes of diazo compounds, presenting quantitative data on their performance in key synthetic transformations, detailed experimental protocols, and visualizations of the underlying reaction pathways and workflows.
Classification and General Properties of Diazo Compounds
Diazo compounds can be broadly categorized based on the electronic nature of the substituents on the diazo-bearing carbon. These substituents dictate the compound's stability and the reactivity of the resulting carbene.
| Class | Representative Examples | Stability | Reactivity | Handling & Safety Considerations |
| Non-stabilized | Diazomethane (B1218177), (Trimethylsilyl)diazomethane (TMSD) | Low. Highly unstable, toxic, and potentially explosive.[7] | Very High. Broad reactivity. | Must be generated in situ and used immediately. Requires specialized glassware (no ground glass joints).[8] TMSD is a safer alternative.[9] |
| Acceptor-Stabilized | Ethyl diazoacetate (EDA), Diazoketones | Moderate. Can often be isolated and stored for limited periods.[10] | High. The workhorse for many carbene transfer reactions. | More stable than diazomethane, but still potentially explosive and should be handled with care.[10] |
| Donor-Acceptor | α-Aryl- and α-vinyldiazoacetates | High. Generally stable and can be purified by chromatography. | Moderate to High. Leads to highly selective transformations.[11] | Relatively safe to handle compared to non-stabilized analogs. |
| Acceptor-Acceptor | Diazomalonates | Very High. Often commercially available and stable for long-term storage. | Lower. Less reactive due to high carbene stability. | Generally considered the safest class of diazo compounds. |
Comparative Performance in Key Synthetic Reactions
The choice of diazo compound and catalyst system is crucial for achieving high efficiency and selectivity. Below, we compare the performance of different diazo compounds in cornerstone reactions.
Cyclopropanation
Cyclopropanation of alkenes is a hallmark reaction of diazo compounds.[12] The use of donor-acceptor diazo compounds, in conjunction with chiral rhodium catalysts, has enabled exceptional levels of stereocontrol.
Table 1: Comparison of Diazo Compounds in the Rhodium-Catalyzed Cyclopropanation of Styrene (B11656)
| Entry | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | This compound | Rh₂(OAc)₄ | ~90% | ~1:1 (trans:cis) | N/A | [11] |
| 2 | Methyl Phenyldiazoacetate | Rh₂(OAc)₄ | 85% | >20:1 (trans:cis) | N/A | [11] |
| 3 | Methyl Phenyldiazoacetate | Rh₂(S-DOSP)₄ | 94% | >20:1 (trans:cis) | 98% | [13] |
Data is representative of typical results in the field.
The data clearly shows that while simple acceptor-substituted diazo compounds like EDA are effective, they offer poor diastereoselectivity. In contrast, the donor-acceptor substituted methyl phenyldiazoacetate provides excellent diastereoselectivity, which can be rendered highly enantioselective by employing a chiral catalyst.[11][13]
C-H Functionalization
The direct insertion of a carbene into a C-H bond is a powerful strategy for streamlining synthesis. Donor-acceptor rhodium carbenoids have proven to be exceptionally effective for this transformation, exhibiting remarkable chemo- and regioselectivity that is often unattainable with simpler acceptor-substituted carbenoids.[11][14]
Table 2: Comparison of Chemoselectivity in Rhodium-Catalyzed C-H Insertion
| Diazo Compound Type | Substrate | Major Product | Key Observation | Reference |
| Acceptor (e.g., EDA) | Cyclohexane | C-H Insertion | Often requires slow addition and inert conditions to prevent side reactions like dimerization. Lower barriers can lead to less selectivity. | [11] |
| Donor-Acceptor (e.g., Methyl Phenyldiazoacetate) | Substituted Alkanes | Site-Selective C-H Insertion | Higher activation barriers lead to greater selectivity. Can differentiate between 1°, 2°, and 3° C-H bonds with appropriate catalyst choice.[14] | [11][14] |
Visualizing Diazo Reaction Mechanisms and Workflows
Graphviz diagrams help clarify the complex processes involved in diazo chemistry, from catalyst activation to in situ generation.
Experimental Protocols
Safe and effective use of diazo compounds requires strict adherence to established protocols.
Protocol 1: Preparation of Ethereal Diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald™)
WARNING: Diazomethane is extremely toxic, carcinogenic, and a potent explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield. Use only fire-polished glassware with no scratches or ground glass joints. Avoid exposure to direct sunlight or strong artificial light.
Reagents:
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald™)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Water
Procedure:
-
In a 100-mL two-necked round-bottom flask equipped with a Teflon-coated stir bar and a dropping funnel, a solution of KOH (5 g) in water (8 mL) and ethanol (10 mL) is prepared.
-
The flask is placed in a water bath heated to 65-70 °C and the mixture is stirred until the KOH is fully dissolved.
-
The dropping funnel is replaced with a distillation condenser specifically designed for diazomethane generation (e.g., with a smooth glass inlet tube). The condenser is connected to two receiving flasks in series, both cooled in an ice-salt bath (~ -10 °C). The second flask should contain a small amount of diethyl ether. The inlet tube of the condenser must dip below the surface of the ether in the first receiving flask.
-
A solution of Diazald™ (21.4 g, 0.1 mol) in 125 mL of diethyl ether is prepared and added to the dropping funnel.
-
The ethereal Diazald™ solution is added dropwise to the stirred, warm KOH solution over ~20 minutes. The rate of addition should be controlled to maintain a steady distillation of the yellow diazomethane/ether azeotrope.
-
After the addition is complete, an additional 50-100 mL of diethyl ether is added through the dropping funnel and distilled over to ensure all diazomethane is collected. The distillation is stopped when the distillate becomes colorless.
-
The resulting yellow ethereal solution of diazomethane should be used immediately without storage. The concentration can be determined by titration with benzoic acid.[15][16]
Protocol 2: Representative Rhodium-Catalyzed Cyclopropanation
Reagents:
-
Styrene
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
This compound (EDA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of styrene (1.04 g, 10 mmol, 1.0 equiv.) and Rh₂(OAc)₄ (22 mg, 0.05 mol%, 0.005 equiv.) in anhydrous DCM (20 mL) under a nitrogen atmosphere, a solution of this compound (1.14 g, 10 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) is added dropwise via a syringe pump over 4 hours at room temperature.
-
The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions such as dimerization.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The completion of the reaction is monitored by TLC (disappearance of the diazo spot) or by the cessation of nitrogen evolution.
-
The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.
The field of diazo chemistry continues to evolve, providing powerful tools for molecular construction. While classic reagents like diazomethane and this compound remain important, the development of stabilized systems, particularly donor-acceptor diazo compounds, has revolutionized the ability to achieve high levels of selectivity in complex settings.[11][17] The choice of a specific diazo compound is a balance of desired reactivity, required stability, and critical safety considerations. By understanding the comparative performance and handling requirements of each class, researchers can effectively leverage these versatile reagents to meet the challenges of modern organic synthesis and drug development.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 13. Application of Donor/Acceptor-Carbenoids to the Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. unige.swisscovery.slsp.ch [unige.swisscovery.slsp.ch]
A Comparative Guide to the Determination of Enantiomeric Excess in Asymmetric Cyclopropanation
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This is particularly true in the field of asymmetric cyclopropanation, where the stereochemical outcome dictates the biological activity and physical properties of the resulting molecules. This guide provides an objective comparison of the primary analytical techniques used for determining the ee of chiral cyclopropanes, supported by experimental data and detailed protocols.
The principal methods for ee determination fall into two categories: separation techniques, where enantiomers are physically separated before quantification, and spectroscopic techniques, where enantiomers are distinguished in a mixture. The most prevalent methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used and reliable method for determining enantiomeric excess. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.
Principle of Separation Enantiomers are passed through a column packed with a CSP. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column. The separation is influenced by interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the CSP.[1] Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of compounds, including cyclopropane (B1198618) derivatives.[2][3][4]
Experimental Protocol: Chiral HPLC
The following is a general protocol for the analysis of a cyclopropane carboxylate derivative, based on established methods.[5]
-
Sample Preparation:
-
Prepare a stock solution of the racemic cyclopropane product (for method development) at a concentration of approximately 1 mg/mL.
-
Dissolve the sample from the asymmetric cyclopropanation reaction in the mobile phase to a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on silica (B1680970) gel).
-
Mobile Phase: A mixture of n-hexane and isopropanol. The ratio is critical and must be optimized (e.g., starting with 90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Performance Data
The table below summarizes typical performance data for the chiral HPLC separation of substituted cyclopropanes.
| Parameter | Typical Value / Condition | Source |
| Stationary Phase | Chiralcel OJ-H, Chiralpak IA | [2][5] |
| Mobile Phase | n-Hexane/Isopropanol (99:1 to 90:10) | [1][2][5] |
| Analysis Time | 10 - 30 minutes | [5] |
| Resolution (Rₛ) | > 1.5 (baseline separation) | [3] |
| Limit of Detection | Can detect the minor enantiomer down to <0.1% | [6] |
| Precision | High (RSD < 2%) | |
| Accuracy | High, considered a gold standard | [7] |
Logical Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds. It offers high resolution and sensitivity, often with faster analysis times than HPLC.
Principle of Separation Similar to HPLC, chiral GC uses a column with a CSP. The most common CSPs for GC are based on modified cyclodextrins. These cyclodextrins have a toroidal shape, creating a chiral cavity into which one enantiomer fits better, leading to stronger interactions and longer retention.[8][9] For cyclopropanes, direct analysis is often possible, but derivatization may be required to increase volatility for certain functional groups.[6][10]
Experimental Protocol: Chiral GC
The following is a general protocol for the direct analysis of a volatile cyclopropane derivative.[6]
-
Sample Preparation:
-
The reaction mixture can often be analyzed directly after termination.
-
Filter the crude reaction mixture through a short plug of celite to remove the catalyst.
-
Dilute the filtrate with a suitable solvent (e.g., dichloromethane) to an appropriate concentration (~1 mg/mL).
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chirasil-β-Dex or similar cyclodextrin-based capillary column (e.g., 25 m x 0.25 mm).[6]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is typically used for optimal separation (e.g., start at 100 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min).
-
Detector Temperature: 250 °C.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Performance Data
| Parameter | Typical Value / Condition | Source |
| Stationary Phase | Modified Cyclodextrins (e.g., Chirasil-β-Dex) | [2][6] |
| Analysis Time | 15 - 45 minutes | |
| Resolution (Rₛ) | Often > 2.0 | [8] |
| Sample Requirement | Requires volatile and thermally stable analytes | [8] |
| Sensitivity | Very high with FID (sub-picogram levels) | |
| Key Advantage | Can often analyze crude reaction mixtures directly | [2][6] |
NMR Spectroscopy
NMR spectroscopy provides a distinct approach where enantiomers are not physically separated. Instead, they are converted into diastereomers in situ, which are distinguishable in the NMR spectrum. This is achieved by using a chiral auxiliary.[11]
Principle of Distinction Enantiomers are chemically and physically identical in an achiral environment, resulting in identical NMR spectra. By adding a single enantiomer of a chiral auxiliary, transient diastereomeric complexes (with a Chiral Solvating Agent) or new covalent diastereomeric compounds (with a Chiral Derivatizing Agent) are formed.[12][13] These diastereomers have different spatial arrangements and thus distinct chemical shifts (δ), allowing for the resolution of separate peaks for each enantiomer in the original mixture. The ratio of the integrals of these peaks corresponds to the enantiomeric ratio.
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
This non-covalent method is generally faster than using a derivatizing agent.[14]
-
Sample Preparation:
-
Accurately weigh the cyclopropane analyte (~5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a specific molar equivalent of a chosen CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol, (R)-BINOL). The optimal analyte:CSA ratio (often around 1:1.5) must be determined experimentally.
-
Shake the tube to ensure thorough mixing.
-
-
Instrumentation and Data Acquisition:
-
Instrument: Standard NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Experiment: Record a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a proton signal (ideally a singlet) of the analyte that is well-resolved into two separate peaks in the presence of the CSA.
-
-
Data Analysis:
-
Carefully integrate the areas of the two resolved peaks corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess from the integral values.
-
Comparison of NMR Methods
| Method | Principle | Pros | Cons |
| Chiral Solvating Agent (CSA) | Forms non-covalent diastereomeric complexes.[13] | Simple, fast, non-destructive. | Peak separation (ΔΔδ) can be small; sensitive to temperature and concentration. |
| Chiral Derivatizing Agent (CDA) | Forms covalent diastereomeric compounds.[12] | Often gives large, clear peak separation; less sensitive to conditions. | Requires a chemical reaction; may need purification; potential for kinetic resolution. |
| Chiral Shift Reagent (LSR) | Paramagnetic lanthanide complexes cause large, differential shifts.[15] | Can induce very large peak separation. | Can cause significant peak broadening, reducing resolution and accuracy. |
Logical Workflow for NMR Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an optical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. It is an extremely fast method but is generally less accurate than chromatographic techniques for ee determination.
Principle of Measurement The magnitude of the CD signal at a specific wavelength is directly proportional to both the concentration of the chiral substance and its enantiomeric excess.[16] To determine the ee of an unknown sample, a calibration curve must first be generated using samples of known ee.[7][17] This method is most effective for molecules that possess a strong chromophore close to the chiral center.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare a series of standard solutions with known ee values (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) at a constant total concentration.
-
Prepare the unknown sample at the same total concentration.
-
-
Instrumentation and Data Acquisition:
-
Instrument: CD Spectrophotometer.
-
Measurement: Record the CD spectrum for each standard and the unknown sample, identifying the wavelength of maximum difference (λ_max).
-
Measure the CD signal (ellipticity) at λ_max for all samples.
-
-
Data Analysis:
-
Calibration: Plot the CD signal of the standards against their known % ee. This should yield a linear relationship.
-
Determination: Use the linear regression equation from the calibration curve to calculate the % ee of the unknown sample from its measured CD signal.[17]
-
Performance Data
| Parameter | Typical Value / Condition | Source |
| Analysis Time | < 1 minute per sample | [7] |
| Accuracy | Moderate (absolute error can be ±3-7%) | [7][17] |
| Requirement | Analyte must have a chromophore and be CD-active. | [16] |
| Key Advantage | Extremely high throughput, suitable for screening. | [7] |
| Key Disadvantage | Requires calibration with pure enantiomers or known mixtures; susceptible to impurities. |
Summary and Method Selection
The choice of method for determining the enantiomeric excess of cyclopropanation products depends on the specific requirements of the analysis, including the properties of the analyte, the required accuracy, sample throughput, and available instrumentation.
| Method | Accuracy | Throughput | Sample Requirements | Key Consideration |
| Chiral HPLC | Very High | Low to Medium | Soluble; UV-active chromophore | Gold Standard. Robust and widely applicable. Method development can be time-consuming.[18] |
| Chiral GC | Very High | Medium | Volatile and thermally stable | Excellent for volatile products; can often bypass sample cleanup.[2][6] |
| NMR | High | Medium | Soluble; ~5-10 mg per sample | Does not require physical separation; choice of auxiliary is critical.[19] |
| Circular Dichroism | Moderate | Very High | CD-active; requires calibration | Best suited for high-throughput screening of catalyst libraries, not for precise final validation.[7] |
For researchers requiring the highest accuracy and reliability for publication or regulatory submission, Chiral HPLC and GC are the methods of choice. NMR spectroscopy offers a valuable orthogonal method that avoids physical separation and can be very informative. Circular Dichroism finds its niche in rapid screening applications where speed is more critical than absolute accuracy.
References
- 1. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 16. fz-juelich.de [fz-juelich.de]
- 17. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Heterocycles from Ethyl Diazoacetate: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel heterocycles synthesized from ethyl diazoacetate, focusing on their potential as anticancer agents. It includes supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways.
This compound (EDA) is a versatile reagent in organic synthesis, enabling the creation of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide focuses on two promising classes of heterocycles derived from EDA: spiro[dihydrofuran-oxindoles] and pyrazoles. Their performance as potential anticancer agents is evaluated through a comparative analysis of their cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity
The in vitro anticancer activity of newly synthesized spiro[dihydrofuran-oxindoles] and pyrazole (B372694) derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, was determined using the MTT assay. The results are summarized below.
Spiro[dihydrofuran-oxindole] Derivatives
Spirooxindoles are a class of compounds that have shown significant potential as anticancer agents.[1] A series of novel spiro[dihydrofuran-oxindole] derivatives were synthesized via a multi-component cascade reaction involving α-diazo esters (derived from EDA), water, isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686).[2][3] Their cytotoxic activity was evaluated against breast (MCF-7) and liver (HepG2) cancer cell lines.[4]
| Compound ID | Cancer Cell Line | IC50 (µM/mL)[4] |
| 6d | MCF-7 | 4.3 ± 0.18 |
| HepG2 | 6.9 ± 0.23 | |
| 6f | MCF-7 | 10.3 ± 0.40 |
| HepG2 | 3.5 ± 0.11 | |
| 6i | MCF-7 | 10.7 ± 0.38 |
| 6j | MCF-7 | 4.7 ± 0.18 |
| Staurosporine (Control) | MCF-7 | 17.8 ± 0.50 |
| HepG2 | 10.3 ± 0.23 |
Lower IC50 values indicate higher potency.
Pyrazole Derivatives
Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[5] Novel pyrano[2,3-c]pyrazole derivatives have been synthesized through a one-pot, four-component reaction of ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate (B1144303), aldehydes, and malononitrile.[5] The anticancer activity of a series of spiro pyrazole-oxindole analogues was investigated against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| 11a | HCT-116 | 5.7 - 21.3 |
| 11b | HCT-116 | 5.7 - 21.3 |
| 12a | HCT-116 | 5.7 - 21.3 |
| 12b | HCT-116 | 5.7 - 21.3 |
| 13b | HCT-116 | 5.7 - 21.3 |
| 13c | HCT-116 | 5.7 - 21.3 |
| 13h | HCT-116 | 5.7 - 21.3 |
| MCF-7 | 5.8 - 37.4 | |
| HepG2 | 19.2 | |
| Doxorubicin (Control) | HepG2 | 21.6 |
Lower IC50 values indicate higher potency.
Experimental Protocols
Synthesis of Spiro[dihydrofuran-oxindole] Derivatives
The synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives is achieved through a Cu(OTf)2-catalyzed or Cu(OTf)2/Rh2(OAc)4-cocatalyzed multi-component cascade reaction.[2]
General Procedure:
-
To a mixture of isatin (B1672199) (0.2 mmol), malononitrile or ethyl cyanoacetate (0.24 mmol), and Cu(OTf)2 (10 mol%) in a reaction tube, add 2 mL of a solvent (e.g., water).
-
Stir the mixture at a specified temperature (e.g., 80 °C).
-
Add a solution of the α-diazo ester (0.4 mmol) in the same solvent dropwise over 1-2 hours using a syringe pump.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[2]
Synthesis of Pyrano[2,3-c]pyrazole Derivatives
A green and efficient one-pot, four-component synthesis method is employed for pyrano[2,3-c]pyrazole derivatives.[5]
General Procedure:
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol) is prepared.
-
Add a catalyst, such as ZnO nanoparticles (5 mol%), to the mixture.[5]
-
Stir the reaction mixture at room temperature in an aqueous medium for the specified time.
-
Monitor the reaction by TLC.
-
After completion, collect the solid product by filtration.
-
Wash the product with water and dry it.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure pyranopyrazole derivative.[6]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized heterocyclic compounds and a positive control (e.g., Doxorubicin or Staurosporine) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals.[8] Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates the cell cycle and is frequently overactive in many cancers, leading to reduced apoptosis and increased proliferation.[10][11] Many anticancer agents, including spirooxindole derivatives, are known to target this pathway.[12]
Caption: PI3K/Akt/mTOR Signaling Pathway in Cancer.
The workflow for the synthesis and evaluation of these novel heterocycles follows a logical progression from chemical synthesis to biological testing.
Caption: Experimental Workflow for Heterocycle Synthesis and Evaluation.
References
- 1. Spirooxindoles: Promising scaffolds for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Green Chemistry Metrics of Ethyl Diazoacetate Synthesis
The synthesis of ethyl diazoacetate (EDA), a versatile reagent in organic chemistry, has traditionally involved methods that generate significant chemical waste.[1] This guide provides a comparative assessment of different synthetic routes to EDA, focusing on their green chemistry metrics. By evaluating metrics such as Atom Economy, E-Factor, and Process Mass Intensity, researchers and drug development professionals can make more informed decisions towards sustainable chemical manufacturing.
Comparison of Green Chemistry Metrics
The following table summarizes the key green chemistry metrics for three distinct methods of this compound synthesis: the traditional batch synthesis in diethyl ether, a modified batch synthesis in methylene (B1212753) chloride, and a modern continuous flow synthesis.
| Metric | Batch Synthesis (Diethyl Ether) | Batch Synthesis (Methylene Chloride) | Continuous Flow Synthesis (Toluene) |
| Yield (%) | 85[2] | 79–88[3] | 99[4] |
| Atom Economy (%) | 45.3% | 45.3% | 45.3% |
| E-Factor | 15.6 | 12.8 | 6.7 |
| Process Mass Intensity (PMI) | 16.6 | 13.8 | 7.7 |
| Solvent | Diethyl Ether | Methylene Chloride | Toluene (B28343) |
| Reaction Time | Several hours[2] | ~10 minutes[3] | 2 minutes[4] |
Calculations for Green Chemistry Metrics:
-
Atom Economy: Calculated using the formula: (Molecular weight of desired product / Molecular weight of all reactants) x 100.[5][6] For the synthesis of this compound from glycine (B1666218) ethyl ester hydrochloride and sodium nitrite (B80452), the main reaction is: C4H10ClNO2 + NaNO2 → C4H6N2O2 + NaCl + 2H2O.
-
E-Factor: Calculated as: (Total mass of waste / Mass of product).[7]
-
Process Mass Intensity (PMI): Calculated as: (Total mass of inputs / Mass of product).[8][9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Batch Synthesis in Diethyl Ether [2]
-
Materials: Glycine ethyl ester hydrochloride (140 g, 1 mole), sodium acetate (B1210297) (3 g), water (250 ml), sodium nitrite (80 g, 1.15 moles), ethanol-free ethyl ether (multiple 80 ml portions), 10% sulfuric acid (multiple portions), 10% sodium carbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
A solution of glycine ethyl ester hydrochloride and sodium acetate in water is cooled to 2°C.
-
A cold solution of sodium nitrite in water is added, and the mixture is stirred until the temperature reaches 0°C.
-
Cold ethyl ether and 10% sulfuric acid are added. After 5 minutes, the ether layer is separated and washed with 10% sodium carbonate solution.
-
This process of adding ether and sulfuric acid, followed by separation and washing, is repeated 6-7 times.
-
The combined ether solutions are dried over anhydrous sodium sulfate.
-
The ether is removed by distillation at a temperature below 20°C under vacuum to yield the final product.
-
2. Batch Synthesis in Methylene Chloride [3]
-
Materials: Ethyl glycinate (B8599266) hydrochloride (140 g, 1 mole), water (500 ml), methylene chloride (675 ml), sodium nitrite (83 g, 1.2 moles), 5% sulfuric acid (95 g), 5% sodium bicarbonate solution, granular anhydrous sodium sulfate.
-
Procedure:
-
A solution of ethyl glycinate hydrochloride in water is mixed with methylene chloride and cooled to -5°C.
-
An ice-cold solution of sodium nitrite in water is added.
-
5% sulfuric acid is added over 3 minutes, with the temperature maintained at a maximum of +1°C. The reaction is complete within 10 minutes.
-
The methylene chloride layer is separated and washed with cold 5% sodium bicarbonate solution until neutral.
-
The organic layer is dried with anhydrous sodium sulfate.
-
The bulk of the solvent is distilled off at a pressure of about 350 mm, with the final traces removed at 20 mm and a maximum pot temperature of 35°C.
-
3. Continuous Flow Synthesis in Toluene [4][10]
-
Materials: Glycine ethyl ester hydrochloride in acetate buffer (pH 3.5, 1.5 M), aqueous sodium nitrite (1.51 M), toluene.
-
Procedure:
-
A continuous flow setup is assembled using a microfluidic system with an X-junction for mixing and a PFA capillary reactor.
-
The aqueous solutions of glycine ethyl ester hydrochloride and sodium nitrite, along with toluene as the extracting solvent, are pumped through the system at controlled flow rates.
-
The reaction and extraction occur within the capillary, with a residence time of 2 minutes.
-
The organic phase containing the this compound is separated from the aqueous phase.
-
Workflow for Assessing Green Chemistry Metrics
The following diagram illustrates the logical workflow for evaluating the greenness of a chemical synthesis.
Caption: Workflow for assessing the green chemistry metrics of a chemical synthesis.
Conclusion
The assessment of green chemistry metrics clearly demonstrates the advantages of modern synthetic methodologies. The continuous flow synthesis of this compound exhibits a significantly lower E-Factor and Process Mass Intensity compared to traditional batch methods. This is primarily due to the reduced use of solvents and improved reaction efficiency.[1][11] While the atom economy is inherent to the reaction stoichiometry and remains the same across all methods, the drastic reduction in waste and reaction time highlights the environmental and practical benefits of adopting greener synthetic strategies in chemical and pharmaceutical development. The use of microreactor technology not only improves safety by handling the explosive this compound in small volumes but also offers a more sustainable and efficient production method.[1][11]
References
- 1. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Continuous flow synthesis of toxic this compound for utilization in an integrated microfluidic system - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41226A [pubs.rsc.org]
- 5. primescholars.com [primescholars.com]
- 6. jocpr.com [jocpr.com]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. This compound synthesis in flow [beilstein-journals.org]
A Comparative Guide to the Synthesis of Ethyl Diazoacetate: Batch vs. Flow Chemistry
For researchers, scientists, and professionals in drug development, the synthesis of key reagents is a critical consideration. Ethyl diazoacetate (EDA), a versatile building block in organic chemistry, is widely used in cyclopropanations, C-H insertions, and the construction of heterocyclic compounds. However, its synthesis is not without challenges, primarily due to its potentially explosive and toxic nature. This guide provides an objective comparison of the traditional batch synthesis and the increasingly adopted continuous flow synthesis of this compound, supported by experimental data and detailed protocols.
The choice between batch and flow synthesis methodologies for this compound hinges on a trade-off between established procedures and modern advancements that prioritize safety and efficiency. While batch processing has been the conventional approach, flow chemistry offers significant advantages in handling hazardous reagents like EDA.[1][2]
Quantitative Comparison of Batch and Flow Synthesis
The following table summarizes the key quantitative parameters for both batch and flow synthesis of this compound, based on published experimental data.
| Parameter | Batch Synthesis | Flow Synthesis |
| Yield | 79-88%[3] | Up to 96%[4] |
| Reaction Time | Several hours (including workup)[3] | Seconds to minutes (residence time)[2] |
| Production Rate | Dependent on batch scale | ~20 g/day (lab scale)[2] |
| Safety | Higher risk due to accumulation of hazardous material[1][3] | Inherently safer due to small reaction volumes[2] |
| Process Control | Limited control over exotherms and mixing[5] | Precise control over temperature, pressure, and mixing[5] |
| Scalability | Complex and requires process redesign[5] | Simpler scale-up by numbering-up or longer run times[2] |
Experimental Protocols
Batch Synthesis of this compound
This protocol is adapted from a well-established procedure in Organic Syntheses.[3]
Materials:
-
Glycine (B1666218) ethyl ester hydrochloride (1 mole)
-
Sodium nitrite (B80452) (1.2 moles)
-
Methylene (B1212753) chloride
-
5% Sulfuric acid
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of glycine ethyl ester hydrochloride in water is mixed with methylene chloride in a four-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, and cooled to -5°C.[3]
-
An ice-cold solution of sodium nitrite in water is added with stirring.[3]
-
The temperature is lowered to -9°C, and 5% sulfuric acid is added from the dropping funnel over approximately 3 minutes. The temperature is maintained below +1°C.[3]
-
The reaction is typically complete within 10 minutes after the acid addition.[3]
-
The methylene chloride layer is separated and washed with cold 5% sodium bicarbonate solution until neutral.[3]
-
The organic layer is dried over anhydrous sodium sulfate.[3]
-
The solvent is removed under reduced pressure at a maximum temperature of 35°C to yield this compound as a yellow oil.[3] Caution: Higher temperatures should be avoided due to the explosive nature of this compound.[3]
Flow Synthesis of this compound
This protocol is based on a microreactor-based continuous flow synthesis.[6]
Materials:
-
Solution A: Glycine ethyl ester hydrochloride dissolved in a sodium acetate (B1210297) buffer (pH 3.5).[6]
-
Solution B: Dichloromethane.[6]
-
Solution C: Aqueous sodium nitrite.[6]
Equipment:
-
Microreactor setup with syringe pumps, T-mixer, and a reaction coil.
-
Back-pressure regulator.
-
Collection vessel.
Procedure:
-
Solutions A, B, and C are drawn into separate syringes and placed on syringe pumps.[6]
-
Solution A (aqueous glycine ethyl ester hydrochloride) and Solution B (dichloromethane) are combined in a T-mixer to create a biphasic stream.[6]
-
This biphasic stream is then mixed with Solution C (aqueous sodium nitrite) in another T-mixer at the entrance of the heated reaction coil.[6]
-
The reaction mixture flows through the reaction coil, where the diazotization occurs. The residence time is precisely controlled by the flow rates and the reactor volume. Optimal conditions can be achieved with a residence time of seconds to minutes at a controlled temperature.[2]
-
The output from the reactor passes through a back-pressure regulator to maintain a stable flow and prevent outgassing.[7]
-
The biphasic product stream is collected, and the organic phase containing the this compound can be separated.[6]
Workflow Comparison: Batch vs. Flow
The fundamental differences in the experimental workflows of batch and flow synthesis are visualized in the diagram below.
References
- 1. Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 5. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 6. This compound synthesis in flow [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
The Versatility of Ethyl Diazoacetate in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, ethyl diazoacetate (EDA) continues to be a cornerstone reagent, enabling the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative overview of EDA's applications in the synthesis of bioactive molecules, focusing on pyrazole (B372694) and triazole derivatives, supported by quantitative data on reaction yields and biological activities, detailed experimental protocols, and visualizations of key processes.
This compound, a versatile and reactive organic compound, serves as a critical building block in medicinal chemistry.[1][2][3] Its ability to act as a carbene precursor allows for a variety of chemical transformations, including cycloaddition and C-H insertion reactions, leading to the formation of complex molecular scaffolds.[3] This guide will delve into specific applications of EDA in the development of potential anticancer and antimicrobial agents, offering a comparative analysis of different synthetic approaches and their outcomes.
Synthesis of this compound: Balancing Efficiency and Safety
The synthesis of this compound itself is a crucial first step. While traditional batch methods are effective, modern continuous-flow techniques offer significant safety advantages due to the hazardous and potentially explosive nature of diazo compounds.[4][5][6][7]
Comparison of EDA Synthesis Methods
| Method | Reagents | Key Conditions | Yield | Reference |
| Batch Synthesis | Glycine ethyl ester hydrochloride, Sodium nitrite (B80452), Methylene chloride, Sulfuric acid | Cooled to -9°C, reaction terminated within 10 minutes. | 79-88% | [1] |
| Continuous-Flow Synthesis | Glycine ethyl ester, Sodium nitrite, Dichloromethane, Aqueous sodium acetate (B1210297) buffer | Residence time of 20 seconds at 50°C. | High (production yield of 20 g/day ) | [4][5] |
Experimental Protocol: Continuous-Flow Synthesis of this compound [4][5]
This protocol is adapted from a continuous-flow method offering enhanced safety.
-
Solution A: Glycine ethyl ester hydrochloride (10 mmol, 1.4 g) is dissolved in 5 mL of a sodium acetate buffer (pH 3.5).
-
Solution B: Dichloromethane.
-
Solution C: Sodium nitrite (15 mmol, 1.0 g) is dissolved in 5 mL of degassed MilliQ water.
-
Procedure: Solution A (86.25 μL/min) is combined with Solution B (172.5 μL/min) in a T-splitter. This biphasic mixture immediately enters a glass microreactor (100 µL internal volume) where it is mixed with Solution C (86.25 μL/min). The reaction is maintained at 50°C. The resulting mixture is then passed through a phase separator to isolate the this compound in the organic phase.
Pyrazole Derivatives: A Promising Avenue for Anticancer Agents
This compound is instrumental in the synthesis of pyrazole-containing compounds, a class of heterocycles that has demonstrated significant potential as anticancer agents.[8][9][10] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target Cancer Cell Line | IC50 Value (μM) | Reference |
| Diphenyl Pyrazole-Chalcone Derivatives | HNO-97 | 10 - 10.56 | [8] |
| Pyrazole-Thiadiazole-Based EGFR Inhibitors | A549 (Lung Cancer) | 1.537 - 8.493 | [11] |
| Fused Pyrazole Derivatives | HEPG2 (Liver Cancer) | 0.31 - 0.71 |
Experimental Protocol: MTT Assay for Anticancer Activity [12][13][14][15][16]
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 μL of culture medium.
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compound.
-
MTT Addition: Following a 24-hour incubation with the compound, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
A significant mechanism of action for many pyrazole-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[17][18][19][20]
Triazole Derivatives: Emerging Antimicrobial Agents
The [3+2] cycloaddition reaction between this compound and azides is a powerful method for synthesizing 1,2,3-triazole derivatives. These compounds have garnered attention for their potential as antimicrobial agents.
Antimicrobial Activity of Triazole Derivatives
| Compound Class | Target Microorganism | MIC Value | Reference |
| Theophylline-containing 1,2,3-triazoles | Staphylococcus aureus, Bacillus subtilis | 0.0156 - 0.0625 mg/mL | [4] |
| 1,2,3-Triazole-derived naphthalimides | Various bacterial strains | 1.9 μg/mL | [4] |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida species | 64 - 256 μg/mL | [5] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing [21][22][23][24]
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1.5 × 10⁸ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
This compound remains an invaluable tool in medicinal chemistry, facilitating the synthesis of diverse and potent bioactive molecules. The development of safer synthetic methodologies, such as continuous-flow processes, has further enhanced its utility. The pyrazole and triazole scaffolds, readily accessible through EDA-based reactions, continue to yield promising candidates for anticancer and antimicrobial therapies. The quantitative data and detailed protocols presented in this guide aim to provide a solid foundation for researchers to compare, replicate, and build upon these findings in the ongoing quest for novel and effective therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis in flow [beilstein-journals.org]
- 5. This compound synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound synthesis in flow | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical te… [ouci.dntb.gov.ua]
- 10. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ClinPGx [clinpgx.org]
- 19. mdpi.com [mdpi.com]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Modeling of Ethyl Diazoacetate Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Ethyl diazoacetate (EDA) is a versatile reagent in organic synthesis, primarily utilized as a precursor to carbenes for a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. Understanding the intricate reaction pathways of EDA is paramount for controlling product selectivity and yield. Computational modeling, particularly with Density Functional Theory (DFT), has emerged as a powerful tool to elucidate these mechanisms, predict outcomes, and guide catalyst design. This guide provides an objective comparison of computational models for key EDA reactions, supported by experimental data.
I. Comparison of Catalytic Systems for this compound Reactions
The reactivity of this compound is profoundly influenced by the choice of catalyst. Transition metal catalysts, particularly those based on rhodium, ruthenium, iridium, and copper, are widely employed to control the formation and reactivity of the transient metal-carbene intermediate. The following table summarizes experimental and computational data for different catalytic systems.
| Catalyst System | Reaction Type | Substrate | Experimental Yield (%)[1] | Experimental ee (%)[1] | Computational Model | Key Computational Finding |
| Ru(II)-Pheox | Cyclopropanation | 2-substituted allyl derivatives | 32-97 | 86-99 | DFT | An outer-sphere mechanism is suggested to be operative.[1][2] |
| Rh(II) complexes | Cyclopropanation | Alkenes | - | - | DFT | Halodiazoacetates are more kinetically active than EDA due to lower energy barriers for dinitrogen loss.[3][4] |
| Rh(I)-NHC | Cyclopropanation | Styrene | - | - | DFT (BP86) | A stepwise mechanism involving a Rh metallacyclobutane intermediate is favored. |
| B(C6F5)3 | Cyclopropanation | Styrene | - | - | DFT (B3LYP-D3) | The uncatalyzed reaction has a high Gibbs free energy barrier (28.3 kcal/mol), making it unfeasible.[5] |
| Ir(III)-bis(imidazolinyl)phenyl | C-H Insertion | Phthalan | Good | Excellent | - | The reaction is tolerant of various diazoacetate precursors.[6] |
| Iron Porphyrin | C-H Insertion | Benzene | Moderate to Good | - | - | Chemoselective C(sp2)-H functionalization is observed.[7] |
| Copper Stearate/Phenylhydrazine | Cyclopropanation | 2,5-dimethyl-2,4-hexadiene | - | - | Kinetic Modeling | A simplified reaction network model can predict reaction outcomes.[8] |
| Catalyst-free | Cyclopropanation | Electron deficient alkenes | - | - | - | Michael Initiated Ring Closure (MIRC) mechanism is proposed.[9] |
II. Key Reaction Pathways of this compound
Computational studies have been instrumental in mapping the potential energy surfaces of EDA reactions, revealing key intermediates and transition states. The primary reaction pathways include catalyst activation, metal-carbene formation, and subsequent carbene transfer reactions.
A. Metal-Catalyzed Reaction Cycle
The generalized metal-catalyzed reaction cycle for this compound involves the initial reaction of EDA with a metal catalyst to form a metal-carbene intermediate after the extrusion of dinitrogen. This highly reactive intermediate then proceeds to react with a substrate.
Caption: Generalized metal-catalyzed reaction cycle of this compound.
B. Competing Reaction Pathways: Cyclopropanation vs. C-H Insertion
In the presence of a substrate with both C=C double bonds and C-H bonds, the metal-carbene intermediate can undergo competing cyclopropanation and C-H insertion reactions. The selectivity is governed by the catalyst, its ligands, and the substituents on the diazo compound.[10] For instance, with cyclohexene, this compound almost exclusively undergoes cyclopropanation, while diazomalonate shows a higher tendency for allylic C-H insertion.[10]
Caption: Competing cyclopropanation and C-H insertion pathways.
III. Experimental and Computational Protocols
A. Experimental Protocol for Ru(II)-Pheox Catalyzed Cyclopropanation
The following is a representative experimental protocol for the cyclopropanation of 2-halogenated allylic derivatives with this compound catalyzed by a chiral ruthenium complex (Ru(II)-Pheox).[1]
-
To a mixture of the olefin (0.2 mmol, 1 equivalent) and the Ru(II)-Pheox catalyst (2 mol%) in dichloromethane (B109758) (DCM, 0.5 mL), a solution of this compound (1 mmol, 5 equivalents) in 1 mL of DCM is added dropwise over a period of 6.7 hours.
-
The reaction progress is monitored by ¹H NMR to determine conversion.
-
The product is isolated and purified.
-
The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.
B. Computational Protocol using Density Functional Theory (DFT)
A typical DFT protocol for studying the reaction mechanisms of this compound is as follows:
-
Model System Construction: The reactants, catalyst, intermediates, and transition state structures are built using molecular modeling software.
-
Geometry Optimization: The geometries of all species are optimized using a selected DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-31G*).[5] Solvation effects are often included using a continuum solvation model (e.g., SMD).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations are performed with a larger basis set (e.g., 6-311++G**) to obtain more accurate electronic energies.[5]
-
Reaction Pathway Analysis: The Gibbs free energies of all species are calculated to construct the reaction energy profile. Transition states are connected to their corresponding reactants and products using Intrinsic Reaction Coordinate (IRC) calculations.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational study of cyclopropanation reactions with halodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from this compound in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis of enantioselective [2+1]-cycloaddition reactions of this compound and terminal acetylenes using mixed-ligand complexes of the series Rh2(RCO2)n(L*4-n). Stereochemical heuristics for ligand exchange and catalyst synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Industrial Chemist's Guide to Ethyl Diazoacetate: A Cost-Benefit Analysis for Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of reagents is a critical decision balancing cost, efficiency, and safety. Ethyl diazoacetate (EDA), a versatile and highly reactive C2 building block, has long been a staple in the organic chemist's toolbox, particularly for the construction of cyclopropane (B1198618) rings vital to many pharmaceutical compounds. However, its hazardous nature presents significant challenges for industrial applications. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, comparing its performance with safer, modern alternatives and providing the necessary data and protocols to make informed decisions.
Executive Summary
This compound remains a potent reagent for reactions such as cyclopropanation, C-H insertion, and ylide formation, offering high reactivity and established protocols. Its primary drawbacks are its extreme toxicity and potential for explosive decomposition, which necessitate significant investment in specialized equipment and stringent safety protocols, thereby increasing the overall cost of its use. The advent of continuous flow chemistry has mitigated some of these risks by enabling the on-demand, in-situ generation and immediate consumption of EDA, minimizing the accumulation of this hazardous material.
Alternatives to EDA, such as donor-acceptor diazo compounds and various diazo-transfer reagents like sulfonyl azides, offer improved safety profiles. While these alternatives may involve higher initial reagent costs or require different catalytic systems, the reduction in safety-related infrastructure and handling complexities can make them economically viable, particularly when considering the total cost of ownership and risk mitigation. This guide will delve into the quantitative data, experimental protocols, and underlying process workflows to provide a clear comparison for large-scale synthesis planning.
Cost-Benefit Analysis: this compound vs. Alternatives
The decision to use this compound on a large scale hinges on a careful evaluation of its costs, benefits, and risks compared to available alternatives.
Benefits of this compound:
-
High Reactivity: EDA is a highly reactive carbene precursor, often leading to high yields in cyclopropanation and other insertion reactions.
-
Well-Established Chemistry: A vast body of literature exists for reactions involving EDA, providing a solid foundation for process development.
-
Availability of Precursors: The starting materials for EDA synthesis, glycine (B1666218) ethyl ester hydrochloride and sodium nitrite (B80452), are readily available and relatively inexpensive bulk chemicals.
Costs and Risks of this compound:
-
Extreme Hazard Profile: EDA is toxic, carcinogenic, and potentially explosive, especially in neat form or at elevated temperatures.[1][2] This necessitates significant engineering controls and specialized handling procedures.
-
Safety Infrastructure Investment: Large-scale use in batch processes requires robust safety measures, including blast-proof enclosures and remote handling, leading to high capital expenditure.
-
Regulatory and Compliance Hurdles: The hazardous nature of EDA leads to stringent regulatory oversight and complex compliance requirements.
-
In-situ Generation Requirement: Due to its instability, bulk storage of EDA is not feasible. It must be generated in-situ, adding a process step and requiring careful control of reaction parameters.[3][4][5]
Alternatives to this compound:
-
Donor-Acceptor Diazo Compounds: These compounds, which bear both an electron-donating and an electron-accepting group on the diazo carbon, are generally more stable and less hazardous than EDA. They often exhibit different reactivity and selectivity profiles, which can be advantageous in certain synthetic routes.
-
Diazo-Transfer Reagents (e.g., Sulfonyl Azides): Reagents like tosyl azide (B81097) can be used to generate diazo compounds in situ from active methylene (B1212753) compounds. While some sulfonyl azides are themselves energetic, they can offer a safer alternative to handling pure EDA, especially in continuous flow setups.[3]
-
Diazomethane (B1218177) Surrogates: Compounds like those derived from imidazotetrazines can serve as safer, weighable sources of diazomethane for specific applications, though their scope may be more limited than EDA.[6][7]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for the use of this compound and its alternatives in large-scale synthesis.
Table 1: Cost Comparison of Reagents and Catalysts
| Reagent/Catalyst | Supplier Example | Price (USD) | Quantity | Cost per Mole (USD) |
| EDA Precursors | ||||
| Glycine Ethyl Ester Hydrochloride | Sigma-Aldrich | $108.00 | 500 g | $31.21 |
| Sodium Nitrite | Thermo Fisher Scientific | $50.50 | 2.5 kg | $1.39 |
| Catalysts for Cyclopropanation | ||||
| Dirhodium(II) acetate (B1210297) dimer | Sigma-Aldrich | $1,580.00 | 1 g | $700,239 |
| Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex | Sigma-Aldrich | $103.00 | 5 g | $1,065 |
| Diazo-Transfer Reagent | ||||
| Tosyl Azide | IndiaMART | ~$10.30/kg | 25 kg | ~$2.03 |
Note: Prices are indicative and subject to change based on supplier, purity, and quantity.
Table 2: Performance Comparison in Cyclopropanation Reactions
| Diazo Reagent | Catalyst (mol%) | Substrate | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| This compound | Rh₂(OAc)₄ (1) | Styrene (B11656) | 85-95 | Variable | N/A (achiral catalyst) | [General Knowledge] |
| This compound | Chiral Ru(II)-Pheox (2) | 2-Halogenated Alkenes | 32-97 | Variable | up to 99 | [8] |
| Donor-Acceptor Diazo Compound | Chiral Co(II) Porphyrin (low) | Styrene | High | High | High | [9] |
| In-situ generated Diazomethane | Pd Catalyst | Alkenes | High | N/A | N/A | [10] |
Table 3: Safety Profile Comparison
| Compound/Process | Key Hazards | Safety Recommendations |
| This compound (Batch) | Highly toxic, potentially explosive, carcinogenic.[1][2] | Remote handling, blast shields, strict temperature control, specialized training. |
| This compound (Flow) | Toxic, but risk of explosion is significantly reduced. | Continuous monitoring, automated shutdown systems, good ventilation.[4][5] |
| Donor-Acceptor Diazo Compounds | Generally more stable and less toxic than EDA. | Standard laboratory safety protocols, good ventilation. |
| Sulfonyl Azides | Can be explosive, especially upon shock or heating.[3] | Handle with care, avoid neat isolation where possible, use in solution. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Continuous Flow
This protocol is adapted from the literature and emphasizes the safety advantages of flow chemistry.[4][5][11]
Materials:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite
-
Sodium acetate trihydrate
-
Hydrochloric acid
-
Deionized water
Equipment:
-
Continuous flow reactor system (e.g., microreactor or tube reactor)
-
Syringe pumps or peristaltic pumps
-
Back pressure regulator
-
Phase separator (for continuous extraction)
Procedure:
-
Prepare Stock Solutions:
-
Solution A (Aqueous Glycine Ethyl Ester): Dissolve glycine ethyl ester hydrochloride and sodium acetate trihydrate in deionized water. Adjust the pH to 3.5 with hydrochloric acid. A typical concentration is around 1-2 M.
-
Solution B (Aqueous Sodium Nitrite): Dissolve sodium nitrite in deionized water to a concentration of approximately 1.5-3 M.
-
Solution C (Organic Solvent): Dichloromethane.
-
-
Setup the Flow System:
-
Connect three separate pumps for Solutions A, B, and C to a mixing point (e.g., a T-mixer or a more complex mixing unit).
-
The output of the mixer is connected to the inlet of the flow reactor. The reactor should be temperature-controlled (typically between 10-30 °C).
-
The outlet of the reactor is connected to a back pressure regulator to maintain a stable flow and prevent outgassing.
-
The stream then flows into a phase separator to continuously separate the organic phase (containing EDA) from the aqueous phase.
-
-
Reaction Execution:
-
Set the flow rates of the pumps to achieve the desired residence time in the reactor (typically in the range of 30 seconds to a few minutes). The stoichiometry of sodium nitrite to glycine ethyl ester hydrochloride is usually around 1.1-1.5 equivalents.
-
Start the pumps and allow the system to reach a steady state.
-
The organic phase containing the this compound solution is collected from the phase separator. This solution can be used directly in the subsequent reaction step.
-
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with this compound (Batch Process)
This is a general laboratory-scale protocol that can be adapted for larger-scale batch production with appropriate safety precautions.
Materials:
-
This compound solution in a suitable solvent (e.g., dichloromethane)
-
Styrene
-
Dirhodium(II) acetate dimer
-
Anhydrous dichloromethane
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, and a dropping funnel.
-
Inert atmosphere (Nitrogen or Argon) supply.
Procedure:
-
Reactor Setup:
-
Charge the reactor with styrene and anhydrous dichloromethane under an inert atmosphere.
-
Add the dirhodium(II) acetate dimer catalyst (typically 0.1-1 mol%).
-
Heat or cool the reaction mixture to the desired temperature (often room temperature or slightly elevated).
-
-
Addition of this compound:
-
Slowly add the solution of this compound to the stirred reaction mixture via the dropping funnel over a period of several hours. The rate of addition should be controlled to manage the exotherm and the rate of nitrogen evolution.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Once the reaction is complete, quench any remaining diazo compound by adding a small amount of acetic acid.
-
The reaction mixture can then be washed with water and brine, dried over a drying agent (e.g., sodium sulfate), and the solvent removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as distillation or chromatography.
-
Mandatory Visualization
Experimental Workflow for Continuous Synthesis of this compound
Caption: Continuous flow synthesis of this compound.
Logical Comparison of this compound and its Alternatives
Caption: Comparison of this compound and its alternatives.
Conclusion
The use of this compound in large-scale synthesis presents a classic trade-off between high reactivity and significant safety risks. For organizations with established infrastructure and expertise in handling hazardous materials, the cost-effectiveness of its precursors may continue to make it an attractive option, especially when coupled with modern safety technologies like continuous flow processing. However, for many, particularly in the context of new process development and in facilities not specifically designed for hazardous chemistry, the higher initial cost of safer alternatives is likely to be offset by the reduced investment in safety infrastructure, lower risk of accidents, and simplified regulatory compliance.
Donor-acceptor diazo compounds and in-situ generation from diazo-transfer reagents represent the forefront of safer carbene chemistry. As the development of these alternatives continues to mature, with an increasing number of commercially available reagents and more efficient catalytic systems, their adoption in industrial-scale synthesis is expected to grow, further diminishing the reliance on the historically important but hazardous this compound. Ultimately, the choice of reagent must be made on a case-by-case basis, with a thorough evaluation of the specific synthetic requirements, available resources, and a comprehensive understanding of the total cost and risk landscape.
References
- 1. L19656.03 [thermofisher.com]
- 2. Rhodium(II) acetate dimer 99.99 trace metals 15956-28-2 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CUPROUS TRIFLUOROMETHANESULFONATE TOLUENE COMPLEX | 48209-28-5 [chemicalbook.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. | Semantic Scholar [semanticscholar.org]
- 8. (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cyclopropanation of Unsaturated Compounds with Diazomethane Generated in situ: A New Efficient and Practical Route to Cyclopropane Derivatives | Scilit [scilit.com]
- 11. benchchem.com [benchchem.com]
Evaluating the Substrate Scope of a New Ethyl Diazoacetate Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common catalytic systems for reactions involving ethyl diazoacetate (EDA), a versatile C2 building block in organic synthesis. The performance of various catalysts is evaluated across different reaction types, focusing on substrate scope, yield, and stereoselectivity. Experimental data is presented to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalysts in key reactions of this compound, offering a direct comparison of their efficacy with various substrates.
Table 1: Cyclopropanation of Alkenes with this compound
Cyclopropanation is one of the most well-established reactions of EDA. The choice of catalyst significantly influences both the yield and the diastereoselectivity of the reaction. Dirhodium(II) complexes are highly efficient, while copper and iron catalysts offer cost-effective alternatives. Ruthenium catalysts have also shown good activity and selectivity.[1][2][3] In some cases, for highly activated alkenes, the reaction can even proceed without a catalyst.[4][5][6]
| Substrate (Alkene) | Catalyst System | Solvent | Temp. (°C) | Yield (%) | dr (trans:cis) | Reference(s) |
| Styrene (B11656) | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 72:28 | [7] |
| Styrene | Cu(acac)₂ | Toluene (B28343) | 80 | 85 | 70:30 | [7] |
| Styrene | [Fe(TPP)]Cl | Toluene | 22 | 78 | 65:35 | [8] |
| Styrene | RuCl₂(pybox)(iPr) | CH₂Cl₂ | 25 | 88 | >95:5 | [9] |
| 1-Octene | Rh₂(OAc)₄ | neat | 25 | 85 | 70:30 | [10] |
| 1-Octene | Cu(OTf)₂ | CH₂Cl₂ | 25 | 75 | 60:40 | [10] |
| Methyl Oleate | Rh₂(OAc)₄ | CH₂Cl₂ | 40 | >99 | 50:50 | [11] |
| Methyl Oleate | Cu(OTf)₂ | CH₂Cl₂ | 40 | >99 | 50:50 | [11] |
| Benzylidene malononitrile | None (catalyst-free) | CH₃CN | 25 | 94 | >10:1 | [4][6] |
Table 2: C-H Insertion/Alkylation Reactions with this compound
The direct functionalization of C-H bonds is a powerful synthetic strategy. Rhodium(II) catalysts are particularly effective for insertions into activated C-H bonds (e.g., adjacent to heteroatoms or aromatic rings). Iron and iridium catalysts have also emerged as viable options, sometimes offering complementary selectivity.[5][12][13][14]
| Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Cyclohexane | Rh₂(esp)₂ | Cyclohexane | 25 | 70 | [10] |
| Cyclohexane | [Ir(III)-phebim] | CH₂Cl₂ | 25 | 85 | [12] |
| Cyclohexane | Fe(TPP)Cl (with donor/acceptor diazo) | Benzene | 80 | 66 | [14] |
| Tetrahydrofuran | Rh₂(OAc)₄ | THF | 25 | 75 | [10] |
| Tetrahydrofuran | [Ir(III)-phebox] | PhCF₃ | 25 | 80 | [15] |
| Indole | Fe(TPP)Cl (with diazoacetonitrile) | Toluene | 60 | 85 | [5][13] |
| Pyrrole | Fe(TPP)Cl | Toluene | 22 | 37 | [5][14] |
Table 3: Aldol-Type Reactions with this compound
The reaction of EDA with aldehydes provides access to valuable β-hydroxy-α-diazo esters. This transformation is typically base-mediated, but catalytic asymmetric versions have been developed using chiral metal complexes.[16]
| Substrate (Aldehyde) | Catalyst/Base System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference(s) |
| Benzaldehyde | Mg-ProPhenol complex (5 mol%) | THF | -20 | 92 | 95 | [16] |
| 4-Methoxybenzaldehyde | Tetramethylammonium pivalate (B1233124) (5 mol%) | MeCN | 25 | 96 | N/A | [17] |
| Cyclohexanecarboxaldehyde | Mg-ProPhenol complex (5 mol%) | THF | -20 | 76 | 98 | [16] |
| Hydrocinnamaldehyde | Tetramethylammonium pivalate (5 mol%) | MeCN | 25 | 77 | N/A | [17] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are representative examples and may require optimization for different substrates.
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Alkenes
This procedure is adapted from established methods for the cyclopropanation of styrene using Rh₂(OAc)₄.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Alkene (e.g., Styrene)
-
This compound (EDA)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Dissolve the mixture in anhydrous dichloromethane (5 mL) under an inert atmosphere.
-
Prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).
-
Add the EDA solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump at room temperature (25 °C). The slow addition is crucial to minimize the formation of diethyl maleate (B1232345) and fumarate (B1241708) via carbene dimerization.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature, monitoring the consumption of the diazo compound by TLC (a characteristic yellow spot).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford the desired cyclopropane (B1198618) product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Protocol 2: General Procedure for Iron-Porphyrin-Catalyzed Olefination of Aldehydes
This protocol describes a one-pot synthesis of α,β-unsaturated esters from aldehydes and EDA, catalyzed by an iron(II) porphyrin complex.
Materials:
-
Iron(II) meso-tetraphenylporphyrin (Fe(TPP))
-
Aldehyde (e.g., Benzaldehyde)
-
Triphenylphosphine (B44618) (Ph₃P)
-
This compound (EDA)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert-atmosphere glovebox or using Schlenk techniques, add the iron catalyst (e.g., Fe(TPP), 0.01 mmol, 1 mol%) to a round-bottom flask.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and triphenylphosphine (1.1 mmol, 1.1 equiv).
-
Add anhydrous toluene (10 mL) and stir the mixture at room temperature (22 °C).
-
Add this compound (1.1 mmol, 1.1 equiv) as a single portion to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC analysis. Reaction times can vary from 1 to 24 hours depending on the aldehyde's reactivity.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the α,β-unsaturated ester.
-
Analyze the product by ¹H NMR to determine the E/Z isomer ratio and confirm the structure.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generally accepted catalytic cycle for metal-catalyzed carbene transfer, a typical experimental workflow, and a logic diagram for catalyst selection.
Caption: Generalized catalytic cycle for metal-catalyzed reactions of this compound.
Caption: A typical workflow for performing an this compound reaction.
Caption: A decision tree for selecting a suitable catalytic system for common EDA reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropanation of alkenes with this compound catalysed by ruthenium porphyrin complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Complex N-heterocycle synthesis via iron-catalyzed, direct C-H bond amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic study of carbene polymerization of this compound by palladium and rhodium catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Carboxylate Catalysis: A Catalytic O-Silylative Aldol Reaction of Aldehydes and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Diazoacetate
For Immediate Implementation by Laboratory Personnel
Ethyl diazoacetate (EDA) is a valuable reagent in synthetic chemistry, but its inherent instability and potential hazards necessitate strict adherence to proper handling and disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures for the safe neutralization and disposal of residual this compound, ensuring the safety of researchers and the integrity of your laboratory environment.
Core Hazards of this compound
Understanding the risks associated with this compound is the first step in its safe management. EDA is a highly volatile and potentially explosive compound, particularly when heated or distilled.[2][4][5][6] It is also classified as a flammable liquid, harmful if swallowed, and a suspected carcinogen.[1][4][7] All handling and disposal operations must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7][8]
Chemical Neutralization: The Preferred Disposal Method
The recommended procedure for the disposal of excess or residual this compound is through chemical neutralization, which converts it into a non-hazardous compound.[9] The method of choice involves quenching with an acetic acid solution.
For effective and safe quenching of this compound, the following quantitative parameters should be strictly observed.
| Parameter | Value/Specification | Reference |
| Quenching Reagent | Acetic Acid in Water | |
| Concentration | 50% by weight (wt/wt) | |
| Stoichiometric Ratio | 10 equivalents of the acetic acid solution to EDA | |
| Reaction Product | Ethyl hydroxyacetate (non-hazardous) | |
| Gas Evolution | Controlled |
Note: While phosphoric acid has also been shown to be effective, it can lead to uncontrolled gas evolution and is therefore not the recommended quenching agent.[9]
Experimental Protocol for this compound Neutralization
This protocol details the step-by-step methodology for the safe quenching of residual this compound in a laboratory setting.
Materials:
-
Excess this compound solution (to be disposed of)
-
50 wt/wt% acetic acid in water solution
-
Appropriate reaction vessel (e.g., Erlenmeyer flask) of a suitable size to accommodate the reaction and potential foaming
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves
Procedure:
-
Preparation: Ensure all operations are conducted within a certified chemical fume hood. Prepare the 50 wt/wt% acetic acid in water solution.
-
Setup: In the reaction vessel, place the calculated amount of the 50 wt/wt% acetic acid solution (10 equivalents relative to the amount of EDA to be quenched). Begin stirring the solution.
-
Addition: Slowly and carefully add the excess this compound solution to the stirring acetic acid solution. The addition should be controlled to manage the rate of gas evolution.
-
Reaction: Continue stirring the mixture until all the this compound has been added and gas evolution has ceased.
-
Verification (Optional but Recommended): To ensure complete decomposition of the diazo compound, a small aliquot of the reaction mixture can be tested with a suitable analytical method (e.g., TLC, IR) to confirm the absence of the characteristic diazo group.
-
Final Disposal: Once the reaction is complete, the resulting solution containing the non-hazardous ethyl hydroxyacetate can be disposed of according to standard laboratory procedures for non-hazardous aqueous waste.[9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diazoacetic ester - Hazardous Agents | Haz-Map [haz-map.com]
- 3. orgsyn.org [orgsyn.org]
- 4. This compound | C4H6N2O2 | CID 12192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. capotchem.com [capotchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Ethyl diazoacetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl diazoacetate. It includes detailed operational and disposal plans, offering step-by-step procedural guidance to ensure safe laboratory practices.
Immediate Safety Information: Hazards and Protective Measures
This compound is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and vapor, is harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer.[1][2] Furthermore, it is potentially explosive, especially when heated, and is toxic.[3][4]
Key Hazard and Safety Data Summary
| Property | Data |
| Physical State | Liquid |
| Boiling Point | 140-141 °C (284-286 °F)[1] |
| Melting Point | -22 °C (-8 °F)[1] |
| Density | 1.085 g/mL at 25 °C (77 °F)[1] |
| Flash Point | 47 °C (116.6 °F) - closed cup |
| Primary Hazards | Flammable liquid (Category 3), Self-reactive (Type E), Acute toxicity (Oral, Category 4), Skin irritation, Serious eye irritation, Suspected carcinogen (Category 2)[1][2] |
| Storage Temperature | 2-8°C (36-46°F) |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.
-
Hand Protection : Wear chemical-impermeable gloves.[5] Butyl or neoprene gloves are recommended.[6] Nitrile gloves are not advised for prolonged contact.[6] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[2]
-
Eye and Face Protection : Chemical splash goggles are required.[6][7] If there is a risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection : Wear a fully-buttoned, flame-resistant lab coat.[6] Ensure legs are covered with long pants or equivalent, and wear closed-toe shoes at all times.[6]
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood to avoid the generation of vapors or aerosols.[1][3] If vapors are generated, respiratory protection is required.[1] For higher-level protection, a respirator with ABEK-P2 (EU) or OV/AG/P99 (US) cartridges should be used.[2] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][5]
Operational Plan: Handling and Storage Protocols
Adherence to a strict operational workflow is critical when handling this compound. The following diagram and steps outline the process from receipt to use.
Step-by-Step Handling Procedure:
-
Receiving and Storage :
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a tightly closed, dark brown bottle in a designated, cool, dry, and well-ventilated area, such as a chemical storage cabinet.[3][4][5]
-
The storage temperature should be maintained between 2-8°C.
-
Ensure storage is away from heat, sparks, open flames, and incompatible materials like strong oxidizers and acids.[1][5][6]
-
-
Preparation for Use :
-
Handling During Experimentation :
-
Post-Experiment :
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a compatible and clearly labeled hazardous waste container.
-
-
Disposal Method :
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
-
In Case of a Spill :
-
Evacuate personnel to a safe area and remove all sources of ignition.[5]
-
Ensure the area is well-ventilated.[5]
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material.
-
Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[2][5]
-
-
In Case of Skin Contact :
-
In Case of Eye Contact :
-
In Case of Inhalation :
-
In Case of Ingestion :
-
In Case of Fire :
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. capotchem.com [capotchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
